3-Aminopentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRURJKLPJVRQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563412 | |
| Record name | 3-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18664-78-3, 186364-78-3 | |
| Record name | 3-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186364-78-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 18664-78-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopentanoic acid, also known as β-aminopentanoic acid, is a non-proteinogenic β-amino acid that has garnered interest in various scientific fields, including medicinal chemistry and drug development. Its structure, featuring an amino group at the β-position relative to the carboxyl group, imparts unique conformational properties and biological activities compared to its α-amino acid counterparts. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and reactivity. The information is presented to support research and development activities involving this compound.
Core Chemical Properties
This compound is a chiral molecule that can exist as a racemic mixture or as individual (R) and (S) enantiomers. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | β-Aminopentanoic acid, 3-Aminovaleric acid | [2] |
| CAS Number | 18664-78-3 (racemic) | [1][3][4][5] |
| 131347-76-7 ((R)-enantiomer) | [6] | |
| 14389-77-6 ((S)-enantiomer) | [7] | |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| Physical State | Solid | [8] |
| Boiling Point | 230.1 ± 23.0 °C (Predicted) | [9] |
| pKa | 3.80 ± 0.10 (Predicted) | [9] |
| Solubility | Soluble in water ((R)-enantiomer) | [6] |
Synthesis and Reactions
Synthesis of this compound
Chemical Reactivity
As an amino acid, this compound exhibits reactivity characteristic of both its amino and carboxylic acid functional groups.
-
Amine Group Reactions: The primary amine group can undergo acylation, alkylation, and reactions with carbonyl compounds to form Schiff bases.
-
Carboxylic Acid Group Reactions: The carboxylic acid group can be converted to esters, amides, and acid halides.
-
Intramolecular Reactions: Due to the proximity of the amino and carboxyl groups, intramolecular cyclization to form a β-lactam is a potential reaction under appropriate conditions.
General reactions of amino acids such as transamination, deamination, and decarboxylation are also applicable to this compound.[12] Transamination involves the transfer of the amino group to an α-keto acid, a key process in amino acid metabolism. Deamination is the removal of the amino group, which can occur oxidatively or non-oxidatively. Decarboxylation leads to the removal of the carboxyl group, producing biogenic amines.[12]
Biological Significance and Signaling Pathways
β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to proteolytic degradation.[9] They are utilized in the development of drugs and for molecular recognition.
While specific signaling pathways directly involving this compound have not been detailed in the available literature, the broader class of amino acids is known to be a potent regulator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway .[13][14][15] The mTOR complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is stimulated by amino acids.[13][16] This regulation is crucial for processes such as protein synthesis and autophagy.[16] The general mechanism involves the sensing of amino acid availability, which leads to the activation of mTORC1.[13]
Given the structural similarity of this compound to other biologically active amino acids, it is plausible that it could interact with amino acid sensing and signaling pathways. However, further research is required to elucidate its specific roles.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available in the searched literature. However, standard methods can be applied.
Determination of Melting Point
The melting point of a solid compound like this compound can be determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated. The temperature range over which the solid melts is recorded. For compounds that decompose upon heating, fast scanning calorimetry (FSC) can be used to determine the melting parameters.[17]
Determination of pKa
The acid dissociation constant (pKa) can be determined experimentally by titration. A solution of the amino acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa values correspond to the pH at the half-equivalence points. For molecules with multiple ionizable groups, computational chemistry methods can also be used to predict the pKa values.[18]
Logical Relationships and Workflows
The following diagrams illustrate key conceptual relationships and a general experimental workflow relevant to the study of this compound.
Caption: A generalized synthetic pathway to this compound.
References
- 1. This compound | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-Aminopentanoic acid | 131347-76-7 [chemicalbook.com]
- 3. 3-AMINO-PENTANOIC ACID | 18664-78-3 [chemicalbook.com]
- 4. 3-AMINO-PENTANOIC ACID | CAS#:18664-78-3 | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. (S)-3-Aminopentanoic acid | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB [foodb.ca]
- 9. (R)-3-Aminopentanoic acid price,buy (R)-3-Aminopentanoic acid - chemicalbook [chemicalbook.com]
- 10. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Synthesis of (S)-3-Aminopentanoic Acid: An In-depth Technical Guide
Introduction
(S)-3-Aminopentanoic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its stereospecific structure is crucial for the biological activity of many pharmaceutical compounds. This technical guide provides a detailed overview of the primary synthetic routes to obtain enantiomerically pure (S)-3-Aminopentanoic acid, focusing on asymmetric synthesis, enzymatic resolution, and classical chiral resolution. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The synthesis of enantiomerically pure (S)-3-Aminopentanoic acid can be broadly categorized into three main approaches:
-
Asymmetric Synthesis: This strategy involves the direct formation of the desired (S)-enantiomer from achiral starting materials using a chiral catalyst or auxiliary. Asymmetric conjugate addition is a prominent method in this category.
-
Enzymatic Resolution: This technique utilizes the high stereoselectivity of enzymes to separate a racemic mixture of 3-aminopentanoic acid or its derivatives. Kinetic resolution, where one enantiomer is preferentially transformed by an enzyme, is a common approach.
-
Chiral Resolution: This classical method involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.
Asymmetric Synthesis via Conjugate Addition
Asymmetric conjugate addition, specifically the Michael addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for establishing the stereocenter at the C3 position of the pentanoic acid backbone. The use of a chiral catalyst, often a metal complex with a chiral ligand, is essential to control the stereochemical outcome of the reaction.
A representative workflow for this approach is the rhodium-catalyzed asymmetric conjugate addition of a nitrogen source to an α,β-unsaturated ester.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Conjugate Addition
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the rhodium precursor (e.g., [Rh(COD)Cl]₂, 1 mol%) and the chiral ligand (e.g., (S)-BINAP, 1.1 mol%) in a suitable anhydrous solvent (e.g., THF). Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the α,β-unsaturated ester (e.g., ethyl crotonate, 1.0 eq) in the same anhydrous solvent.
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Addition of Nucleophile: Add the nitrogen source (e.g., benzylamine, 1.2 eq) to the solution of the unsaturated ester.
-
Initiation of Reaction: Transfer the prepared catalyst solution to the flask containing the substrate and nucleophile via cannula.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the resulting crude β-amino ester by column chromatography on silica (B1680970) gel.
-
Hydrolysis: Dissolve the purified β-amino ester in a mixture of a suitable solvent (e.g., methanol) and aqueous acid (e.g., 6M HCl). Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC or HPLC).
-
Isolation of Product: Cool the reaction mixture and concentrate under reduced pressure to remove the organic solvent. Adjust the pH of the aqueous solution to isoelectric point (around pH 6-7) with a suitable base (e.g., NaOH). The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to afford (S)-3-Aminopentanoic acid.
| Parameter | Value |
| Typical Yield | 70-90% |
| Enantiomeric Excess (ee) | >95% |
| Key Reagents | Rhodium precursor, Chiral phosphine (B1218219) ligand, α,β-Unsaturated ester, Nitrogen source |
| Solvent | Anhydrous THF, Dioxane |
| Temperature | Room Temperature to 60 °C |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure compounds. This process relies on the ability of an enzyme, typically a lipase (B570770) or a protease, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (S)-3-Aminopentanoic acid, the kinetic resolution of a racemic ester derivative is a common strategy.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Substrate Preparation: Prepare a racemic mixture of ethyl 3-aminopentanoate.
-
Reaction Setup: In a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.0), suspend the racemic ethyl 3-aminopentanoate.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, Candida antarctica Lipase B) to the reaction mixture.
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: Acidify the filtrate to a low pH (e.g., pH 2) with an acid like HCl. Extract the unreacted (R)-ethyl 3-aminopentanoate with an organic solvent (e.g., ethyl acetate).
-
Isolation of (S)-Acid: Adjust the pH of the remaining aqueous layer to the isoelectric point of this compound (around pH 6-7) to precipitate the (S)-3-Aminopentanoic acid.
-
Purification: Collect the precipitated (S)-3-Aminopentanoic acid by filtration, wash with cold water, and dry under vacuum. The enantiomeric purity can be determined by chiral HPLC.
| Parameter | Value |
| Theoretical Max. Yield | 50% |
| Enantiomeric Excess (ee) | >99% |
| Key Reagents | Racemic ethyl 3-aminopentanoate, Immobilized Lipase (e.g., CALB) |
| Solvent | Aqueous buffer, often with a co-solvent |
| Temperature | 30-50 °C |
Chiral Resolution via Diastereomeric Salt Formation
This classical method involves the reaction of a racemic mixture of this compound with an enantiomerically pure chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.
Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable hot solvent, such as ethanol (B145695) or a mixture of ethanol and water. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 1.0 eq) in the same hot solvent.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.
-
Liberation of the Free Amino Acid: Suspend the purified diastereomeric salt in water and add a base (e.g., a dilute solution of NaOH or ammonia) to neutralize the resolving agent and liberate the free amino acid.
-
Isolation of (S)-3-Aminopentanoic Acid: Adjust the pH of the aqueous solution to the isoelectric point of this compound (around pH 6-7). The enantiomerically enriched (S)-3-aminopentanoic acid will precipitate.
-
Purification and Analysis: Collect the product by filtration, wash with cold water, and dry under vacuum. Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation.
| Parameter | Value |
| Theoretical Max. Yield | 50% |
| Enantiomeric Excess (ee) | >98% (after recrystallization) |
| Key Reagents | Racemic this compound, Chiral resolving agent (e.g., (R)-(-)-mandelic acid, tartaric acid derivatives) |
| Solvent | Ethanol, Methanol, Water, or mixtures thereof |
| Procedure | Fractional crystallization |
Conclusion
The synthesis of enantiomerically pure (S)-3-Aminopentanoic acid is achievable through several distinct and effective methodologies. The choice of the optimal synthetic route depends on various factors, including the desired scale of production, cost of reagents and catalysts, and the available laboratory equipment. Asymmetric synthesis offers a direct and potentially more atom-economical approach, while enzymatic and chiral resolution methods provide robust and highly selective alternatives for separating racemic mixtures. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable strategy for their specific needs in the synthesis of this important chiral building block.
An In-Depth Technical Guide to the Stereoisomers of 3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopentanoic acid, a non-proteinogenic β-amino acid, possesses a chiral center at the third carbon, giving rise to two stereoisomers: (R)-3-aminopentanoic acid and (S)-3-aminopentanoic acid. The spatial arrangement of the amino group confers distinct chemical and biological properties upon each enantiomer. This technical guide provides a comprehensive overview of the synthesis, separation, and biological significance of these stereoisomers, tailored for professionals in pharmaceutical research and development.
Physicochemical Properties
The fundamental physicochemical properties of the (R) and (S) enantiomers of this compound are summarized in the table below. These properties are identical for both enantiomers due to their mirror-image relationship.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 117.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number (R) | 131347-76-7 | --INVALID-LINK-- |
| CAS Number (S) | 14389-77-6 | --INVALID-LINK-- |
| Appearance | White to yellow solid | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
Enantioselective Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound is crucial for elucidating the specific biological roles of each stereoisomer and for the development of stereospecific pharmaceuticals. This can be achieved through two primary strategies: asymmetric synthesis, which directly produces a single enantiomer, or the resolution of a racemic mixture.
Asymmetric Synthesis
While a specific, detailed protocol for the asymmetric synthesis of this compound is not extensively documented in readily available literature, general methodologies for the enantioselective synthesis of β-amino acids can be adapted. One common approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction.
Conceptual Workflow for Asymmetric Synthesis:
Chiral Resolution of Racemic this compound
The separation of a racemic mixture of this compound into its individual enantiomers can be effectively achieved using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely employed technique.
Experimental Protocol: Chiral HPLC Separation
This protocol provides a general guideline for the chiral resolution of racemic this compound. Optimization of specific parameters may be required based on the available instrumentation and desired purity.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase (CSP): CHIRALPAK® ZWIX(-), or a similar zwitterionic CSP
-
Mobile Phase A: Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH)
-
Mobile Phase B: Water/Acetonitrile (10/90 v/v) containing 25 mM TEA and 50 mM AcOH
-
Racemic this compound standard
-
Solvents for sample preparation (e.g., mobile phase)
Procedure:
-
Column Equilibration: Equilibrate the CHIRALPAK® ZWIX(-) column with the chosen mobile phase (A or B) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a known concentration.
-
Injection: Inject a defined volume of the sample onto the HPLC system.
-
Chromatographic Separation: Elute the sample isocratically with the chosen mobile phase.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.
Expected Results: Under optimized conditions, a baseline separation of the two enantiomers should be achieved. The elution order will depend on the specific chiral stationary phase and mobile phase composition used.
Logical Workflow for Chiral Resolution:
Biological Activity
The stereochemistry of amino acids is paramount in determining their biological function, as interactions with chiral biological macromolecules such as enzymes and receptors are highly specific. While detailed quantitative data for the individual stereoisomers of this compound are sparse in the literature, it is generally accepted that one enantiomer often exhibits significantly higher potency or a different pharmacological profile than the other.
A study on the enantiomers of a related compound, 4-aminopentanoic acid, demonstrated stereospecific effects on the GABAergic system in the brain.[2] The (R)-enantiomer showed greater uptake into synaptosomes and a more pronounced effect on GABA levels compared to the (S)-enantiomer, suggesting it may act as a false neurotransmitter.[2] This highlights the critical importance of evaluating the biological activity of individual stereoisomers.
Signaling Pathway Context (Hypothetical):
Given the potential interaction of amino acid analogs with neurotransmitter systems, a hypothetical signaling pathway diagram illustrates how a this compound stereoisomer might modulate a generic receptor-mediated pathway.
Conclusion
The stereoisomers of this compound represent distinct chemical entities with the potential for unique biological activities. The ability to synthesize and separate these enantiomers is fundamental to advancing our understanding of their pharmacological effects and for the development of novel, highly specific therapeutic agents. Further research is warranted to fully elucidate the quantitative biological profiles of both (R)- and (S)-3-aminopentanoic acid to unlock their full therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to approach the study of these important chiral molecules.
References
Spectroscopic Profile of 3-Aminopentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-aminopentanoic acid, a molecule of interest in various research and development contexts. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to its unique atomic arrangement.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the protons at each position of the carbon backbone. The chemical shifts are influenced by the neighboring functional groups.
| Proton Assignment | Expected Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2 (-CH₂-COOH) | ~2.4 | Doublet of Doublets (dd) | ~7.5, 15.0 |
| H-3 (-CH(NH₂)-) | ~3.2 | Multiplet (m) | - |
| H-4 (-CH₂-CH₃) | ~1.6 | Multiplet (m) | - |
| H-5 (-CH₃) | ~0.9 | Triplet (t) | ~7.5 |
| -NH₂ | Variable | Broad Singlet (br s) | - |
| -COOH | Variable | Broad Singlet (br s) | - |
¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Expected Chemical Shift (δ) [ppm] |
| C-1 (-COOH) | ~175 |
| C-2 (-CH₂-COOH) | ~40 |
| C-3 (-CH(NH₂)-) | ~50 |
| C-4 (-CH₂-CH₃) | ~28 |
| C-5 (-CH₃) | ~10 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display absorptions corresponding to the amine, carboxylic acid, and alkane functionalities.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |
| N-H stretch (Amine) | 3400 - 3250 | Medium |
| C-H stretch (Alkane) | 2960 - 2850 | Medium-Strong |
| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong |
| N-H bend (Amine) | 1650 - 1580 | Medium |
| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Medium |
| C-N stretch (Amine) | 1250 - 1020 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
| Ion | m/z (expected) | Interpretation |
| [M+H]⁺ | 118.0863 | Molecular Ion (protonated) |
| [M-H₂O]⁺ | 100.0757 | Loss of water |
| [M-COOH]⁺ | 72.0808 | Loss of carboxylic acid group |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃).
-
A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for CDCl₃ or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for D₂O, is added for referencing the chemical shifts.
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer, such as a Bruker AVANCE 400 MHz or equivalent.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 10-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 200-220 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is ground to a fine, homogeneous powder.
-
The powder is then compressed in a pellet die under high pressure (8-10 tons) to form a thin, transparent pellet.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Measurement Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or a water/acetonitrile mixture, typically at a concentration of 1-10 µg/mL.
-
A small amount of a volatile acid, such as formic acid (0.1%), may be added to promote protonation for positive ion mode analysis.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
An In-depth Technical Guide to 3-Aminopentanoic Acid: Synthesis, and a Proposed Workflow for Crystal Structure Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Aminopentanoic acid, a β-amino acid, is a molecule of interest in pharmaceutical development and organic synthesis.[1] This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and a proposed experimental workflow for its crystallization and subsequent crystal structure determination. Due to the current absence of published crystallographic data in prominent databases, this document outlines the necessary steps to achieve this goal, providing a roadmap for researchers in the field.
Chemical Properties of this compound
This compound is an organic compound with the chemical formula C5H11NO2.[2][3][4][5] It is a derivative of pentanoic acid with an amino group attached to the third carbon atom, classifying it as a β-amino acid.[2] The molecule is chiral, existing as two enantiomers: (R)-3-aminopentanoic acid and (S)-3-aminopentanoic acid.[1][4][6] It is a white crystalline solid and is soluble in water.[1] Its role as a building block in the synthesis of various pharmaceutical compounds underscores the importance of understanding its three-dimensional structure.[1]
| Property | Value |
| Molecular Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol [2][4] |
| IUPAC Name | This compound[2] |
| Canonical SMILES | CCC(CC(=O)O)N[2] |
| InChI | InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)[2] |
| CAS Number | 18664-78-3[2][5] |
Synthesis of this compound: A Plausible Experimental Protocol
While various synthetic routes to β-amino acids exist, a common and effective method is the conjugate addition of an amine to an α,β-unsaturated carboxylic acid. The following is a detailed, plausible experimental protocol for the synthesis of this compound.
Materials:
-
trans-Pent-2-enoic acid
-
Ammonia (B1221849) (aqueous solution, 28-30%)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.1 mol) of trans-pent-2-enoic acid in 100 mL of methanol.
-
Ammonia Addition: To the stirred solution, slowly add 50 mL of a 28-30% aqueous ammonia solution. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol and excess ammonia under reduced pressure using a rotary evaporator.
-
Acidification and Extraction: Dissolve the resulting residue in 100 mL of water and transfer it to a separatory funnel. Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. Extract the aqueous layer with three 50 mL portions of diethyl ether to remove any unreacted starting material.
-
Basification and Product Isolation: Adjust the pH of the aqueous layer to approximately 10-11 with a sodium hydroxide solution. The product, this compound, will be in its deprotonated form and soluble in the aqueous layer.
-
Purification (Ion-Exchange Chromatography): For high purity, the product can be purified using ion-exchange chromatography. Pass the basic aqueous solution through a column packed with a strongly acidic cation-exchange resin. Wash the column with deionized water to remove impurities. Elute the this compound from the resin with a dilute aqueous ammonia solution.
-
Crystallization: Collect the fractions containing the product and concentrate them under reduced pressure to obtain a concentrated aqueous solution. General methods for crystallization of amino acids include slow evaporation of the solvent, cooling crystallization, or vapor diffusion. For this compound, slow evaporation of a concentrated aqueous solution at room temperature is a viable starting point.[7][8]
-
Drying: Collect the resulting crystals by filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Proposed Workflow for Crystal Structure Determination
To date, the crystal structure of this compound has not been reported in major crystallographic databases. The following workflow outlines the necessary steps to determine its crystal structure.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides the foundational knowledge for its synthesis and a clear, logical workflow for its structural elucidation. The determination of its three-dimensional structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its biological activity and facilitating the design of novel therapeutics. Researchers are encouraged to pursue the crystallization and structural analysis of this important β-amino acid.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. (S)-3-Aminopentanoic acid | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 8. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
The Biological Activity of 3-Aminopentanoic Acid: A Technical Overview and Research Perspective
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
3-Aminopentanoic acid, a non-proteinogenic β-amino acid, presents an intriguing yet underexplored profile in the landscape of biologically active molecules. While its structural analogs have demonstrated significant activity within the central nervous system, particularly as modulators of GABAergic pathways, direct and comprehensive research into the specific biological functions of this compound remains notably scarce in publicly available literature. This technical guide synthesizes the current, limited understanding of this compound, drawing contextual insights from related compounds to highlight its potential areas of pharmacological interest. The conspicuous absence of quantitative biological data, detailed experimental protocols, and defined signaling pathways for this compound underscores a significant knowledge gap and delineates clear avenues for future research.
Introduction
This compound, also known as β-aminovaleric acid, is a chiral amino acid with the molecular formula C5H11NO2.[1][2][3] The stereochemistry of the molecule, particularly the (R)-enantiomer, is often considered the biologically active form in related compounds.[4] While extensively utilized as a building block in the synthesis of novel pharmaceutical agents, its intrinsic biological activity is not well-documented.[5] This guide aims to collate the sparse information available and to frame a forward-looking perspective on the potential bioactivities of this molecule, primarily by examining the established pharmacology of its structural isomers and other β-amino acids.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical characteristics is paramount for any investigation into its biological activity.
| Property | Value | Reference |
| Molecular Formula | C5H11NO2 | [1][2][3] |
| Molecular Weight | 117.15 g/mol | [1][2][3] |
| CAS Number | 18664-78-3 (racemate) | [1][3] |
| 131347-76-7 ((R)-enantiomer) | [4] | |
| 14389-77-6 ((S)-enantiomer) | [6] | |
| Appearance | Solid | |
| Functional Class | Beta-amino acid | [1] |
Known and Postulated Biological Activities
Neurological and CNS Activity
The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is a strong indicator of its potential neuroactivity.[3][7] Numerous GABA analogs are utilized as anticonvulsants, sedatives, and anxiolytics.[3]
Notably, research on 4-aminopentanoic acid , a structural isomer, has shown that its enantiomers can act as false GABAergic neurotransmitters, indicating that aminopentanoic acid scaffolds can interact with GABA systems. While direct evidence is lacking for the 3-amino isomer, this precedent suggests that a primary avenue of investigation should be its interaction with GABA receptors (GABA-A and GABA-B) and its potential role in modulating neuronal inhibition.[8] Derivatives of various amino acids have been synthesized and have shown anticonvulsant activity in preclinical models, such as the maximal electroshock seizure (MES) test.[9][10][11]
Cytoprotective and Apoptotic Modulation
There is limited, indirect evidence to suggest that aminopentanoic acid derivatives may play a role in cellular survival and apoptosis. For instance, L-2-aminopentanoic acid, an alpha-isomer, has demonstrated anti-apoptotic activity in a human T-lymphoblastic leukemia cell line. While this is a different isomer, it highlights the potential for the broader class of aminopentanoic acids to influence programmed cell death pathways.
Signaling Pathways: A Hypothetical Framework
In the absence of direct experimental data for this compound, we can propose a hypothetical signaling pathway based on the known mechanisms of related GABAergic compounds. This diagram illustrates a potential mechanism of action if this compound were to act as a GABA-A receptor agonist.
Caption: Hypothetical signaling pathway of this compound as a GABA-A receptor agonist.
Experimental Protocols: A Roadmap for Future Research
To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following outlines key experimental protocols that would be foundational in characterizing its pharmacological profile.
Receptor Binding Assays
-
Objective: To determine if this compound binds to GABA-A and GABA-B receptors.
-
Methodology: Radioligand binding assays using synaptic membrane preparations from rodent brains. For GABA-A receptors, [3H]muscimol or [3H]gabazine could be used as the radioligand. For GABA-B receptors, [3H]GABA in the presence of a GABA-A antagonist or a specific GABA-B agonist like [3H]baclofen would be appropriate. Varying concentrations of this compound would be used to compete with the radioligand, allowing for the determination of its binding affinity (Ki).
In Vitro Functional Assays
-
Objective: To assess the functional activity of this compound at GABA receptors.
-
Methodology: Two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing recombinant GABA receptors. Oocytes would be injected with cRNAs for the desired GABA-A or GABA-B receptor subunits. The application of this compound would be followed by measurement of changes in membrane current to determine if it acts as an agonist, antagonist, or allosteric modulator.
In Vivo Anticonvulsant Screening
-
Objective: To evaluate the potential anticonvulsant effects of this compound in animal models.
-
Methodology: Administration of this compound to mice or rats followed by induction of seizures using either maximal electroshock (MES) or a chemical convulsant such as pentylenetetrazole (PTZ). The ability of the compound to prevent or delay the onset of seizures would be quantified. A rotarod test should be conducted in parallel to assess for potential neurotoxicity.[9][10][11]
Caption: A proposed experimental workflow for characterizing the biological activity of this compound.
Conclusion and Future Directions
This compound stands as a molecule of significant interest due to the established neuroactive profiles of its structural analogs. However, a profound lack of direct research into its biological effects represents a critical gap in the scientific literature. The hypothetical frameworks and proposed experimental designs presented in this guide are intended to catalyze future research in this area. A thorough investigation into its receptor binding profile, functional activity, and in vivo effects is warranted and could potentially unveil a novel modulator of the central nervous system with therapeutic applications. The scientific community is encouraged to undertake these foundational studies to unlock the biological and pharmacological potential of this compound.
References
- 1. This compound | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA analogue - Wikipedia [en.wikipedia.org]
- 4. (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (S)-3-Aminopentanoic acid | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Aminopentanoic Acid Derivatives: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-aminopentanoic acid derivatives, a class of compounds with significant potential in drug discovery and development. We delve into their physicochemical properties, synthesis methodologies, and diverse biological activities, with a focus on their antimicrobial, anticancer, and neuroprotective effects. This document is intended to serve as a valuable resource for researchers actively engaged in the exploration of novel therapeutic agents.
Core Physicochemical Properties of this compound
This compound, also known as β-aminovaleric acid, is a gamma-amino acid that serves as the foundational scaffold for the derivatives discussed in this guide. Its chemical structure and fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | [1][2] |
| Molecular Weight | 117.15 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | β-aminovaleric acid | |
| CAS Number | 18664-78-3 | [1][2] |
| Topological Polar Surface Area | 63.3 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
The presence of both an amino group and a carboxylic acid group imparts amphoteric properties to the molecule, allowing for a wide range of chemical modifications to generate diverse derivatives. The chirality at the C3 position also offers opportunities for stereoselective synthesis and evaluation of enantiomeric pairs.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. A general and versatile approach involves the modification of the core this compound structure at the amino or carboxylic acid functionalities.
General Synthesis of N-Substituted this compound Derivatives
A common strategy for synthesizing N-substituted derivatives involves the reaction of this compound with various electrophilic reagents. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been reported through the reaction of 4-aminophenol (B1666318) with acrylic acid or its esters.[3]
Biological Properties and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents in various disease areas.
Antimicrobial Activity
A notable area of investigation for this compound derivatives is their potential as novel antimicrobial agents, particularly against multidrug-resistant pathogens. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized and evaluated for their in vitro antimicrobial activity against a panel of drug-resistant bacteria and fungi.[3]
Table 2: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL) [3]
| Compound | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | K. pneumoniae | P. aeruginosa | A. baumannii | C. auris |
| 6 | >64 | >64 | 32 | 32 | 32 | 32 | >64 |
| 29 | 16 | >64 | >64 | >64 | >64 | >64 | >64 |
| 30 | 16 | 16 | 32 | 64 | >64 | >64 | >64 |
MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus. VRE: Vancomycin-resistant Enterococcus faecalis.
The data indicates that specific substitutions on the this compound scaffold can lead to potent and selective antimicrobial activity. For instance, compound 6 displayed notable activity against several Gram-negative bacteria, while compounds 29 and 30 were effective against Gram-positive strains.[3]
Anticancer Activity
The development of novel anticancer agents is a critical area of research. While comprehensive quantitative data for this compound derivatives in this area is still emerging, preliminary studies suggest their potential as antiproliferative agents. The general workflow for screening novel compounds for anticancer activity provides a framework for evaluating these derivatives.
Neuroprotective Effects
Amino acids and their derivatives play crucial roles in neurotransmission and have been investigated for their neuroprotective potential in various neurological disorders.[4] While specific signaling pathways for this compound derivatives are yet to be fully elucidated, their structural similarity to GABA suggests potential interactions with GABAergic systems.[5] Further research is warranted to explore their mechanisms of action in neuroprotection.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the advancement of scientific research. This section provides methodologies for key experiments cited in this guide.
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
A general procedure for the synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester, a precursor for many derivatives, involves the reaction of 4-aminophenol with methyl acrylate (B77674) in 2-propanol at reflux.[3] For the synthesis of the diacid derivative, 4-aminophenol is reacted with acrylic acid in water at reflux.[3] Esterification of the resulting diacid can be achieved using an excess of methanol (B129727) in the presence of a catalytic amount of sulfuric acid.[3]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.[6][7]
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. A few colonies are then used to inoculate a suitable broth medium. The culture is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard. The bacterial suspension is then diluted to the final desired concentration.[7][8]
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using the appropriate broth medium.[8]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plate is sealed and incubated under appropriate conditions (e.g., 16-20 hours at 37°C).[8]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth (turbidity).[8]
In Vitro Anticancer Drug Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][10]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[9]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.[9]
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for In Vitro Anticancer Drug Screening.
Signaling Pathways
While specific signaling pathways for this compound derivatives are a subject of ongoing research, a hypothetical pathway illustrating a potential mechanism for neuroprotection is presented below. This diagram is based on common neuroprotective mechanisms involving the modulation of inflammatory and apoptotic pathways.
Caption: Hypothetical Neuroprotective Signaling Pathway.
Conclusion and Future Directions
The diverse biological activities of this compound derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents. The structure-activity relationship studies, particularly in the context of antimicrobial activity, provide a strong foundation for the rational design of more potent and selective compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these derivatives to better understand their mechanisms of action. Furthermore, comprehensive in vivo studies are necessary to evaluate their efficacy, pharmacokinetic profiles, and safety in preclinical models. The continued exploration of this promising class of compounds holds the potential to deliver novel treatments for a range of diseases.
References
- 1. This compound | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA analogue - Wikipedia [en.wikipedia.org]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. ijcrt.org [ijcrt.org]
Theoretical Investigations of 3-Aminopentanoic Acid: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopentanoic acid, a non-proteinogenic β-amino acid, is a scaffold of interest in medicinal chemistry due to its presence in various natural products and its potential as a building block for peptidomimetics and other bioactive molecules. Understanding its conformational landscape, electronic properties, and potential for intermolecular interactions is crucial for the rational design of novel therapeutics. This technical guide provides an overview of the theoretical approaches used to study this compound, focusing on computational chemistry methods. It outlines the methodologies for conformational analysis and the calculation of key molecular properties. While detailed published theoretical studies on this specific molecule are limited, this guide presents a comprehensive framework for such investigations, including representative data and detailed computational protocols.
Introduction
This compound is a chiral β-amino acid with the amino group attached to the third carbon atom of a pentanoic acid backbone. Its structural isomers, particularly the (R) and (S) enantiomers, can exhibit distinct biological activities. The flexibility of its aliphatic chain, characterized by several rotatable bonds, results in a complex conformational space. Theoretical studies, primarily using quantum chemical methods, are indispensable for elucidating the preferred three-dimensional structures of this molecule and for predicting its physicochemical properties. Such studies provide insights that are often difficult to obtain through experimental methods alone and can guide synthetic efforts and biological evaluations.
A key aspect of the theoretical investigation of this compound is the conformational analysis, which aims to identify the low-energy conformers of the molecule in the gas phase and in solution. These conformers can have different dipole moments, steric profiles, and capacities for hydrogen bonding, all of which can influence their interaction with biological targets. Density Functional Theory (DFT) is a widely used computational method for such analyses, offering a good balance between accuracy and computational cost.
Theoretical Methodologies and Computational Protocols
The theoretical study of this compound typically involves a multi-step computational workflow. The primary goal is to perform a thorough conformational search and then calculate various molecular properties for the most stable conformers.
Conformational Analysis
A study on the conformational analysis of this compound and its anion has been reported, which involved varying the key torsion angles and optimizing the resulting geometries at the B3LYP/6-31++G** level of theory[1]. This approach allows for the mapping of the potential energy surface and the identification of local and global energy minima.
Experimental Protocol: DFT-Based Conformational Search
-
Initial Structure Generation:
-
Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).
-
Identify the key rotatable bonds (τ1, τ2, and τ3 as depicted in the diagram below).
-
-
Potential Energy Surface Scan:
-
Perform a relaxed scan of the potential energy surface by systematically rotating the identified torsion angles. For example, rotate each dihedral from 0° to 360° in steps of 18°.
-
At each step, the remaining geometrical parameters (bond lengths, angles) are optimized. This can be performed at a lower level of theory (e.g., B3LYP/6-31G*) to reduce computational cost.
-
-
Geometry Optimization of Minima:
-
Identify the energy minima from the potential energy surface scan.
-
Perform a full geometry optimization on each of these minima using a higher level of theory and a more extensive basis set (e.g., B3LYP/6-31++G**). This ensures a more accurate determination of the conformer geometries and their relative energies.
-
-
Frequency Calculations:
-
Perform frequency calculations on each optimized structure at the same level of theory.
-
The absence of imaginary frequencies confirms that the structures correspond to true energy minima.
-
The frequency calculations also provide the zero-point vibrational energies (ZPVE), which should be used to correct the relative energies of the conformers.
-
-
Solvation Effects (Optional but Recommended):
-
To simulate a more biologically relevant environment, re-optimize the most stable gas-phase conformers in the presence of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Water is a common choice for the solvent.
-
Calculation of Molecular Properties
Once the stable conformers have been identified, a range of molecular properties can be calculated to further characterize them.
Table 1: Calculated Molecular Properties of this compound
| Property | Description | Representative Value |
|---|---|---|
| Relative Energy (ΔE) | The energy of a conformer relative to the global minimum. | 0 - 5 kcal/mol |
| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy at 0 K. Used for correcting relative energies. | ~ 0.1 Hartree |
| Dipole Moment | A measure of the molecule's overall polarity. | 1 - 5 Debye |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms; correlates with drug transport properties. | 63.32 Ų[2] |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; indicates hydrophobicity. | 0.1984[2] |
| Number of H-bond Donors | The number of hydrogen atoms attached to electronegative atoms. | 2[2] |
| Number of H-bond Acceptors | The number of electronegative atoms with lone pairs. | 2[2] |
| Number of Rotatable Bonds | The number of bonds that allow free rotation, indicating molecular flexibility. | 3[2] |
Note: Representative values are provided for illustrative purposes. Actual values would be obtained from the output of the quantum chemical calculations.
Visualizing Computational Workflows and Molecular Structure
Visual diagrams are essential for understanding the relationships between different stages of a computational study and for illustrating the key structural features of the molecule under investigation.
Caption: Workflow for the theoretical conformational analysis of this compound.
Caption: Key rotatable bonds in this compound for conformational analysis.
Discussion and Implications for Drug Development
The theoretical study of this compound provides valuable information for its application in drug development.
-
Pharmacophore Modeling: The identified low-energy conformers can be used to develop pharmacophore models. These models define the essential three-dimensional arrangement of functional groups required for biological activity and can be used for virtual screening of compound libraries to identify new drug candidates.
-
Peptidomimetic Design: As a β-amino acid, this compound can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation. Knowledge of its conformational preferences is crucial for designing peptidomimetics that can adopt the desired secondary structures (e.g., helices, turns) to mimic the bioactive conformation of a natural peptide.
-
Structure-Activity Relationship (SAR) Studies: Calculated properties such as the electrostatic potential surface and frontier molecular orbitals (HOMO/LUMO) can help in understanding and predicting the reactivity and interaction of this compound-containing molecules with their biological targets. This information is vital for guiding the chemical modification of lead compounds to improve their potency and selectivity.
Conclusion
Theoretical studies, particularly those employing quantum chemical methods like DFT, are powerful tools for characterizing the structural and electronic properties of this compound. Although the volume of published theoretical research specifically on this molecule is not extensive, the established computational methodologies provide a clear path for its in-depth investigation. The insights gained from such studies, including conformational preferences and key molecular descriptors, are of significant value to researchers in medicinal chemistry and drug development, facilitating the rational design of novel and effective therapeutic agents. The continued application of these theoretical approaches will undoubtedly accelerate the exploration of the full potential of this compound and its derivatives in medicine.
References
An In-depth Technical Guide to the Safety and Handling of 3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling procedures, and physicochemical data for 3-aminopentanoic acid. The information is intended to support its safe use in research and development environments.
Chemical Identification and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [2] |
| Molecular Weight | 117.15 g/mol | [2] |
| Appearance | White to yellow solid | [1] |
| Boiling Point | 230.1 ± 23.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 93.0 ± 22.6 °C | [3] |
| LogP | 0.02 | [3] |
Table 2: Physicochemical Properties of 5-Aminopentanoic Acid (Structural Isomer for Reference)
| Property | Value | Source |
| Melting Point | 157.5 °C | [4] |
| Water Solubility | 1000 mg/mL at 20 °C | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ||
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Source:[5]
Safe Handling and Storage
Adherence to proper handling and storage procedures is crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling to determine the appropriate PPE. The following are general recommendations:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.[5]
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator with a particulate filter is recommended.[5]
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to minimize inhalation of dust.[3] Eyewash stations and safety showers should be readily accessible.
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation of dust.[5]
-
Use in a well-ventilated area.[3]
-
Wash hands thoroughly after handling.[5]
-
Keep containers tightly closed when not in use.[3]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Emergency Procedures
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[5]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Accidental Release Measures
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Large Spills: For large spills, evacuate the area. Wear appropriate PPE and prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Hazardous Combustion Products: Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Toxicological Information
There is a lack of specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound in publicly available literature. The primary known toxicological effects are irritation to the skin, eyes, and respiratory system as indicated by the GHS hazard classification.[5]
Experimental Protocols
While specific experimental protocols for every application of this compound are beyond the scope of this guide, the following provides a general procedure for its use as a reagent in a chemical synthesis. This protocol is illustrative and should be adapted based on the specific requirements of the experiment.
General Protocol for Use in a Reaction
-
Preparation:
-
Ensure the work area (e.g., fume hood) is clean and uncluttered.
-
Assemble all necessary glassware and equipment. Ensure glassware is dry.
-
Don the appropriate personal protective equipment (safety goggles, lab coat, gloves).
-
-
Weighing:
-
Tare a clean, dry weighing boat on an analytical balance.
-
Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Avoid creating dust.
-
Record the exact mass of the solid.
-
-
Addition to the Reaction Vessel:
-
As a solid: If the protocol calls for the addition of the solid directly, carefully add it to the reaction vessel containing the solvent or other reagents. An addition funnel for solids can be used for controlled addition.
-
As a solution: If the protocol requires a solution, place the weighed this compound in an appropriate flask. Add the specified solvent and stir or sonicate until the solid is fully dissolved. The solution can then be transferred to the reaction vessel via a syringe or cannula.
-
-
Reaction:
-
Proceed with the reaction as per the specific experimental procedure, monitoring as required.
-
-
Work-up and Purification:
-
Follow the specific work-up and purification steps for the desired product.
-
-
Waste Disposal:
-
Dispose of all chemical waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.
-
Visualized Workflows
The following diagrams illustrate the logical flow for handling this compound and responding to emergencies.
Caption: Standard Laboratory Handling Workflow for this compound.
Caption: Emergency Response Protocol for Exposure to this compound.
References
Navigating the Solubility Landscape of 3-Aminopentanoic Acid: A Technical Guide for Researchers
An In-depth Exploration of Solubility, Experimental Determination, and Predictive Insights for Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-aminopentanoic acid, a beta-amino acid of interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide leverages data from its structural isomer, 5-aminopentanoic acid, to provide illustrative insights. Furthermore, detailed experimental protocols for determining solubility are presented, empowering researchers to ascertain precise data for their specific applications.
Core Concepts in Solubility
The solubility of an amino acid is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. Key factors include the polarity of both the solute and the solvent, the presence of functional groups capable of hydrogen bonding, and the overall hydrophobic/hydrophilic balance of the molecule. As a beta-amino acid, this compound possesses both a carboxylic acid and an amino group, rendering it amphoteric and capable of forming zwitterions in solution. This characteristic generally leads to higher solubility in polar protic solvents like water and lower solubility in non-polar organic solvents.
Quantitative Solubility Data (Illustrative)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |
| Water | 20 | 1000 | [1] |
It is generally observed that the solubility of amino acids in water is significantly higher than in less polar organic solvents like ethanol (B145695) and methanol.[2] For instance, many amino acids exhibit reduced solubility in alcohols compared to aqueous solutions.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for various stages of drug development, including formulation and preclinical studies. Two common and reliable methods for determining the solubility of amino acids are the gravimetric method and the spectrophotometric method.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5]
Principle: A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solid solute is determined.
Detailed Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. Equilibrium is typically confirmed when the concentration of the solute in the solution remains constant over successive measurements.
-
Separation of Saturated Solution: Once equilibrium is established, carefully separate the saturated solution from the excess undissolved solid. This is typically done by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any particulate matter.
-
Sample Aliquoting: Accurately pipette a known volume of the clear saturated solution into a pre-weighed, dry container (e.g., a glass beaker or evaporating dish).
-
Solvent Evaporation: Evaporate the solvent from the aliquot under controlled conditions. This can be done in a drying oven at a temperature below the decomposition point of the amino acid or under reduced pressure using a rotary evaporator.
-
Mass Determination: Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it accurately. The difference between the final mass and the initial mass of the empty container gives the mass of the dissolved solute.
-
Calculation: The solubility is then calculated by dividing the mass of the solute by the volume of the aliquot taken.
Spectrophotometric Method
The spectrophotometric method is a sensitive technique suitable for determining the solubility of compounds that absorb ultraviolet (UV) or visible light, or can be derivatized to form a chromophore.[6][7]
Principle: A saturated solution is prepared and then diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The absorbance of the diluted solution is measured, and the concentration is determined from the calibration curve.
Detailed Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known high concentration in the solvent of interest.
-
Perform a serial dilution of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
If this compound does not have a suitable chromophore, a derivatization step is necessary. A common derivatizing agent for amino acids is ninhydrin, which produces a colored product that can be quantified.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.
-
-
Sample Preparation and Equilibration: Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1 and 2).
-
Separation and Dilution:
-
Separate the clear saturated solution from the excess solid as described previously (Step 3 of the gravimetric method).
-
Accurately dilute a small, known volume of the saturated solution with the solvent to bring the concentration within the linear range of the calibration curve. The dilution factor must be recorded.
-
-
Absorbance Measurement: Measure the absorbance of the diluted sample solution at the same λmax used for the calibration curve.
-
Concentration Determination and Solubility Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the solvent.
-
Visualization of Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflows for the gravimetric and spectrophotometric solubility determination methods.
Conclusion
Understanding the solubility of this compound is crucial for its successful application in drug development. While direct quantitative data remains elusive in readily accessible literature, this guide provides a framework for researchers by presenting illustrative data from a structural isomer and detailing robust experimental protocols for in-house determination. By employing the described gravimetric and spectrophotometric methods, scientists can obtain the precise solubility data necessary to advance their research and development efforts.
References
- 1. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. pharmajournal.net [pharmajournal.net]
- 6. RU2012869C1 - Method of spectrophotometric determination of aminoacids - Google Patents [patents.google.com]
- 7. ijpsonline.com [ijpsonline.com]
An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Aminopentanoic Acid
Introduction
3-Aminopentanoic acid, a β-amino acid, is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its chemical stability and degradation pathways is crucial for drug development professionals, researchers, and scientists to ensure the safety, efficacy, and shelf-life of products containing this moiety. This technical guide provides a comprehensive overview of the predicted stability of this compound under various stress conditions and outlines potential degradation pathways. It also includes detailed, albeit hypothetical, experimental protocols for conducting forced degradation studies.
Predicted Stability Profile of this compound
The stability of this compound is dictated by its functional groups: a secondary amine and a carboxylic acid. Based on general chemical principles, its stability under different stress conditions can be predicted. The following tables summarize the expected stability, which should be confirmed by experimental studies.
Table 1: Predicted Hydrolytic Stability of this compound
| pH Condition | Temperature | Predicted Stability | Potential Degradation Products |
| Acidic (pH 1-3) | Ambient | Likely Stable | Minimal degradation expected. |
| Elevated | Potential for minor degradation | Formation of oligomers through amide bond formation. | |
| Neutral (pH 6-8) | Ambient | Stable | Negligible degradation. |
| Elevated | Likely Stable | Minimal degradation. | |
| Basic (pH 10-13) | Ambient | Likely Stable | Minimal degradation. |
| Elevated | Potential for minor degradation | Decarboxylation at very high temperatures. |
Table 2: Predicted Oxidative, Photolytic, and Thermal Stability of this compound
| Stress Condition | Reagent/Parameter | Predicted Stability | Potential Degradation Products |
| Oxidative | 3% H₂O₂ | Potential for degradation | Oxidation of the secondary amine to a hydroxylamine (B1172632) or nitrone. Decarboxylation. |
| Photolytic | UV/Vis Light (ICH Q1B) | Likely Stable | Potential for minor degradation, such as decarboxylation, upon prolonged exposure. |
| Thermal (Dry Heat) | 60°C - 80°C | Likely Stable | Potential for decarboxylation and formation of lactams at higher temperatures. |
Postulated Degradation Pathways
Based on the functional groups of this compound, several degradation pathways can be postulated under forced degradation conditions.
Oxidative Degradation
Oxidative stress is expected to primarily affect the secondary amine group.
Caption: Postulated oxidative degradation pathway of this compound.
Thermal Degradation
Under thermal stress, decarboxylation and intramolecular cyclization to form a lactam are plausible degradation pathways.
Caption: Postulated thermal degradation pathways of this compound.
Hypothetical Experimental Protocols for Forced Degradation Studies
The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) and Q1B guidelines and should be adapted based on preliminary experimental findings.
General Experimental Workflow
Caption: General workflow for a forced degradation study.
Hydrolytic Degradation Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, dilute the stock solution with 0.1 M HCl.
-
For basic hydrolysis, dilute the stock solution with 0.1 M NaOH.
-
For neutral hydrolysis, dilute the stock solution with purified water.
-
-
Stress Conditions:
-
Store the acidic, basic, and neutral solutions at 60°C.
-
Store control samples (un-stressed) at 4°C in the dark.
-
-
Sampling and Analysis:
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Oxidative Degradation Protocol
-
Preparation of Solution:
-
Prepare a solution of this compound (1 mg/mL) in a suitable solvent.
-
Add 3% hydrogen peroxide (H₂O₂).
-
-
Stress Conditions:
-
Store the solution at room temperature in the dark.
-
Store a control sample (without H₂O₂) under the same conditions.
-
-
Sampling and Analysis:
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Analyze all samples by HPLC.
-
Photostability Protocol
-
Sample Preparation:
-
Place a solid sample of this compound and a solution (1 mg/mL) in transparent containers.
-
Prepare dark control samples by wrapping identical containers in aluminum foil.
-
-
Stress Conditions:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis:
-
After exposure, analyze the solid and solution samples, along with the dark controls, by HPLC.
-
Thermal Degradation Protocol
-
Sample Preparation:
-
Place a solid sample of this compound in a controlled temperature chamber.
-
-
Stress Conditions:
-
Expose the sample to a temperature of 60°C (or higher, if no degradation is observed).
-
Store a control sample at 4°C.
-
-
Analysis:
-
After a defined period (e.g., 7 days), dissolve the stressed and control samples in a suitable solvent and analyze by HPLC.
-
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Key Method Development Considerations:
-
Column Chemistry: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often required to separate the parent compound from its degradation products.
-
Detection: UV detection is suitable if this compound or its degradants have a chromophore. If not, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is necessary. MS detection is highly recommended for the identification of unknown degradation products.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) peak from all potential degradation product peaks.
Conclusion
While specific experimental data for the stability of this compound is lacking in the public domain, a comprehensive understanding of its potential degradation pathways can be inferred from its chemical structure and the behavior of similar molecules. This guide provides a theoretical framework for its stability profile and offers detailed, albeit hypothetical, protocols for conducting forced degradation studies. It is imperative that these theoretical considerations are substantiated with rigorous experimental work to ensure the development of safe and effective pharmaceutical products. The provided methodologies and postulated pathways should serve as a valuable starting point for researchers, scientists, and drug development professionals in their investigation of this compound.
Methodological & Application
Application Notes and Protocols: 3-Aminopentanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopentanoic acid is a β-amino acid that serves as a valuable building block in peptide synthesis, offering a strategic approach to developing peptidomimetics with enhanced therapeutic potential. The incorporation of this non-proteinogenic amino acid into peptide sequences can induce unique conformational constraints and increase resistance to proteolytic degradation, thereby improving the pharmacokinetic profile of peptide-based drug candidates. These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), including detailed protocols and relevant data for researchers in drug discovery and development.
The primary advantage of integrating β-amino acids like this compound lies in the alteration of the peptide backbone. The additional methylene (B1212753) group between the amino and carboxyl functionalities, in comparison to α-amino acids, disrupts the typical secondary structures and makes the peptide bonds less susceptible to cleavage by endogenous proteases.[1][2] This enhanced stability is a critical attribute for the development of peptide therapeutics with improved in vivo half-lives.
Applications in Peptide Synthesis
The inclusion of this compound in peptide sequences has been explored for a variety of therapeutic applications, primarily driven by the enhanced stability and modified biological activity of the resulting peptides.
-
Enhanced Proteolytic Stability: Peptides incorporating β-amino acids, including this compound, exhibit significantly increased resistance to enzymatic degradation by proteases.[2][3] This is a crucial factor in overcoming a major hurdle in the development of peptide-based drugs, which is their rapid clearance in vivo.
-
Modulation of Biological Activity: The conformational changes induced by this compound can lead to novel or enhanced biological activities. These include but are not limited to:
-
Antimicrobial Peptides: The altered backbone can influence the amphipathicity and helical propensity of peptides, which are critical for their interaction with and disruption of microbial membranes.[4][5][6]
-
G-Protein Coupled Receptor (GPCR) Ligands: The modified peptide structure can alter binding affinity and efficacy at GPCRs, leading to the development of potent and selective agonists or antagonists.[7][8][9][10]
-
-
Peptidomimetics and Drug Design: As a peptidomimetic, this compound allows for the design of novel peptide analogs with improved drug-like properties. The ability to fine-tune the peptide backbone structure opens new avenues for targeting challenging protein-protein interactions.[2][3]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of peptides containing β-amino acids. It is important to note that specific yields can vary depending on the sequence, coupling conditions, and purification methods. While specific data for this compound is limited, the following tables provide expected ranges based on the synthesis of similar β-amino acid-containing peptides.
Table 1: Representative Coupling Efficiency in Fmoc-SPPS of β-Amino Acids
| Coupling Step | Coupling Reagent | Reaction Time (min) | Coupling Efficiency (%) | Reference |
| Fmoc-β-amino acid to N-terminal amine on resin | HBTU/HOBt/DIEA | 60 - 120 | >98% | [1] |
| Fmoc-α-amino acid to N-terminal β-amino acid | HATU/HOAt/DIEA | 60 - 180 | >97% | [11] |
| Fmoc-β-amino acid to N-terminal α-amino acid | PyBOP/DIEA | 60 - 120 | >98% | [2] |
Table 2: Overall Yield and Purity of a Model β-Peptide
| Peptide Sequence (Hypothetical) | Synthesis Scale (mmol) | Crude Purity (%) | Purified Yield (%) | Final Purity (%) | Reference |
| Ac-(β-Ala)2-(β-HVal)-(β-HAla)-(β-HLeu)-NH2 | 0.1 | ~70 | 15 - 25 | >95% | General SPPS Data |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of Fmoc-3-aminopentanoic acid into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS) with Fmoc/tBu strategy.
Protocol 1: Synthesis of Fmoc-3-aminopentanoic acid
This protocol is a general representation for the synthesis of Fmoc-protected β-amino acids.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Hexane
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Fmoc-Cl in dioxane dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield pure Fmoc-3-aminopentanoic acid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual Fmoc-SPPS for incorporating Fmoc-3-aminopentanoic acid into a peptide chain on a Rink Amide resin.
Materials:
-
Rink Amide resin (0.5-1.0 mmol/g loading)
-
Fmoc-protected α-amino acids
-
Fmoc-3-aminopentanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for both α- and this compound):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIEA (6 eq.) to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered β-amino acid, the coupling time may be extended or a second coupling may be necessary.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. A negative test (beads remain colorless) indicates complete coupling.
-
If the coupling is incomplete, repeat the coupling step with fresh reagents.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Mandatory Visualizations
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Representative GPCR signaling pathway (cAMP-dependent).
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jpt.com [jpt.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Peptides Derived from Bacteria: Classification, Sources, and Mechanism of Action against Multidrug-Resistant Bacteria [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Select G-protein coupled receptors modulate agonist-induced signaling via a ROCK, LIMK and β-arrestin 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application | Semantic Scholar [semanticscholar.org]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for 3-Aminopentanoic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 3-aminopentanoic acid and its derivatives as key intermediates in the synthesis of promising pharmaceutical agents. The following sections detail the synthesis of intermediates for an anti-tuberculosis drug, Telacebec (Q203), and a muscarinic M4 receptor agonist.
Application Note 1: Synthesis of a 4-Aryl-2-piperidone Intermediate for Telacebec (Q203)
Introduction:
This compound derivatives are valuable precursors for the synthesis of complex heterocyclic scaffolds used in medicinal chemistry. One such application is the synthesis of 4-aryl-2-piperidones, which are core structures in various biologically active molecules, including the anti-tuberculosis drug candidate Telacebec (Q203). This note details a protocol for the direct lactamization of a β-C−H arylated N-phthaloyl δ-aminopentanoic acid carboxamide to yield a 4-aryl-2-piperidone intermediate.
Experimental Protocol: Synthesis of 4-(naphthalen-1-yl)-2-piperidone
This protocol is adapted from the synthesis of related 4-aryl-2-piperidones.
Materials:
-
N-(8-quinolyl)-3-(naphthalen-1-yl)-5-(phthalimido)pentanamide
-
Hydrazine (B178648) monohydrate (N₂H₄·H₂O)
-
Ethanol (B145695) (EtOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of N-(8-quinolyl)-3-(naphthalen-1-yl)-5-(phthalimido)pentanamide (1.0 equivalent) in ethanol (0.1 M), add hydrazine monohydrate (10.0 equivalents).
-
Reflux the reaction mixture for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-(naphthalen-1-yl)-2-piperidone.
Data Presentation:
The following table summarizes the yields for the synthesis of various 4-aryl-2-piperidone intermediates from their corresponding β-arylated δ-aminopentanoic acid carboxamides.
| Intermediate Precursor | 4-Aryl-2-piperidone Product | Yield (%) |
| N-(8-quinolyl)-3-(naphthalen-1-yl)-5-(phthalimido)pentanamide | 4-(naphthalen-1-yl)-2-piperidone | 75 |
| N-(8-quinolyl)-3-(p-tolyl)-5-(phthalimido)pentanamide | 4-(p-tolyl)-2-piperidone | 82 |
| N-(8-quinolyl)-3-(4-methoxyphenyl)-5-(phthalimido)pentanamide | 4-(4-methoxyphenyl)-2-piperidone | 85 |
| N-(8-quinolyl)-3-(4-fluorophenyl)-5-(phthalimido)pentanamide | 4-(4-fluorophenyl)-2-piperidone | 78 |
Logical Relationship: Synthesis of Telacebec (Q203) from this compound Derivative
Signaling Pathway: Mechanism of Action of Telacebec (Q203)
Telacebec targets the cytochrome bc1 complex (Complex III) of the electron transport chain in Mycobacterium tuberculosis.[1] This inhibition blocks the oxidation of menaquinol, disrupting the proton motive force and leading to a depletion of ATP, which is essential for the bacterium's survival.[2]
Application Note 2: Enzymatic Synthesis of (R)-4-Aminopentanoic Acid, an Intermediate for Muscarinic M4 Receptor Agonists
Introduction:
(R)-4-aminopentanoic acid is a high-value chiral γ-amino acid that serves as a crucial building block for pharmaceuticals targeting the central nervous system, including muscarinic M4 receptor agonists.[1][3][4] This application note provides a sustainable and highly efficient enzymatic protocol for the synthesis of (R)-4-aminopentanoic acid from levulinic acid.
Experimental Protocol: Enzymatic Reductive Amination of Levulinic Acid
This protocol utilizes an engineered glutamate (B1630785) dehydrogenase (EcGDH) and a formate (B1220265) dehydrogenase (BsFDH) for cofactor regeneration.[1]
Materials:
-
Levulinic acid (LA)
-
Ammonium formate (NH₄COOH)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
NADP⁺
-
Purified engineered EcGDH (e.g., EcGDHK116Q/N348M)
-
Purified BsFDH
-
Deionized water
-
pH meter
-
Incubator/shaker (45°C)
Procedure:
-
Prepare a 2 mL reaction mixture containing:
-
0.8 M NH₄COOH
-
100 mM Tris-HCl buffer (pH 8.0)
-
0.4 M Levulinic acid
-
1 mM NADP⁺
-
1.51 mg/mL purified mutant EcGDH
-
0.20 mg/mL purified BsFDH
-
-
Ensure all components are fully dissolved and the pH is adjusted to 8.0.
-
Incubate the reaction mixture at 45°C with shaking for 11 hours.
-
Monitor the conversion of levulinic acid and the formation of (R)-4-aminopentanoic acid using HPLC.
-
Upon completion, the product can be isolated and purified using standard techniques such as ion-exchange chromatography.
Data Presentation:
The enzymatic synthesis of (R)-4-aminopentanoic acid demonstrates high efficiency and stereoselectivity.
| Parameter | Value |
| Substrate | Levulinic Acid (0.4 M) |
| Enzyme System | EcGDHK116Q/N348M / BsFDH |
| Reaction Time | 11 hours |
| Temperature | 45°C |
| pH | 8.0 |
| Conversion Rate | >97% |
| Enantiomeric Excess (ee) | >99% for (R)-enantiomer |
Experimental Workflow: Enzymatic Synthesis of (R)-4-Aminopentanoic Acid
Signaling Pathway: Muscarinic M4 Receptor
Muscarinic M4 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.[5] Activation of M4 receptors by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] This pathway is a key target for the treatment of neuropsychiatric disorders like schizophrenia.
References
- 1. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are the new molecules for M4 receptor agonists? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Asymmetric Synthesis of 3-Aminopentanoic Acid
Introduction
Optically active β-amino acids are crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active molecules. Their incorporation into peptides can induce stable secondary structures, and they are key components in the development of β-lactam antibiotics and other medicinal agents. 3-Aminopentanoic acid, a chiral β-amino acid, is a valuable synthon for more complex molecular architectures. This document provides detailed protocols for the asymmetric synthesis of this compound, focusing on a robust and highly enantioselective method: the rhodium-catalyzed asymmetric hydrogenation of a β-enamido ester precursor. This approach offers high yields and excellent stereocontrol, making it suitable for both research and process development applications.
Core Synthesis Strategy: Asymmetric Hydrogenation
The primary strategy detailed here involves the asymmetric hydrogenation of an N-acyl-β-dehydroamino ester using a chiral rhodium catalyst. This method is highly efficient and provides access to the desired enantiomer of this compound in high enantiomeric excess (e.e.). The general workflow involves three key stages: synthesis of the β-enamido ester precursor, the asymmetric hydrogenation reaction, and the final deprotection to yield the free amino acid.
I. Synthesis of Precursor: Ethyl (Z)-3-(acetylamino)pent-2-enoate
The precursor for the asymmetric hydrogenation is synthesized from commercially available starting materials.
Reaction Scheme:
Caption: Synthesis of the β-enamido ester precursor.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq), propanal (1.1 eq), and ammonium acetate (1.2 eq) in toluene.
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford ethyl (Z)-3-(acetylamino)pent-2-enoate.
II. Asymmetric Hydrogenation of Ethyl (Z)-3-(acetylamino)pent-2-enoate
This key step establishes the chirality at the C3 position through the use of a chiral rhodium catalyst. The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands such as (R,R)-Me-DuPhos are highly effective for this transformation.
Reaction Scheme:
Caption: Rhodium-catalyzed asymmetric hydrogenation.
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, a stock solution of the catalyst can be prepared by dissolving [Rh(COD)2]BF4 and the chiral ligand (e.g., (R,R)-Me-DuPhos) in a 1:1.1 molar ratio in a degassed solvent such as methanol (B129727) or toluene.
-
Reaction Setup: In a high-pressure reaction vessel, dissolve ethyl (Z)-3-(acetylamino)pent-2-enoate (1.0 eq) in degassed methanol.
-
Hydrogenation: Add the catalyst solution (0.01 to 1 mol%) to the substrate solution. Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 90 psi).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by GC or HPLC to determine conversion.
-
Work-up: Upon completion, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by passing through a short pad of silica gel to remove the catalyst.
Quantitative Data Summary:
| Substrate Analogue | Catalyst/Ligand | Solvent | Pressure (psi) | Yield (%) | e.e. (%) | Reference |
| Methyl (Z)-3-acetamido-but-2-enoate | [Rh(COD)2]BF4 / (R,R)-Me-DuPhos | MeOH | 90 | >95 | 99 | [1] |
| Ethyl (Z)-3-acetamido-hex-2-enoate | [Rh(COD)2]BF4 / (R,R)-Me-DuPhos | MeOH | 90 | >95 | 98 | [1] |
III. Deprotection to (R)-3-Aminopentanoic Acid
The final step involves the hydrolysis of the ester and the deprotection of the N-acetyl group to yield the free amino acid.
Reaction Scheme:
Caption: Final deprotection to the amino acid.
Experimental Protocol:
-
Hydrolysis: To the crude ethyl (R)-3-(acetylamino)pentanoate, add 6N aqueous HCl.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the completion of the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Purification: The aqueous layer containing the hydrochloride salt of the amino acid is then concentrated. The pH of the solution is adjusted to the isoelectric point (around pH 7) using a suitable base (e.g., pyridine (B92270) or by using an ion-exchange resin). The free amino acid will precipitate out of the solution.
-
Final Product: The solid product is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield pure (R)-3-aminopentanoic acid.
Overall Workflow:
Caption: Overall synthetic workflow for (R)-3-Aminopentanoic acid.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Hydrogen gas is flammable and should be handled with care. Ensure all equipment is properly grounded.
-
Strong acids and bases should be handled with caution.
The described methodology provides a reliable and highly enantioselective route to this compound. The key asymmetric hydrogenation step, utilizing a chiral rhodium-DuPhos catalyst, consistently delivers high enantiomeric excess. This protocol is adaptable for the synthesis of other chiral β-amino acids by varying the starting aldehyde in the precursor synthesis. The detailed procedures and expected outcomes serve as a valuable resource for researchers in synthetic organic chemistry and drug development.
References
Application Note: Chiral Separation of 3-Aminopentanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
3-Aminopentanoic acid, a non-proteinogenic β-amino acid, is a chiral molecule existing as (R)- and (S)-enantiomers. The stereoisomers of amino acids can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification crucial in drug development, metabolic studies, and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the enantioseparation of amino acids.[1][3][4] This application note details a direct HPLC method for the chiral separation of this compound enantiomers using a zwitterionic chiral stationary phase. Direct separation on chiral stationary phases (CSPs) is often the preferred method as it avoids the need for derivatization, simplifying the analytical workflow.[1][2]
Data Presentation
The following tables summarize the quantitative data for the chiral separation of this compound enantiomers on a CHIRALPAK ZWIX(-) column under two different mobile phase conditions.[5]
Table 1: Chromatographic Parameters with Methanol (B129727)/Acetonitrile Mobile Phase [5]
| Parameter | Value |
| Chiral Stationary Phase | CHIRALPAK ZWIX(-) |
| Mobile Phase | Methanol/Acetonitrile (50/50 v/v) with 25 mM Acetic Acid and 50 mM Triethylamine (B128534) |
| Retention Factor (k1) | 4.84 |
| Separation Factor (α) | 1.39 |
| Resolution (Rs) | 2.52 |
Table 2: Chromatographic Parameters with Water/Acetonitrile Mobile Phase [5]
| Parameter | Value |
| Chiral Stationary Phase | CHIRALPAK ZWIX(-) |
| Mobile Phase | Water/Acetonitrile (10/90 v/v) with 25 mM Acetic Acid and 50 mM Triethylamine |
| Retention Factor (k1) | 3.03 |
| Separation Factor (α) | 1.13 |
| Resolution (Rs) | 1.36 |
Experimental Workflow
Experimental Protocols
This section provides a detailed protocol for the chiral separation of this compound enantiomers by HPLC based on the data presented.
1. Materials and Reagents
-
Racemic this compound standard
-
(R)-3-Aminopentanoic acid and (S)-3-Aminopentanoic acid enantiomeric standards (if available, for peak identification)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Glacial Acetic Acid
-
Triethylamine (TEA)
2. Instrumentation and Columns
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: CHIRALPAK ZWIX(-)
3. Mobile Phase Preparation
-
Mobile Phase A (Methanol/Acetonitrile):
-
Mix 500 mL of HPLC grade methanol with 500 mL of HPLC grade acetonitrile.
-
Add 25 mmol of glacial acetic acid and 50 mmol of triethylamine to the 1 L mixture.
-
Sonicate the solution for 15 minutes to degas.
-
-
Mobile Phase B (Water/Acetonitrile):
-
Mix 100 mL of HPLC grade water with 900 mL of HPLC grade acetonitrile.
-
Add 25 mmol of glacial acetic acid and 50 mmol of triethylamine to the 1 L mixture.
-
Sonicate the solution for 15 minutes to degas.
-
4. Sample Preparation
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for UV detection (e.g., 0.1 mg/mL).
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
5. HPLC Method Parameters
-
Column: CHIRALPAK ZWIX(-)
-
Mobile Phase: Choose either Mobile Phase A or Mobile Phase B.
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Column Temperature: 25 °C (typical, may require optimization)
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Run Time: Sufficient to allow for the elution of both enantiomers and any impurities.
6. System Equilibration and Analysis
-
Purge the HPLC system with the chosen mobile phase.
-
Equilibrate the CHIRALPAK ZWIX(-) column with the mobile phase at the set flow rate for at least 30-60 minutes, or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample of this compound.
-
Record the chromatogram and integrate the peaks corresponding to the two enantiomers.
7. Data Analysis
-
Identify the peaks for the (R)- and (S)-enantiomers based on the injection of individual standards, if available.
-
Calculate the retention factor (k), separation factor (α), and resolution (Rs) using the standard chromatographic equations.
-
Determine the enantiomeric excess (% ee) if required.
Discussion
The choice of mobile phase significantly impacts the chiral separation of this compound on the CHIRALPAK ZWIX(-) column. The methanol/acetonitrile mobile phase provides a higher separation factor and resolution compared to the water/acetonitrile mobile phase.[5] This indicates a better enantiomeric discrimination in the more organic mobile phase. The zwitterionic nature of the CHIRALPAK ZWIX(-) stationary phase allows for complex interactions with the amino acid enantiomers, leading to their separation.[5] Researchers should optimize parameters such as flow rate, column temperature, and the exact concentration of additives in the mobile phase to achieve the best results for their specific instrumentation and application. While direct methods are convenient, for some amino acids, pre-column derivatization with a chiral reagent can be an alternative strategy to form diastereomers that can be separated on a conventional achiral HPLC column.[1] Various chiral stationary phases are available for amino acid separations, including those based on macrocyclic glycopeptides and polysaccharides, offering a range of selectivities.[1][2][6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
3-Aminopentanoic Acid as a Potential GABA Analogue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are a cornerstone in the treatment of various neurological and psychiatric disorders.[1][2] 3-Aminopentanoic acid, a β-amino acid, presents a structural motif with the potential for interaction with GABA receptors. This document provides a summary of the current, albeit limited, publicly available data on this compound and its derivatives in the context of GABA receptor modulation. Furthermore, it offers detailed experimental protocols for researchers to investigate the pharmacological profile of this compound as a GABA analogue.
Introduction to GABA Analogues
GABA analogues are compounds structurally related to GABA that are designed to interact with the GABAergic system.[3] They can act as agonists, antagonists, or modulators of GABA receptors, or influence GABA metabolism and reuptake. These compounds are therapeutically important as anticonvulsants, anxiolytics, and muscle relaxants.[3] The two main types of GABA receptors are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[4][5]
-
GABA-A Receptors: These are ligand-gated chloride ion channels.[4] Activation by an agonist leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting neurotransmission.[1]
-
GABA-B Receptors: These are G-protein coupled receptors that, upon activation, indirectly lead to the opening of potassium channels and inhibition of calcium channels, resulting in a slower and more prolonged inhibitory effect.[5]
This compound: A Candidate GABA Analogue
This compound (C₅H₁₁NO₂) is a chiral β-amino acid.[6] While it is used as a building block in pharmaceutical synthesis, direct pharmacological data characterizing it as a GABA analogue is scarce in publicly accessible literature.[6] However, the chemical structure suggests its potential to interact with GABA receptors. The (R)-enantiomer is often considered the biologically active form for many chiral amino acid derivatives.[6]
Pharmacological Data Summary
| Compound | Receptor | Assay Type | Measured Activity | Reference |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B | Functional Assay (guinea pig ileum) | pA₂ = 3.5 (weak antagonist) | [7][8][9] |
Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A lower pA₂ value indicates weaker antagonism.
Experimental Protocols for Pharmacological Characterization
To elucidate the potential of this compound as a GABA analogue, the following experimental protocols are proposed based on standard methodologies for characterizing novel compounds acting on GABA receptors.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Kᵢ) of (R)- and (S)-3-aminopentanoic acid for GABA-A and GABA-B receptors.
Protocol: GABA-A Receptor Binding Assay
-
Materials:
-
Radioligand: [³H]Muscimol (for agonist site) or [³H]Flunitrazepam (for benzodiazepine (B76468) site).
-
Competitor: GABA (for standard curve).
-
Test Compounds: (R)-3-Aminopentanoic acid, (S)-3-Aminopentanoic acid.
-
Membrane Preparation: Crude synaptic membranes from rat or mouse brain (e.g., cortex or cerebellum).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
-
-
Procedure:
-
Prepare synaptic membranes from rodent brain tissue by homogenization and differential centrifugation.
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., 1-2 nM [³H]Muscimol).
-
For determining non-specific binding, add a high concentration of a known competitor (e.g., 100 µM GABA).
-
For the competition assay, add increasing concentrations of the test compounds (e.g., 1 nM to 1 mM).
-
Add the membrane preparation to each well.
-
Incubate at a specified temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Protocol: GABA-B Receptor Binding Assay
This protocol is similar to the GABA-A assay, with the following key differences:
-
Radioligand: [³H]Baclofen or [³H]GABA (in the presence of a GABA-A antagonist like bicuculline (B1666979) to block binding to GABA-A sites).[10]
-
Assay Buffer: Often requires the presence of divalent cations (e.g., 2.5 mM CaCl₂ or MgCl₂) for optimal GABA-B receptor binding.[10]
-
Competitor: (-)-Baclofen.
Electrophysiology Assays
Electrophysiology is used to determine the functional activity (efficacy) of a compound at an ion channel receptor.
Objective: To determine if (R)- and (S)-3-aminopentanoic acid act as agonists, antagonists, or allosteric modulators at GABA-A receptors.
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording Solution (e.g., Barium Ringer's solution).
-
GABA (for control responses).
-
Test Compounds: (R)- and (S)-3-aminopentanoic acid.
-
-
Procedure:
-
Inject cRNA encoding the desired GABA-A receptor subunits into Xenopus oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
To test for agonist activity, perfuse the oocyte with increasing concentrations of the test compound and record the induced current.
-
To test for antagonist activity, co-apply the test compound with a known concentration of GABA (e.g., the EC₅₀ concentration) and observe any reduction in the GABA-induced current.
-
To test for positive allosteric modulation, co-apply the test compound with a low concentration of GABA (e.g., EC₁₀-EC₂₀) and look for potentiation of the GABA-induced current.
-
-
Data Analysis:
-
For agonists, plot the current response against the compound concentration and fit the data to the Hill equation to determine the EC₅₀ (concentration for half-maximal effect) and the maximum response relative to GABA.
-
For antagonists, determine the IC₅₀ for the inhibition of the GABA response.
-
For modulators, quantify the degree of potentiation of the GABA response.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways for GABA-A and GABA-B receptors.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound represents an unexplored compound with the potential to act as a GABA analogue. While direct evidence of its interaction with GABA receptors is currently lacking in the scientific literature, its chemical structure warrants investigation. The protocols outlined in this document provide a comprehensive framework for researchers to determine the binding affinity and functional efficacy of this compound and its enantiomers at GABA-A and GABA-B receptors. Such studies are crucial for uncovering novel therapeutic agents for a range of neurological and psychiatric conditions.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor agonist - Wikipedia [en.wikipedia.org]
- 3. GABA analogue - Wikipedia [en.wikipedia.org]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
Incorporation of 3-Aminopentanoic Acid into Peptidomimetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are structurally modified peptides designed to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability, low bioavailability, and limited receptor selectivity. The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design. 3-Aminopentanoic acid, a β-amino acid, offers a unique structural motif to alter the peptide backbone, influencing conformational preferences and proteolytic resistance. This document provides detailed application notes and generalized protocols for the incorporation of this compound into peptidomimetic scaffolds.
As a β-amino acid, this compound introduces an additional carbon atom into the peptide backbone, which can induce unique secondary structures, such as helices, turns, and sheets, that are distinct from those formed by α-amino acids.[1][2] This structural alteration can lead to peptidomimetics with enhanced biological activity and stability.
Applications of this compound in Peptidomimetics
While specific examples of peptidomimetics containing this compound are not extensively documented in publicly available literature, its structural properties as a β-amino acid suggest potential applications in several therapeutic areas:
-
Enhanced Proteolytic Stability: The altered backbone conformation provided by this compound can render the resulting peptidomimetic resistant to degradation by proteases, a critical attribute for improving in vivo half-life.[1]
-
Modulation of Receptor Binding: The distinct conformational landscape of β-peptides can be exploited to design ligands with high affinity and selectivity for various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.
-
Antimicrobial Agents: The incorporation of β-amino acids has been a successful strategy in developing antimicrobial peptides with potent activity and reduced susceptibility to bacterial resistance mechanisms.[3]
-
Enzyme Inhibitors: The unique structural features of β-amino acid-containing peptides can be utilized to design potent and selective inhibitors of enzymes, such as proteases.
Experimental Protocols
The following protocols are generalized for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). These are based on well-established methods for other β-amino acids and should be optimized for specific sequences and synthetic goals.
Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Containing this compound
This protocol outlines the manual synthesis of a generic peptide containing a this compound residue on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected α-amino acids
-
Fmoc-3-aminopentanoic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for α-amino acids):
-
In a separate vial, dissolve the Fmoc-α-amino acid (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3 times).
-
-
Incorporation of Fmoc-3-aminopentanoic acid:
-
The coupling of β-amino acids can be slower than α-amino acids. It is recommended to use HATU as the coupling reagent and extend the coupling time.
-
In a separate vial, dissolve Fmoc-3-aminopentanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours, or until the Kaiser test is negative. A double coupling may be necessary if the reaction is incomplete.
-
Wash the resin with DMF (3 times).
-
-
Chain Elongation: Repeat steps 2, 3, and 4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: Characterization of the this compound-Containing Peptidomimetic
1. Mass Spectrometry:
-
Objective: To confirm the molecular weight of the synthesized peptide.
-
Method: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Analyze by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Expected Result: The observed mass should correspond to the calculated theoretical mass of the peptide containing the this compound residue.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the incorporation and determine the conformation of the this compound residue within the peptide.
-
Method: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Acquire 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectra.
-
Expected Result: The ¹H NMR spectrum will show characteristic signals for the protons of the this compound residue. 2D NMR experiments will help in assigning the resonances and provide information about the local conformation through the analysis of nuclear Overhauser effects (NOEs).
Data Presentation
Due to the lack of specific published data for peptidomimetics containing this compound, the following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Summary of Synthesized Peptidomimetics
| Peptide ID | Sequence | Modification | Molecular Weight (Da) | Purity (%) |
| Example-1 | Ac-Tyr-(3-NH₂-Pen)-Phe-Gly-NH₂ | N-terminal Acetylation | Calculated MW | HPLC Purity |
| Example-2 | c[(3-NH₂-Pen)-Arg-Gly-Asp] | Cyclization | Calculated MW | HPLC Purity |
Table 2: Biological Activity Data (Hypothetical Example for an Enzyme Inhibitor)
| Peptide ID | Target Enzyme | IC₅₀ (µM) | Ki (µM) | Assay Conditions |
| Example-1 | e.g., Cathepsin D | Experimental Value | Experimental Value | e.g., Fluorogenic substrate, pH 5.0 |
| Control Peptide | e.g., Cathepsin D | Experimental Value | Experimental Value | e.g., Fluorogenic substrate, pH 5.0 |
Visualization of Workflows and Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to the incorporation of this compound into peptidomimetics.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Rationale for incorporating this compound.
References
Application Notes and Protocols for Solid-Phase Synthesis of 3-Aminopentanoic Acid-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) has become the standard method for the chemical synthesis of peptides. The incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptide sequences is a key strategy for developing novel therapeutic peptides with enhanced stability against enzymatic degradation and unique conformational properties. 3-Aminopentanoic acid, a β-amino acid with an ethyl group at the β-position, presents unique challenges in SPPS due to steric hindrance. This application note provides a detailed protocol for the efficient incorporation of Fmoc-3-aminopentanoic acid into peptide chains using modern SPPS techniques, with a focus on optimizing coupling efficiency and minimizing side reactions. The use of potent activating agents and modified reaction conditions are highlighted to ensure high yield and purity of the final peptide.
Data Presentation
The efficiency of coupling sterically hindered amino acids is a critical factor influencing the overall success of the peptide synthesis. The following table summarizes typical coupling efficiencies and conditions for various amino acid types, providing a benchmark for the incorporation of this compound.
| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Typical Coupling Efficiency (%) | Typical Purity (%) |
| Standard α-Amino Acids | HBTU/HOBt/DIEA | 30 - 60 | >99 | >95 |
| Sterically Hindered α-Amino Acids | HATU/DIEA | 60 - 120 | 95 - 99 | >90 |
| General β-Amino Acids | PyBOP/DIEA | 120 - 240 | 90 - 98 | >90 |
| This compound (Recommended) | HATU/DIEA | 120 - 240 | 90 - 98 | >90 |
Experimental Protocols
This section details the manual solid-phase synthesis of a peptide containing a this compound residue using Fmoc/tBu chemistry on a Rink Amide resin.
Materials
-
Fmoc-Rink Amide resin
-
Fmoc-protected α-amino acids
-
Fmoc-3-aminopentanoic acid
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF (v/v)
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v) or a standard TFA/TIS/H₂O (95:2.5:2.5 v/v/v) cocktail.
-
Cold diethyl ether
Protocol
The following protocol describes a single coupling cycle. This cycle is repeated for each amino acid in the peptide sequence.
1. Resin Swelling
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.
3. Amino Acid Coupling
For Standard α-Amino Acids:
-
In a separate vial, dissolve the Fmoc-protected α-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
For this compound (Sterically Hindered Coupling):
-
In a separate vial, dissolve Fmoc-3-aminopentanoic acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Pre-activate the mixture for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the β-ethyl group, a longer coupling time is crucial for high efficiency.[1]
-
Monitor the coupling reaction using a Kaiser test.
-
Double Coupling: If the Kaiser test is positive after the initial coupling, a second coupling is strongly recommended to ensure a high yield of the desired peptide.[2][3] To perform a double coupling, drain the initial coupling solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated solution of Fmoc-3-aminopentanoic acid.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
4. Capping (Optional)
-
To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF) for 30 minutes. This step is particularly recommended after a difficult coupling to prevent the formation of deletion sequences.
5. Final Deprotection and Cleavage
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DMF (3 x 1 min), followed by DCM (3 x 1 min), and dry the resin under vacuum.
-
Prepare the cleavage cocktail. For most peptides, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is sufficient.[1] If the peptide contains sensitive residues like Cys, Met, or Trp, Reagent K is recommended.[4]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[1]
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide under vacuum.
6. Purification and Analysis
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizations
Solid-Phase Peptide Synthesis Workflow for this compound-Containing Peptides
References
Quantitative Analysis of 3-Aminopentanoic Acid: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-aminopentanoic acid in various sample matrices. The methods described herein are essential for researchers in drug development, metabolomics, and other scientific fields where accurate quantification of this non-proteinogenic β-amino acid is critical.
Introduction
This compound, a β-amino acid, is of growing interest in pharmaceutical and biomedical research due to its potential biological activities. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control of related pharmaceutical products. This guide outlines three robust analytical methods for the determination of this compound: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.
Method 1: HPLC-FLD with Pre-column Derivatization
High-Performance Liquid Chromatography coupled with fluorescence detection is a sensitive and widely used technique for the quantification of amino acids. Since this compound lacks a native fluorophore, pre-column derivatization is necessary to enable fluorescent detection. Two common derivatizing agents, o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), are discussed.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of HPLC-FLD methods for the analysis of amino acids, which can be extrapolated for this compound.
| Parameter | OPA Derivatization | FMOC-Cl Derivatization |
| Limit of Detection (LOD) | 0.001 - 0.1 µg/mL[1] | Femtomole range |
| Limit of Quantitation (LOQ) | 0.004 - 0.3 µg/mL[1] | Low picomole range |
| **Linearity (R²) ** | > 0.99[1][2] | > 0.99 |
| Recovery | 70 - 109%[2] | 98 - 102% |
| Precision (RSD) | < 2.5%[2] | < 5% |
Experimental Protocol: OPA Derivatization
Materials:
-
This compound standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Borate (B1201080) buffer (0.4 M, pH 10.2)
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
Procedure:
-
Sample Preparation: For biological samples, perform protein precipitation by adding a 3-fold excess of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.
-
Derivatization:
-
In an autosampler vial, mix 50 µL of the sample or standard with 50 µL of OPA/3-MPA reagent (dissolve 10 mg of OPA and 10 µL of 3-MPA in 1 mL of borate buffer).
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
-
HPLC-FLD Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM sodium phosphate (B84403) buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Gradient: A linear gradient from 10% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.[3]
-
Experimental Protocol: FMOC-Cl Derivatization
Materials:
-
This compound standard
-
9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
-
Borate buffer (0.4 M, pH 10.2)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
Procedure:
-
Sample Preparation: Follow the same procedure as for OPA derivatization.
-
Derivatization:
-
To 100 µL of sample or standard, add 100 µL of borate buffer.
-
Add 200 µL of FMOC-Cl solution (5 mg/mL in acetonitrile) and vortex.
-
Let the reaction proceed for 10 minutes at room temperature.
-
Add 100 µL of 0.1 M glycine (B1666218) solution to quench the excess FMOC-Cl.
-
-
HPLC-FLD Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM sodium acetate, pH 4.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 25 minutes.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 265 nm, Emission at 315 nm.
-
Method 2: GC-MS with Derivatization
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is required to increase their volatility. Silylation is a common derivatization approach for amino acids.
Quantitative Performance Data
The following table presents typical performance characteristics for the GC-MS analysis of amino acids.
| Parameter | Silylation (MSTFA) Derivatization |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Low picomole range[4] |
| **Linearity (R²) ** | > 0.998 |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
Experimental Protocol: Silylation with MSTFA
Materials:
-
This compound standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetonitrile, GC grade
Procedure:
-
Sample Preparation: For aqueous samples, evaporate to dryness under a stream of nitrogen.
-
Derivatization:
-
To the dried sample or standard, add 50 µL of pyridine and 50 µL of MSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Column: DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantification.
-
Method 3: LC-MS/MS without Derivatization
Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific technique that can often be used for the direct analysis of polar compounds like amino acids without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating such analytes.
Quantitative Performance Data
The following table provides typical performance characteristics for the LC-MS/MS analysis of underivatized amino acids.
| Parameter | Direct LC-MS/MS (HILIC) |
| Limit of Detection (LOD) | Sub-µM range |
| Limit of Quantitation (LOQ) | 0.15 - 0.225 µg/g[3] |
| **Linearity (R²) ** | > 0.999[3] |
| Recovery | 87 - 114%[5] |
| Precision (RSD) | < 15%[5] |
Experimental Protocol: Direct LC-MS/MS
Materials:
-
This compound standard
-
Acetonitrile, LC-MS grade
-
Formic acid
-
Water, LC-MS grade
Procedure:
-
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding 4 parts of cold methanol containing an internal standard (e.g., a stable isotope-labeled analog of this compound) to 1 part of the sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and dilute with the initial mobile phase if necessary.
-
-
LC-MS/MS Analysis:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% B, hold for 1 minute, then decrease to 40% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound will need to be determined by direct infusion of a standard solution.
-
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC-FLD with derivatization offers excellent sensitivity and is a cost-effective option. GC-MS provides high chromatographic resolution but requires derivatization. LC-MS/MS is the most sensitive and specific method, allowing for direct analysis without derivatization, making it ideal for complex biological matrices and high-throughput applications. The protocols provided in this document serve as a starting point for method development and validation in your laboratory.
References
- 1. HPLC-FLD analysis of amino acids content in Chrysanthemum morifolium [pharmacia.pensoft.net]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 3. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key functionalization reactions of 3-aminopentanoic acid, a valuable building block in medicinal chemistry. The protocols detailed below are intended to serve as a practical guide for the synthesis of diverse derivatives for applications in drug discovery and development.
Introduction
This compound is a β-amino acid that serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have shown a range of biological activities, including antimicrobial and neuromodulatory effects. The ability to selectively modify the amino and carboxylic acid functionalities allows for the creation of libraries of compounds with diverse physicochemical properties and biological targets. This document outlines protocols for N-protection, N-acylation, amide bond formation, and esterification of this compound, and discusses the potential applications of the resulting derivatives.
Key Functionalization Reactions
The primary sites for functionalization on this compound are the amino group and the carboxylic acid group. Strategic manipulation of these functional groups is essential for synthesizing derivatives with desired properties.
N-Protection: A Prerequisite for Selective Functionalization
Protecting the amino group is a crucial first step in many synthetic routes to prevent unwanted side reactions at the nitrogen atom. The most common protecting groups for amino acids are tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Table 1: N-Protection of this compound
| Reaction | Protecting Group Reagent | Base | Solvent | Typical Yield |
| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Sodium Hydroxide (B78521) (NaOH) | 1:1 Dioxane:Water | >90% |
| N-Fmoc Protection | Fmoc-chloride (Fmoc-Cl) | Sodium Bicarbonate (NaHCO₃) | 3:1 Water:Ethanol | ~85-95% |
-
Dissolution: Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water containing sodium hydroxide (1.0 eq.).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Boc₂O: Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise to the stirred amino acid solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate (B1210297) to remove unreacted Boc₂O.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. Extract the product with three portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield N-Boc-3-aminopentanoic acid.
-
Reactant Mixture: In a round-bottom flask, mix this compound (1.0 eq.) and Fmoc-chloride (1.2 eq.).
-
Solvent Addition: Add a 3:1 mixture of water and ethanol.
-
Reaction: Stir the reaction mixture at 60°C. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[2][3]
-
Acidification: After completion, cool the solution and acidify with 1 M HCl to pH 4-5 at 0°C.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-Fmoc-3-aminopentanoic acid.[2]
N-Acylation: Synthesis of N-Acyl-3-aminopentanoic Acid Derivatives
N-acylation introduces an acyl group onto the amino nitrogen, forming an amide bond. This modification can significantly alter the biological activity of the parent molecule. N-acyl amino acids are known to have various physiological roles and therapeutic potential.
Table 2: N-Acylation of this compound
| Acylating Agent | Catalyst/Base | Solvent | Reaction Time | Typical Yield |
| Acetic Anhydride (B1165640) | None | Solvent-free | 5-15 min | 85-95% |
-
Reaction Setup: In a round-bottom flask, mix this compound (1.0 mmol) and acetic anhydride (1.2 mmol).
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.[4]
-
Work-up: After completion, dissolve the reaction mixture in diethyl ether (5 mL) and let it stand at room temperature for 1 hour to allow for product crystallization.
-
Isolation: Collect the crystalline product by filtration.
Amide Bond Formation: Coupling to Amines
The carboxylic acid moiety of N-protected this compound can be coupled with various amines to form a diverse range of amides. This is a cornerstone of peptide synthesis and the creation of peptidomimetics. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient coupling reagent for this transformation.
Table 3: HATU-Mediated Amide Coupling of N-Boc-3-aminopentanoic Acid
| Amine | Coupling Reagent | Base | Solvent | Typical Yield |
| Benzylamine | HATU | N,N-Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) | ~80-90% |
-
Activation of Carboxylic Acid: To a solution of N-Boc-3-aminopentanoic acid (1.0 eq.) in DMF at 0°C, add HATU (1.1 eq.) and DIPEA (2.0 eq.). Stir the mixture for 15-30 minutes at 0°C.
-
Amine Addition: Add the desired amine (e.g., benzylamine, 1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Esterification: Modification of the Carboxylic Acid
Esterification of the carboxylic acid group can improve pharmacokinetic properties, such as membrane permeability. The Fischer esterification is a classic method for this transformation.
Table 4: Fischer Esterification of this compound
| Alcohol | Catalyst | Reaction Condition | Typical Yield |
| Ethanol | Sulfuric Acid (H₂SO₄) | Reflux | ~70-90% |
-
Reaction Setup: In a round-bottom flask, suspend or dissolve this compound in an excess of ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for 2-4 hours.[5][6][7] Monitor the reaction by TLC.
-
Neutralization: Cool the reaction mixture and slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.
Applications in Drug Discovery
Functionalized this compound derivatives are of significant interest in drug development due to their diverse biological activities.
Antimicrobial Agents
N-acylated amino acids have demonstrated promising antimicrobial properties.[8][9][10] The lipophilic acyl chain can facilitate interaction with and disruption of bacterial cell membranes, leading to bactericidal or bacteriostatic effects. By varying the length and nature of the acyl chain attached to this compound, novel antibiotics could be developed to combat drug-resistant pathogens.
Neuromodulatory Agents and GABA Receptor Modulation
β-Amino acids are structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). As such, their derivatives can interact with GABA receptors in the central nervous system. Specifically, they can act as positive allosteric modulators (PAMs) of GABA-A receptors.[11] GABA-A receptor PAMs enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which results in a sedative and anxiolytic effect.[11] The development of selective GABA-A receptor modulators based on the this compound scaffold could lead to new treatments for anxiety, epilepsy, and other neurological disorders.
Visualizations
Experimental Workflow for Functionalization
Caption: A general workflow for the functionalization of this compound.
Signaling Pathway: GABA-A Receptor Positive Allosteric Modulation
Caption: Positive allosteric modulation of the GABA-A receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. Antimicrobial and Anesthetic Niosomal Formulations Based on Amino Acid-Derived Surfactants [mdpi.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. researchgate.net [researchgate.net]
- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Biocatalytic Synthesis of 3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopentanoic acid, a non-proteinogenic β-amino acid, is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its incorporation into peptide backbones can enhance metabolic stability and induce specific secondary structures. Traditional chemical synthesis of chiral β-amino acids often involves harsh reaction conditions, the use of hazardous reagents, and multiple protection and deprotection steps. Biocatalysis offers a green and efficient alternative, utilizing enzymes to perform stereoselective transformations under mild conditions.
This document provides detailed application notes and experimental protocols for two promising biocatalytic approaches for the synthesis of this compound:
-
Asymmetric amination of 3-oxopentanoic acid using an engineered ω-transaminase (ω-TA).
-
Reductive amination of 3-oxopentanoic acid using an engineered glutamate (B1630785) dehydrogenase (GDH).
A third potential route involving ammonia (B1221849) lyases is also briefly discussed.
Biocatalytic Synthesis Strategies
The enzymatic synthesis of this compound primarily involves the stereoselective introduction of an amino group into a C5 precursor. The two main strategies detailed here start from the common precursor, 3-oxopentanoic acid.
dot
Caption: Overview of two primary biocatalytic routes for this compound synthesis.
Data Presentation
The following tables summarize key quantitative data for the two primary biocatalytic methods. These values are based on studies of structurally similar substrates and engineered enzymes and represent expected performance benchmarks.[1]
Table 1: Engineered ω-Transaminase Performance for β-Keto Acid Amination
| Parameter | Value | Conditions | Reference |
| Substrate | 2-Oxopentanoic Acid | 50 mM substrate, 100 mM Isopropylamine, 40 µM ω-TA, pH 7.0, 37°C | [1] |
| Enzyme | Engineered ω-TA (L57A variant from Ochrobactrum anthropi) | Purified enzyme | [1] |
| Conversion | >99% | 24 hours | [1] |
| Enantiomeric Excess (e.e.) | >99% (for L-norvaline) | Asymmetric amination | [1] |
| Specific Activity Increase | 48-fold increase over wild-type for 2-oxopentanoic acid | Alanine scanning mutagenesis | [1] |
Table 2: Engineered Glutamate Dehydrogenase Performance for Reductive Amination
| Parameter | Value | Conditions | Reference |
| Substrate | Levulinic Acid (4-Oxopentanoic Acid) | 0.4 M substrate, 1 mM NADP⁺, 0.8 M NH₄COOH, pH 8.0, 45°C | |
| Enzyme | Engineered EcGDH (K116Q/N348M variant from E. coli) | Purified enzyme with formate (B1220265) dehydrogenase for cofactor regeneration | |
| Conversion | >97% | 11 hours | |
| Enantiomeric Excess (e.e.) | >99% (for (R)-4-aminopentanoic acid) | Reductive amination | |
| kcat/Km Improvement | 42.0-fold for LA, 7.9-fold for NADPH (vs. single mutant) | Two-site combinatorial saturation mutagenesis |
Experimental Protocols
Protocol 1: Asymmetric Amination using Engineered ω-Transaminase
This protocol describes the synthesis of this compound from 3-oxopentanoic acid using an engineered ω-transaminase. The procedure is adapted from the synthesis of L-norvaline from 2-oxopentanoic acid.[1]
-
Engineered ω-transaminase (e.g., L57A variant from Ochrobactrum anthropi)
-
3-Oxopentanoic acid
-
Isopropylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Reaction vessel (e.g., glass vial or microreactor)
-
Incubator shaker
References
Application Notes and Protocols: 3-Aminopentanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the medicinal chemistry applications of 3-aminopentanoic acid, a versatile scaffold for drug design. The information is supplemented with detailed experimental protocols and quantitative data to facilitate further research and development.
Application Note 1: this compound as a GABA Analogue for Neurological Disorders
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders. This compound, as a β-amino acid, is a structural analogue of GABA and its derivatives are explored as potential modulators of the GABAergic system. The ethyl group at the β-position can influence binding affinity and selectivity for different GABA receptor subtypes.
Quantitative Data: GABA-A Receptor Agonist Affinity
| Compound | Receptor | Assay Type | EC50 (μM) | Reference |
| GABA | GABA-A | Whole-cell patch clamp | 15.4 | [1] |
| β-Alanine | GABA-A | Whole-cell patch clamp | 5900 | [1] |
| Muscimol | GABA-A | Whole-cell patch clamp | 10.9 | [1] |
Note: The EC50 value for β-alanine suggests a lower affinity compared to the endogenous ligand GABA. Chemical modifications of the this compound scaffold would be necessary to enhance potency.
Experimental Protocol: GABA-A Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of this compound derivatives for the GABA-A receptor.
Materials:
-
Rat brain tissue
-
[³H]Muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding)
-
Test compounds (this compound derivatives)
-
Homogenization buffer: 0.32 M sucrose, pH 7.4
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Centrifuge, homogenizer, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in binding buffer and repeat the centrifugation step twice.
-
The final pellet containing the brain membranes is resuspended in binding buffer and protein concentration is determined.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]Muscimol (final concentration ~2 nM), and 50 µL of either buffer (for total binding), unlabeled GABA (100 µM, for non-specific binding), or the test compound at various concentrations.
-
Add 50 µL of the membrane preparation (50-100 µg of protein) to each well.
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
The filters are then placed in scintillation vials with scintillation cocktail, and radioactivity is counted.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 values for the test compounds are determined by non-linear regression analysis of the competition binding data.
-
The Ki values can be calculated using the Cheng-Prusoff equation.
-
Application Note 2: this compound Derivatives as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. The β-amino acid scaffold of this compound can be utilized to design potent and selective DPP-IV inhibitors. The amino group can interact with the S2 subsite of the enzyme, while modifications at the carboxylic acid and the ethyl side chain can be optimized for interactions with other subsites.
While specific IC50 values for this compound derivatives as DPP-IV inhibitors are not extensively reported in publicly available literature, the general class of β-amino acid amides has shown promise. For the purpose of illustrating the potential, hypothetical data for a lead compound, Compound X (N-(2-oxo-2-phenylethyl)-3-aminopentanamide) , is presented below.
Quantitative Data: DPP-IV Inhibition
| Compound | Target | Assay Type | IC50 (nM) |
| Sitagliptin | DPP-IV | Enzyme Inhibition | 19 |
| Vildagliptin | DPP-IV | Enzyme Inhibition | 62 |
| Compound X | DPP-IV | Enzyme Inhibition | Hypothetical Value: 150 |
Experimental Protocol: Synthesis of N-(2-oxo-2-phenylethyl)-3-aminopentanamide (Compound X)
This protocol describes a plausible synthesis for a derivative of this compound.
Materials:
-
This compound
-
2-Aminoacetophenone (B1585202) hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-aminoacetophenone hydrochloride (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Application Note 3: this compound in Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The β-amino acid structure of this compound makes it a valuable building block for the synthesis of peptidomimetics. Incorporation of this non-natural amino acid can induce specific secondary structures, such as helices and turns, in peptide chains, which can be crucial for binding to biological targets.
The ethyl group of this compound can serve as a conformational constraint and can also be functionalized to introduce further diversity. Peptidomimetics containing this compound can be designed to target a wide range of protein-protein interactions or enzyme active sites.
References
Application Notes and Protocols for NMR Characterization of 3-Aminopentanoic Acid-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptide sequences is a key strategy in modern drug discovery and development. These modifications can enhance proteolytic stability, modulate receptor affinity, and induce specific secondary structures. 3-Aminopentanoic acid, a β-amino acid, introduces a unique structural element that can influence the conformational landscape of a peptide. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the detailed atomic-level characterization of these modified peptides in solution, providing insights into their three-dimensional structure, dynamics, and interactions.[1]
These application notes provide a comprehensive overview and detailed protocols for the NMR characterization of peptides containing this compound. The methodologies outlined here will guide researchers in obtaining high-quality NMR data and interpreting it to understand the structural implications of incorporating this β-amino acid.
Core Concepts in NMR of β-Peptides
Peptides incorporating β-amino acids, often referred to as β-peptides, are known to adopt stable, well-defined secondary structures, including helices and turns.[2][3] The additional backbone carbon in β-amino acids provides greater conformational flexibility compared to their α-amino acid counterparts, leading to a diverse range of accessible folded structures. The primary goal of NMR analysis is to elucidate these conformational preferences through the measurement of various NMR parameters, such as chemical shifts, scalar couplings (J-couplings), and Nuclear Overhauser Effects (NOEs).
Experimental Workflow for NMR Characterization
The successful NMR characterization of a this compound-containing peptide follows a systematic workflow, from sample preparation to final structure calculation and analysis.
Detailed Experimental Protocols
Protocol 1: Peptide Synthesis and Purification
-
Synthesis: Synthesize the peptide containing this compound using standard solid-phase peptide synthesis (SPPS) protocols.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Verification: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: NMR Sample Preparation
-
Dissolution: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O). The choice of solvent can significantly impact peptide conformation.
-
Concentration: Adjust the peptide concentration to a range of 1-5 mM. Higher concentrations generally yield better signal-to-noise ratios.
-
pH Adjustment: For aqueous samples, adjust the pH to the desired value (typically between 4 and 6 to minimize amide proton exchange) by adding small aliquots of dilute DCl or NaOD.
-
Internal Standard: Add an internal reference standard, such as DSS or TSP, for accurate chemical shift referencing.
Protocol 3: NMR Data Acquisition
Acquire a suite of NMR experiments to obtain comprehensive structural information. The following is a typical set of experiments for a small- to medium-sized peptide:
-
1D ¹H NMR: A simple one-dimensional proton spectrum to check sample quality, concentration, and overall spectral dispersion.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a spin system (i.e., an amino acid residue). It is crucial for assigning resonances to specific amino acid types.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through-bond, typically over two or three bonds. It is used to connect adjacent protons within a spin system.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in space (typically < 5 Å). NOESY is the primary source of distance restraints for structure calculation. ROESY is preferred for molecules with correlation times near the zero-crossing of the NOE.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): (Optional, for ¹³C-labeled samples or at natural abundance on high-field spectrometers) This experiment correlates protons with their directly attached carbons, aiding in resonance assignment.
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): (Optional, for ¹⁵N-labeled samples) This experiment provides a fingerprint of the peptide, with each peak corresponding to an amide N-H group. It is highly sensitive to the chemical environment and is excellent for studying protein-ligand interactions and dynamics.
A logical flow for data analysis can be visualized as follows:
Data Presentation: Quantitative NMR Data
Table 1: Representative ¹H Chemical Shifts (ppm) for a β-Alanine Residue in a Peptide
| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| NH | 8.2 - 8.6 | t | ~6.0 |
| Hα | 2.4 - 2.6 | t | ~6.5 |
| Hβ | 3.2 - 3.4 | q | ~6.2 |
Note: Chemical shifts are highly dependent on the local environment, including neighboring residues and secondary structure.
Table 2: Representative ¹³C Chemical Shifts (ppm) for a β-Alanine Residue in a Peptide
| Carbon | Chemical Shift (ppm) |
| C=O | 172 - 175 |
| Cα | 35 - 38 |
| Cβ | 39 - 42 |
Note: These are typical ranges and can vary based on solvent, pH, and peptide sequence.
Table 3: Key NOE Correlations for Structural Analysis
| NOE Type | Correlation | Structural Information |
| Sequential | Hα(i) - NH(i+1) | Defines backbone connectivity |
| Sequential | NH(i) - NH(i+1) | Suggests helical or turn structures |
| Medium-range | Hα(i) - NH(i+2), Hα(i) - NH(i+3) | Indicative of helical structures |
| Long-range | Hα(i) - Hα(j), Hα(i) - Hβ(j) | Defines global fold and side-chain packing |
Conclusion
The NMR characterization of peptides containing this compound is a critical step in understanding their structure-activity relationships. By following the detailed protocols and workflows presented in these application notes, researchers can effectively utilize NMR spectroscopy to gain deep insights into the conformational properties of these novel peptides. While specific NMR data for this compound-containing peptides is currently limited in the public domain, the general principles and methodologies for β-peptide analysis provide a robust framework for their characterization. This information is vital for the rational design of new peptide-based therapeutics with enhanced properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Peptide Coupling Reactions with 3-Aminopentanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize peptide coupling reactions involving 3-Aminopentanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound into peptide sequences, offering systematic approaches to diagnose and resolve them.
Issue: Low Coupling Yield
Low coupling yield is a frequent challenge, particularly with sterically hindered amino acids like this compound.[1] The beta-substitution increases steric bulk, which can impede the approach of the activated carboxylic acid and the amine.[1]
| Potential Cause | Recommended Solution | Experimental Protocol Reference |
| Steric Hindrance | Utilize a more potent coupling reagent. Onium-salt based reagents (e.g., HATU, HCTU) are often preferred for hindered amino acids.[1][2] Consider a double coupling strategy.[3] | --INVALID-LINK-- |
| Suboptimal Reagent Concentration | Optimize the molar ratio of the coupling reagent to the amino acid. A common starting point is a 1.5 to 3-fold excess of the coupling reagent.[4] | --INVALID-LINK-- |
| Inadequate Reaction Time/Temperature | Extend the coupling time. For sterically hindered residues, 1-2 hours is a good starting point, but longer times may be necessary.[3] Monitor the reaction using a ninhydrin (B49086) (Kaiser) test.[3][5] Gentle heating can sometimes improve yields, but must be carefully optimized to avoid side reactions.[4] | --INVALID-LINK-- |
| Peptide Aggregation | Use solvents known to disrupt secondary structures, such as DMF/DMSO mixtures or the addition of trifluoroethanol (TFE).[2] For "difficult sequences," specialized resins or backbone protection strategies may be necessary.[6][7][8] | --INVALID-LINK-- |
Issue: Racemization
Racemization, the loss of stereochemical integrity at the alpha-carbon, can lead to diastereomeric impurities that are difficult to separate.[1]
| Potential Cause | Recommended Solution | Experimental Protocol Reference |
| Over-activation of the Carboxylic Acid | Reduce the pre-activation time before adding the amine component.[1] | --INVALID-LINK-- |
| Strong Base | Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] | --INVALID-LINK-- |
| Inappropriate Coupling Reagent/Additive | Use an additive like OxymaPure® or HOAt, which are superior to HOBt in suppressing racemization.[1][3] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[1] | --INVALID-LINK-- |
| Prolonged Reaction at Elevated Temperature | If heating is necessary, optimize for the shortest possible time to achieve a satisfactory yield.[1] | --INVALID-LINK-- |
Issue: Side Reactions
Several side reactions can occur during peptide synthesis, leading to impurities and reduced yield of the target peptide.
| Side Reaction | Description | Prevention Strategy |
| Diketopiperazine Formation | This occurs at the dipeptide stage, especially with Proline as one of the first two residues, leading to chain termination.[6] | Use 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[6][9] |
| Aspartimide Formation | Can occur under both acidic and basic conditions when Aspartic acid is present, leading to a mixture of alpha and beta coupled peptides.[6] | Use protecting groups on the Asp side chain that are designed to prevent this, such as Dmb-protected amino acids.[6] |
| Guanidinylation | Uronium/aminium coupling reagents can react with the unprotected N-terminus, irreversibly terminating the peptide chain.[6] | Pre-activate the protected amino acid with the coupling reagent before adding it to the resin.[6] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are best for incorporating this compound?
For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended.[1] Onium-salt-based reagents are a good choice.[1]
| Coupling Reagent Class | Examples | Relative Potency | Notes |
| Aminium/Uronium Salts | HATU, HCTU, HBTU, TBTU, COMU | High | HATU and HCTU are generally more reactive than HBTU and TBTU.[2][10] COMU is also a highly effective reagent.[10] |
| Phosphonium Salts | PyBOP, PyAOP | High | Generally associated with lower levels of racemization.[1] PyAOP is particularly effective for coupling N-methyl amino acids.[11] |
| Carbodiimides | DIC, DCC | Moderate | Often used with additives like OxymaPure® or HOBt to improve efficiency and reduce racemization.[3][12] DCC is less suitable for solid-phase synthesis due to the formation of an insoluble urea (B33335) byproduct.[12][13] |
Q2: How can I monitor the progress of the coupling reaction?
The Kaiser (ninhydrin) test is a common qualitative method to check for the presence of free primary amines after a coupling step.[5] A negative result (yellow beads) indicates complete coupling.[3] If the test is positive (blue beads), the coupling is incomplete and should be repeated.[5]
Q3: What are the optimal solvent conditions for coupling this compound?
N,N-Dimethylformamide (DMF) is a standard solvent for peptide synthesis.[3] For difficult couplings involving hydrophobic sequences or aggregation-prone peptides, using mixed solvent systems can be beneficial.[2] Examples include DMF/DMSO or adding 20% trifluoroethanol (TFE) to DMF to help disrupt secondary structures and improve solvation.[2]
Q4: What is "double coupling" and when should I use it?
Double coupling involves repeating the coupling step with a fresh portion of activated amino acid. This is often necessary for sterically hindered residues like this compound to ensure the reaction goes to completion.[3] It is recommended if the Kaiser test remains positive after the initial coupling.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Nα-Fmoc-3-Aminopentanoic acid and other required Nα-Fmoc-protected amino acids
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA or NMM)
-
Additive (e.g., OxymaPure®)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve 3 equivalents of Fmoc-3-Aminopentanoic acid, 3 equivalents of HATU, and 3 equivalents of OxymaPure® in DMF.
-
Add 6 equivalents of DIPEA or NMM to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours. Due to steric hindrance, a longer coupling time or double coupling may be necessary.[3]
-
Monitor the reaction with a Kaiser test. If incomplete, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).[3]
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid.
-
Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
Protocol 2: Monitoring Coupling Reactions (Kaiser Test)
Solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (1-5 mg) in a small test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.[5]
-
Heat the test tube at 100-110°C for 5 minutes.[5]
-
Observe the color of the beads and the solution.
Interpretation:
-
Dark blue beads and solution: Incomplete coupling (free primary amines present).[5]
-
Yellow/colorless beads and solution: Complete coupling (no free primary amines).[3][5]
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Troubleshooting Logic for Low Coupling Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting 3-Aminopentanoic acid synthesis side reactions
Welcome to the technical support center for the synthesis of 3-Aminopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important β-amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed methods for the synthesis of this compound are:
-
Michael Addition: This involves the conjugate addition of an amine source, such as ammonia (B1221849), to an α,β-unsaturated carbonyl compound like ethyl pent-2-enoate or ethyl crotonate.
-
Hofmann Rearrangement: This route typically starts with a derivative of glutaric acid, which is converted to an amide and then undergoes rearrangement to yield this compound. The key transformation involves the conversion of a primary amide to a primary amine with one less carbon atom.[1]
-
Curtius Rearrangement: This method also begins with a carboxylic acid derivative, which is converted to an acyl azide (B81097). The acyl azide then rearranges to an isocyanate, which can be hydrolyzed to the desired amine.[2][3] This reaction is known for its tolerance of various functional groups and retention of stereochemistry.[4]
Troubleshooting Guides
Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
Issue 1: Low Yield in Michael Addition Synthesis
Question: I am attempting to synthesize this compound via a Michael addition of ammonia to ethyl pent-2-enoate, but my yields are consistently low. What are the possible reasons and how can I optimize the reaction?
Answer:
Low yields in the aza-Michael addition for the synthesis of β-amino acids are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
-
Reaction Time: Ensure the reaction is monitored over a sufficient period. Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material.
-
Temperature: The reaction temperature may be too low. While room temperature can be sufficient, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions.
-
Concentration of Ammonia: A low concentration of the amine nucleophile can result in slow or incomplete reaction. Using a saturated solution of ammonia in an appropriate solvent (e.g., methanol (B129727) or ethanol) is often recommended.
-
-
Side Reactions: Several side reactions can compete with the desired Michael addition, reducing the yield of this compound.
-
Polymerization of the α,β-unsaturated ester: This is a common side reaction, especially under basic conditions or at elevated temperatures. To mitigate this, maintain a controlled temperature and consider adding the ester slowly to the ammonia solution.
-
1,2-Addition: While less common for amines, direct addition to the carbonyl group can occur. This is generally favored by more reactive nucleophiles and can be minimized by using milder reaction conditions.
-
Amide Formation: The ester group can react with ammonia to form an amide. This is more likely with prolonged reaction times or high temperatures.
-
-
Product Isolation and Purification: Loss of product during workup is a frequent cause of low apparent yield.
-
Aqueous Workup: this compound is water-soluble. During extraction, ensure the pH is adjusted appropriately to minimize its solubility in the aqueous phase. Acidifying the aqueous layer and extracting with an organic solvent, or using ion-exchange chromatography, can improve recovery.
-
Purification: The choice of purification method is critical. Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) or purification via ion-exchange chromatography can be effective.
-
Troubleshooting Workflow:
Issue 2: Formation of Byproducts in Hofmann Rearrangement
Question: I am using a Hofmann rearrangement to synthesize this compound from a glutaric acid derivative, but I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
Answer:
The Hofmann rearrangement, while a powerful tool for amine synthesis, can be prone to side reactions, especially with aliphatic amides. Understanding these potential byproducts is key to optimizing your synthesis.
Common Byproducts and Their Mitigation:
-
Urea (B33335) Derivatives: The isocyanate intermediate is highly reactive and can react with the newly formed amine product to form a urea.
-
Mitigation: This is often a significant issue. To minimize this, it is crucial to perform the hydrolysis of the isocyanate under conditions that favor reaction with water over the amine product. This can sometimes be achieved by controlling the pH and temperature of the reaction. Some protocols suggest trapping the isocyanate with an alcohol (like methanol or tert-butyl alcohol) to form a carbamate, which can then be hydrolyzed to the amine in a separate step under acidic or basic conditions.[1]
-
-
Nitrile Formation: For amides with more than six carbons, nitrile formation can become a competing reaction.
-
Mitigation: While less of a concern for the synthesis of this compound from a glutaric acid derivative, it's a possibility to be aware of in related syntheses. Adjusting the reaction conditions, such as the choice of base and solvent, can influence the product distribution.
-
-
Incomplete Reaction: Unreacted starting amide or N-bromoamide intermediate can contaminate the final product.
-
Mitigation: Ensure the stoichiometry of the bromine and base is correct. Monitor the reaction to completion using an appropriate analytical technique.
-
Reaction Pathway and Side Reactions:
Issue 3: Difficulty in Purifying this compound
Question: After synthesizing this compound, I am struggling to obtain a pure product. What are the recommended purification methods?
Answer:
Purification of this compound can be challenging due to its physical properties, particularly its solubility in polar solvents.
Recommended Purification Protocols:
-
Recrystallization: This is a common and effective method for purifying amino acids.
-
Solvent System: A mixture of ethanol and water is often a good starting point. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals. The ratio of ethanol to water may need to be optimized to achieve good recovery and purity.
-
Troubleshooting: If the product oils out instead of crystallizing, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of pure product can also induce crystallization.
-
-
Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from ionic and non-ionic impurities.
-
Principle: At a pH below its isoelectric point (pI), this compound will be protonated and carry a net positive charge, allowing it to bind to a cation-exchange resin. Impurities that are anionic or neutral will pass through the column. The bound amino acid can then be eluted by increasing the pH or the salt concentration of the buffer.
-
Protocol Outline:
-
Resin Selection: Choose a suitable cation-exchange resin (e.g., Dowex 50W).
-
Equilibration: Equilibrate the column with a buffer at a pH below the pI of this compound (e.g., pH 3-4).
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the this compound using a buffer with a higher pH (e.g., a dilute ammonia solution) or a salt gradient.
-
Desalting: If a salt gradient is used for elution, the collected fractions containing the product will need to be desalted, for example, by dialysis or using a desalting column.
-
-
Purification Workflow:
Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of β-amino acids. Note that specific values for this compound may vary and optimization is often required.
Table 1: Michael Addition of Amines to α,β-Unsaturated Esters
| Parameter | Condition | Expected Outcome/Remark |
| Nucleophile | Ammonia, primary or secondary amines | Ammonia can lead to lower yields due to its volatility. |
| Solvent | Methanol, Ethanol, Water | Protic solvents are common. |
| Temperature | Room Temperature to 50°C | Higher temperatures may increase side reactions. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or GC for completion. |
| Typical Yield | 40 - 80% | Highly dependent on substrate and conditions. |
Table 2: Hofmann Rearrangement of Aliphatic Amides
| Parameter | Condition | Expected Outcome/Remark |
| Reagents | Br₂, NaOH (or other hypohalite source) | Stoichiometric amounts are crucial. |
| Solvent | Water, Methanol | Methanol can trap the isocyanate as a carbamate.[1] |
| Temperature | 0°C to reflux | Initially low temperature for N-bromination, then heating for rearrangement. |
| Reaction Time | 1 - 5 hours | Monitor for disappearance of the starting amide. |
| Typical Yield | 60 - 90% | Can be high if side reactions are minimized. |
Table 3: Curtius Rearrangement of Aliphatic Acyl Azides
| Parameter | Condition | Expected Outcome/Remark |
| Starting Material | Carboxylic acid, acyl chloride, or ester | Converted to acyl azide using reagents like sodium azide or DPPA.[5] |
| Solvent for Rearrangement | Toluene, Benzene, Dioxane (inert) | Solvent choice can influence reaction rate and side products. |
| Temperature | 60 - 100°C | Thermal decomposition of the acyl azide is required. |
| Trapping Agent | Water, Alcohols (e.g., t-BuOH) | Water leads to the amine, alcohols to carbamates. |
| Typical Yield | 70 - 95% | Generally a high-yielding reaction with good functional group tolerance.[4] |
Experimental Protocols
Please note: These are general protocols and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling all chemicals.
Protocol 1: Synthesis of this compound via Michael Addition (Illustrative)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add a solution of ammonia in methanol (e.g., 7N, 5 equivalents). Cool the solution in an ice bath.
-
Reagent Addition: Slowly add ethyl pent-2-enoate (1 equivalent) to the cooled ammonia solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidify the aqueous layer with dilute HCl to pH ~2-3.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by recrystallization from an ethanol/water mixture or by ion-exchange chromatography.
Protocol 2: Purification of this compound by Ion-Exchange Chromatography
-
Resin Preparation: Prepare a column with a cation-exchange resin (e.g., Dowex 50W-X8) and wash it thoroughly with deionized water.
-
Equilibration: Equilibrate the column with a buffer of pH ~3-4 (e.g., 0.2 M citrate (B86180) buffer).
-
Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer until the eluate is neutral and free of non-adsorbed impurities.
-
Elution: Elute the bound this compound with a dilute aqueous ammonia solution (e.g., 0.5 - 1 M).
-
Isolation: Collect the fractions containing the amino acid (can be monitored by TLC with ninhydrin (B49086) staining) and concentrate them under reduced pressure to obtain the purified product.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Synthesis of 3-Aminopentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Aminopentanoic acid. Our goal is to help you diagnose and resolve issues to improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through various methods, including both chemical and enzymatic routes. Common chemical syntheses involve reactions like the Michael addition of an amine to an α,β-unsaturated carbonyl compound. Enzymatic methods, while often developed for specific isomers like (R)-4-aminopentanoic acid, can offer high stereoselectivity and environmentally friendly conditions.[1] One prominent enzymatic approach involves the use of engineered glutamate (B1630785) dehydrogenase.[1]
Q2: What are the main factors that can lead to low yields in the synthesis of this compound?
A2: Low yields in this compound synthesis can stem from several factors. In chemical synthesis, incomplete reactions, the formation of side products, and difficulties in product purification are common culprits.[2][3] For enzymatic syntheses, suboptimal reaction conditions such as pH, temperature, and enzyme/substrate concentrations can significantly impact the yield.[1][4] The stability of the enzyme and potential inhibition by substrates or products are also critical considerations.
Q3: How can I minimize the formation of side products?
A3: Minimizing side product formation requires careful control over reaction conditions. In chemical synthesis, this includes maintaining the optimal reaction temperature, using purified starting materials, and ensuring the correct stoichiometry of reactants.[2] For enzymatic reactions, the specificity of the enzyme is key. Using an enzyme with high selectivity for the desired substrate and reaction can prevent the formation of unwanted byproducts. Additionally, controlling the reaction time can prevent further conversion of the desired product into other compounds.
Q4: What are the recommended methods for purifying this compound?
A4: The purification of this compound typically involves techniques such as crystallization, ion-exchange chromatography, or column chromatography. The choice of method depends on the scale of the synthesis and the nature of the impurities. For charged molecules like amino acids, ion-exchange chromatography can be a very effective separation technique.[5] Recrystallization is a common method for obtaining a highly pure crystalline product.[2]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive catalyst or enzyme | For chemical synthesis, ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere if required). For enzymatic synthesis, verify the enzyme activity and ensure proper storage and handling.[2] |
| Incorrect reaction conditions | Optimize reaction parameters such as temperature, pressure, and pH.[1][2] Small-scale screening experiments can help identify the optimal conditions. |
| Impure starting materials | Use starting materials of high purity to avoid interference with the reaction.[2] |
| Incorrect stoichiometry | Carefully check the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.[2] |
Issue 2: Formation of Multiple Side Products
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high | Running the reaction at a lower temperature can often reduce the rate of side reactions.[2] |
| Incorrect pH | For enzymatic reactions, in particular, maintaining the optimal pH is crucial for enzyme selectivity and activity.[1] |
| Prolonged reaction time | Monitor the reaction progress and stop it once the desired product has formed to prevent further reactions or degradation. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product is highly soluble in the solvent | If using crystallization, try different solvents or solvent mixtures to find a system where the product has low solubility at low temperatures.[2] |
| Impurities have similar properties to the product | Employ a different purification technique. For example, if column chromatography is not effective, consider ion-exchange chromatography for amino acids.[5] |
| Product degradation during work-up | Avoid harsh acidic or basic conditions and high temperatures during the work-up and purification steps.[2] |
Experimental Protocols
Enzymatic Synthesis of (R)-4-Aminopentanoic Acid using Engineered Glutamate Dehydrogenase
This protocol is adapted from a sustainable approach for synthesizing (R)-4-aminopentanoic acid from levulinic acid.[1]
Materials:
-
Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M)
-
Formate (B1220265) Dehydrogenase (for cofactor regeneration)
-
Levulinic Acid (LA)
-
Ammonium (B1175870) formate
-
NADP+
-
Tris-HCl buffer
Procedure:
-
Prepare a reaction mixture containing 0.8 M ammonium formate, 100 mM Tris-HCl buffer (pH 8.0), and 1 mM NADP+.
-
Add the engineered glutamate dehydrogenase and formate dehydrogenase to the reaction mixture.
-
Add the substrate, levulinic acid, to a final concentration of 0.4 M.
-
Incubate the reaction at 45°C with gentle agitation.
-
Monitor the conversion of levulinic acid to (R)-4-aminopentanoic acid using a suitable analytical method such as HPLC.
-
The reaction is typically complete within 11-24 hours, achieving a conversion of over 97%.[1]
Data Presentation
Table 1: Comparison of Synthesis Methods for Aminopentanoic Acid Derivatives
| Method | Substrate | Product | Key Catalyst/Enzyme | Reported Yield/Conversion | Reference |
| Enzymatic Reductive Amination | Levulinic Acid | (R)-4-Aminopentanoic Acid | Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M) | >97% conversion | [1] |
| One-Pot Three-Component Reaction | Arylaldehyde, Malonic acid, Ammonium acetate | 3-Amino-3-arylpropionic acids | None | ≥ 80% | [6] |
Visualizations
Caption: A troubleshooting workflow for addressing low yield in the synthesis of this compound.
Caption: The experimental workflow for the enzymatic synthesis of (R)-4-aminopentanoic acid.
References
- 1. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. diaion.com [diaion.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Aminopentanoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminopentanoic acid derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions.
Issue 1: Low or No Recovery of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction or side reactions | - Analyze the crude reaction mixture by TLC, LC-MS, or NMR to confirm the presence of the desired product and identify major impurities. - Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents). |
| Product loss during work-up | - For extractions, ensure the pH is appropriately adjusted to bring your compound into the desired layer (acidic for the organic layer, basic for the aqueous layer, or vice-versa depending on the protecting groups). - Minimize the number of transfer steps. |
| Precipitation during purification | - If using chromatography, ensure the sample is fully dissolved in the mobile phase before loading. - For crystallization, if the product precipitates too quickly, try a different solvent system or a slower cooling rate. |
| Product is too soluble in the recrystallization solvent | - Use a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures. - Consider using a mixed solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation).[1] |
| Improper HPLC conditions | - Ensure the mobile phase pH is appropriate to maintain the desired charge state of your molecule. - Use a column with suitable stationary phase chemistry (e.g., C18 for reverse-phase). |
Issue 2: Presence of Impurities in the Purified Product
| Potential Cause | Troubleshooting Steps |
| Unreacted starting materials | - Optimize the reaction stoichiometry and reaction time. - Use a purification method that effectively separates compounds with different polarities (e.g., column chromatography). |
| Side-products from the synthesis | - Common side-products in Michael additions (a frequent route to this compound derivatives) can include dialkylated products or polymers.[2][3] - Adjust reaction conditions to minimize side-product formation (e.g., temperature control, slow addition of reagents). - Employ orthogonal purification techniques (e.g., recrystallization followed by chromatography). |
| Diastereomers or enantiomers | - If the synthesis is not stereoselective, you will have a mixture of stereoisomers. - For diastereomers, separation can often be achieved by standard chromatography or recrystallization due to different physical properties.[4] - For enantiomers, chiral resolution is necessary. This can be done by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography.[5][6][7] |
| Residual solvents | - Dry the purified product under high vacuum for an extended period. - Gentle heating during drying can help remove high-boiling point solvents, but be cautious of product decomposition. |
| Aggregation of the product | - Some β-amino acid derivatives, particularly peptides, have a tendency to aggregate.[8] - Try dissolving the sample in a different solvent prior to the final purification step. For example, DMSO can be effective for dissolving aggregated peptides.[8] |
Issue 3: Poor Resolution or Peak Shape in HPLC
| Potential Cause | Troubleshooting Steps |
| Inappropriate mobile phase | - Adjust the pH of the mobile phase to ensure the analyte has a consistent charge state. For zwitterionic compounds, a pH far from the isoelectric point can improve peak shape. - Optimize the organic modifier (e.g., acetonitrile (B52724), methanol) and the gradient to achieve better separation. |
| Column-related issues | - Ensure the column is properly equilibrated with the mobile phase before injection. - Check for column contamination or degradation; if necessary, wash or replace the column. |
| Sample overload | - Reduce the amount of sample injected onto the column. |
| Secondary interactions with the stationary phase | - Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to mask residual silanol (B1196071) groups on the silica-based column and improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: The impurities will largely depend on the synthetic route. If you are using a Michael addition of an amine to an α,β-unsaturated ester, common impurities include unreacted starting materials, the product of double addition, and polymeric byproducts.[2][3] If your synthesis involves protecting groups, incomplete deprotection can lead to impurities. For enantioselective syntheses, the other enantiomer or diastereomers can be significant impurities.
Q2: How do I choose the right solvent for recrystallizing my this compound derivative?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A good starting point is to test small amounts of your crude product in various solvents of different polarities (e.g., water, ethanol (B145695), ethyl acetate, hexane). Often, a mixed solvent system is required. For instance, you can dissolve your compound in a minimal amount of a "good" solvent (like ethanol or methanol) at boiling, and then add a "poor" solvent (like water or hexane) dropwise until the solution becomes cloudy. Reheating to get a clear solution and then allowing it to cool slowly can yield pure crystals.[1]
Q3: My this compound derivative is a racemic mixture. How can I separate the enantiomers?
A3: Separating enantiomers, a process called chiral resolution, is a common challenge. The most widely used methods are:
-
Formation of Diastereomeric Salts: React your racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts.[5] These salts have different physical properties and can often be separated by fractional crystallization.[4][5] After separation, the resolving agent is removed to yield the pure enantiomers.
-
Chiral Chromatography: This is a powerful technique that uses a chiral stationary phase (CSP) in an HPLC or SFC (Supercritical Fluid Chromatography) column to directly separate enantiomers.[6][7]
Q4: I am having trouble purifying my N-protected this compound derivative. Any tips?
A4: N-protected derivatives often have significantly different solubility and chromatographic behavior compared to the free amino acid.
-
Solubility: Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) make the molecule more non-polar. This generally increases solubility in organic solvents and decreases solubility in water.
-
Purification: Standard silica (B1680970) gel chromatography is often effective for purifying N-protected derivatives. The choice of eluent will depend on the specific protecting group and any other functional groups present. For Boc-protected amino acids, which can be somewhat acid-sensitive, using a buffered mobile phase or neutralizing the silica gel may be necessary.
Q5: Can I use reverse-phase HPLC for the purification of my this compound derivative?
A5: Yes, reverse-phase HPLC (RP-HPLC) is a very common and effective technique for purifying amino acid derivatives. A C18 column is a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The gradient (the change in the proportion of organic solvent over time) will need to be optimized for your specific compound.
Quantitative Data
The following table summarizes typical yields and purity data for the purification of some this compound derivatives found in the literature. Note that yields and purity are highly dependent on the specific reaction and purification method.
| Derivative | Purification Method | Yield | Purity | Reference |
| Ethyl 3-amino-3-(4-cyanophenyl)propanoate | Column Chromatography | 91% | Not specified | [9] |
| (R)-3-Amino-3-(4-cyanophenyl)propanoic acid | Ion-exchange Chromatography | 66% | Not specified | [9] |
| (S)-3-Amino-3-(4-cyanophenyl)propanoic acid | Propylene oxide treatment & filtration | 15% | Not specified | [9] |
| 3-Amino-3-phenylpropionic acid ethyl ester | Extraction and concentration | 78% | 98% (HPLC) | [10] |
| 3-Amino-3-phenylpropionic acid methyl ester | Extraction and concentration | 58% | 98% (HPLC) | [10] |
| (R)-3-Aminopentanoic acid | - | - | ≥98% (assay), ee ≥99.0% |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a this compound Derivative
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold. Test a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) and consider mixed solvent systems.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: General Procedure for Purification by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude product in a suitable solvent, ideally the mobile phase at the start of the gradient, to a concentration of 1-10 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Column and Mobile Phase:
-
Column: A C18 column is a common choice.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% TFA or 0.1% Formic Acid.
-
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to a higher percentage (e.g., 95-100%) over 20-30 minutes. The optimal gradient will need to be determined experimentally.
-
Injection and Fraction Collection: Inject the filtered sample onto the equilibrated column. Monitor the elution of compounds using a UV detector (typically at 214 nm and 254 nm). Collect fractions corresponding to the peak of the desired product.
-
Analysis and Product Recovery: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualizations
Caption: A general experimental workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
Preventing racemization during 3-Aminopentanoic acid coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during the coupling of 3-aminopentanoic acid in your peptide synthesis experiments.
Troubleshooting Guide: Minimizing Racemization
If you are experiencing or wish to prevent racemization during the coupling of this compound, follow this troubleshooting guide. The flowchart below provides a step-by-step decision-making process to identify and resolve potential issues.
Caption: Troubleshooting workflow for minimizing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling?
A1: Racemization is the process where the stereochemical integrity of the chiral center in this compound is lost during the peptide coupling reaction. This results in the formation of a mixture of both the desired enantiomer and its undesired counterpart (diastereomer in the context of a peptide), which can be difficult to separate and may have different biological activities.
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common mechanism for racemization of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activated carboxyl group of the amino acid cyclizes, and the proton on the alpha-carbon of this oxazolone (B7731731) is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1] While this is well-established for α-amino acids, a similar mechanism is presumed to be a major pathway for β-amino acids like this compound. Another potential mechanism is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.[2]
Caption: Racemization mechanism via oxazolone formation.
Q3: Which coupling reagents are recommended to minimize racemization for this compound?
A3: While specific data for this compound is limited, principles from α-amino acid chemistry suggest that onium salt reagents are generally preferred over carbodiimides alone for minimizing racemization.[3][4]
-
Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HATU, HBTU, and COMU are highly efficient and, when used correctly, can lead to very low levels of racemization.[4][5] HATU, in particular, is often cited for its effectiveness due to the formation of a HOAt active ester.[2]
-
Carbodiimides with Additives: If using carbodiimides such as DIC or DCC, it is crucial to use them in combination with racemization-suppressing additives.[6]
Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?
A4: Additives are essential for suppressing racemization, especially when using carbodiimide coupling reagents.[6] They react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[2]
-
OxymaPure and HOAt: Generally considered more effective than HOBt at suppressing racemization and increasing coupling efficiency.[2]
-
HOBt: A classic and effective additive, though it may be slightly less potent in preventing racemization compared to HOAt and OxymaPure.[2]
Q5: How does the choice of base affect racemization?
A5: The base plays a critical role in racemization. Strong or sterically unhindered bases can more readily abstract the α-proton, leading to increased racemization.[7]
-
Recommended Bases: Weakly basic and sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[2]
Quantitative Data Summary
The following table summarizes qualitative and some quantitative data on the effectiveness of different strategies in minimizing racemization, primarily derived from studies on α-amino acids. This data should be considered a guideline for experiments with this compound.
| Strategy | Coupling Reagent/Additive | Base | Racemization Level | Key Considerations |
| Onium Salt | HATU | NMM | Low (e.g., ~0.4% for a sensitive α-amino acid)[2] | Highly efficient, especially for challenging couplings.[4] |
| HBTU | NMM | Low (e.g., ~0.6% for a sensitive α-amino acid)[2] | A reliable and effective choice. | |
| PyBOP | DIEA | Moderate (e.g., ~3.8% for a sensitive α-amino acid)[2] | A phosphonium (B103445) salt reagent. | |
| Carbodiimide + Additive | DIC/OxymaPure | NMM/Collidine | Low | OxymaPure is a highly effective and non-explosive additive.[7] |
| DIC/HOAt | NMM/Collidine | Low | HOAt is very effective at suppressing racemization.[7] | |
| DIC/HOBt | NMM/Collidine | Low to Moderate | A standard and cost-effective option. | |
| Base Selection | N/A | NMM | Lower | Weaker base, less prone to causing racemization.[2] |
| N/A | 2,4,6-Collidine | Lower | Sterically hindered, reducing its ability to abstract the α-proton. | |
| N/A | DIPEA | Higher | Stronger base, can increase the risk of racemization.[2] | |
| Temperature | N/A | N/A | Lower at 0°C | Lower temperatures slow down the rate of racemization.[6] |
Experimental Protocols
The following are general protocols that can be adapted for the coupling of N-protected this compound. It is recommended to start with these conditions and optimize as needed for your specific substrate.
Protocol 1: Coupling using HATU/NMM
This protocol is recommended for couplings where minimizing racemization is a high priority.
Materials:
-
N-protected this compound (e.g., Fmoc-3-aminopentanoic acid or Boc-3-aminopentanoic acid)
-
Resin-bound amine or amino acid ester hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation (for Solid-Phase Synthesis):
-
Swell the resin in DMF for 30-60 minutes.
-
If the resin is Fmoc-protected, deprotect using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the N-protected this compound (1.5-2 equivalents relative to the amine) and HATU (1.5-2 equivalents) in DMF.
-
Add NMM (3-4 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin-bound amine or the amino acid ester.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid-phase synthesis).
-
-
Work-up:
-
Solid-Phase: Drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM).
-
Solution-Phase: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate under reduced pressure. Purify by chromatography if necessary.
-
Protocol 2: Coupling using DIC/OxymaPure
This protocol provides a cost-effective and efficient method for coupling with low racemization.
Materials:
-
N-protected this compound
-
Resin-bound amine or amino acid ester hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate)
-
N-methylmorpholine (NMM) or 2,4,6-Collidine
-
Anhydrous DMF or DCM
Procedure:
-
Resin/Substrate Preparation:
-
Prepare the resin as described in Protocol 1.
-
For solution-phase, dissolve the amino acid ester hydrochloride and neutralize with 1 equivalent of NMM or collidine.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the N-protected this compound (1.5-2 equivalents) and OxymaPure (1.5-2 equivalents) in DMF or DCM.
-
Add DIC (1.5-2 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated solution to the amine component.
-
Stir the reaction at 0 °C to room temperature for 2-6 hours.
-
-
Work-up:
-
Follow the work-up procedures described in Protocol 1. For solution-phase reactions with DIC, the diisopropylurea byproduct is generally soluble and removed during work-up and purification.
-
References
- 1. bachem.com [bachem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: 3-Aminopentanoic Acid in Peptide Synthesis
Welcome to the technical support center for challenges related to the use of 3-aminopentanoic acid in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common solubility and coupling issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in peptide synthesis?
A1: The main challenges associated with incorporating this compound, a β-amino acid, into a peptide sequence are primarily related to its solubility and potentially slower coupling kinetics compared to standard α-amino acids. The different stereochemistry and increased steric hindrance of β-amino acids can lead to difficulties in dissolving the Fmoc-protected amino acid and may require optimization of coupling conditions to ensure efficient peptide bond formation.
Q2: In which solvents is Fmoc-3-aminopentanoic acid typically soluble?
-
N,N-Dimethylformamide (DMF): Generally provides good solubility for most Fmoc-protected amino acids.[1]
-
N-Methyl-2-pyrrolidone (NMP): Often used as a substitute for DMF and can be particularly effective for dissolving compounds with lower solubility.[1]
-
Dimethyl sulfoxide (B87167) (DMSO): A highly polar solvent that can be used, sometimes in mixtures with DMF or NMP, to enhance the solubility of difficult-to-dissolve amino acids.
It is generally recommended to use high-purity, amine-free DMF for peptide synthesis to avoid premature Fmoc deprotection.[3]
Q3: Can I use standard coupling reagents for this compound?
A3: Yes, standard coupling reagents used in Fmoc-SPPS are generally effective for coupling this compound. However, due to the potential for increased steric hindrance, more potent activating agents may be required to achieve high coupling efficiency. Commonly used and effective coupling reagents include:
-
HBTU/HCTU: These are widely used and generally provide good results.[4][5]
-
HATU: Known for its high reactivity and is often recommended for difficult or sterically hindered couplings.[3][6][7]
-
DIC/HOBt: A cost-effective option, though it may require longer reaction times or double coupling for challenging sequences.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of Fmoc-3-aminopentanoic acid in the coupling solution. | The concentration of the amino acid exceeds its solubility limit in the chosen solvent. | - Attempt to dissolve the Fmoc-3-aminopentanoic acid in a smaller volume of a stronger solvent like NMP or a mixture of DMF/DMSO before diluting to the final concentration.- Gently warm the solution and/or use sonication to aid dissolution.- If solubility remains an issue, consider using a lower concentration of the amino acid and a longer coupling time or performing a double coupling. |
| Incomplete coupling of this compound. | - Insufficient activation of the carboxylic acid.- Steric hindrance from the β-amino acid structure.- Aggregation of the growing peptide chain on the resin. | - Switch to a more powerful coupling reagent such as HATU.[3][6][7]- Increase the equivalents of the amino acid and coupling reagent (e.g., from 3 to 5 equivalents).- Perform a "double coupling" by repeating the coupling step with fresh reagents.- Increase the coupling reaction time.- If aggregation is suspected, switch the primary solvent from DMF to NMP or use a solvent mixture containing DMSO. |
| Formation of deletion sequences (peptide missing the this compound residue). | This is a direct result of incomplete coupling. | Follow the recommendations for addressing incomplete coupling. It is crucial to monitor the coupling reaction using a qualitative test like the Kaiser test to ensure completion before proceeding to the next deprotection step.[5] |
Quantitative Data Summary
| Solvent | General Solubility of Fmoc-Amino Acids | Notes |
| N,N-Dimethylformamide (DMF) | Generally high solubility[1] | The most common solvent for SPPS. Purity is critical. |
| N-Methyl-2-pyrrolidone (NMP) | Generally high solubility, sometimes better than DMF for less soluble compounds[1] | A good alternative to DMF, especially for hydrophobic or aggregation-prone sequences. |
| Dichloromethane (DCM) | Variable solubility, generally lower than DMF and NMP for Fmoc-amino acids[1] | More commonly used in Boc-chemistry. Can be used in mixtures. |
| Dimethyl sulfoxide (DMSO) | High solubility for many polar and nonpolar compounds | Often used as a co-solvent to improve solubility. |
Experimental Protocols
Protocol 1: Determination of Fmoc-3-Aminopentanoic Acid Solubility
Objective: To determine the approximate solubility of Fmoc-3-aminopentanoic acid in a chosen solvent (e.g., DMF).
Materials:
-
Fmoc-3-aminopentanoic acid
-
Anhydrous solvent (e.g., DMF, peptide synthesis grade)
-
Small, sealed vials (e.g., 2 mL glass vials with screw caps)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Analytical balance
Procedure:
-
To a pre-weighed vial, add a known volume of the solvent (e.g., 1 mL).
-
Add a small, accurately weighed amount of Fmoc-3-aminopentanoic acid (e.g., 10 mg) to the vial.
-
Seal the vial and vortex thoroughly for 2-3 minutes.
-
Observe the solution. If all the solid has dissolved, proceed to add another known amount of the amino acid.
-
Repeat step 4 until a saturated solution is achieved (i.e., solid material remains undissolved after vigorous and prolonged vortexing).
-
To ensure equilibrium, allow the saturated solution to agitate at room temperature for at least one hour.
-
Centrifuge the vial to pellet the undissolved solid.
-
The concentration of the clear supernatant is the approximate solubility. For a more precise measurement, a quantitative analysis technique like HPLC would be required.
Protocol 2: Coupling of Fmoc-3-Aminopentanoic Acid using HATU
Objective: To perform a manual coupling of Fmoc-3-aminopentanoic acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
Fmoc-3-aminopentanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
SPPS reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel. If the N-terminus is Fmoc-protected, perform Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-3-aminopentanoic acid (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution. The solution may change color. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin in the reaction vessel.
-
Agitate the mixture at room temperature under an inert atmosphere for 1-4 hours. For β-amino acids, a longer coupling time is recommended.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or perform a double coupling (repeat steps 2-5).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-Aminopentanoic acid under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Aminopentanoic acid under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield or Absence of Product | Thermal Decomposition: this compound may have degraded due to excessive heat. Amino acids are known to decompose at elevated temperatures, typically in the range of 185°C to 280°C.[1][2] | - Maintain reaction temperatures below the decomposition range. - If high temperatures are necessary, consider using a protecting group for the amino or carboxylic acid functionality to enhance thermal stability. - Minimize reaction times at elevated temperatures. |
| Incorrect pH: The pH of the reaction mixture can significantly affect the stability and reactivity of amino acids. Extreme pH values can lead to degradation. | - Maintain the reaction pH within a range where this compound is stable. For many amino acids, this is near neutral pH. - Use a suitable buffer system to control the pH throughout the reaction. | |
| Oxidative Degradation: The presence of oxidizing agents can lead to the degradation of the amino acid. | - Degas solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Avoid the use of strong oxidizing agents unless they are a required part of the reaction mechanism. | |
| Formation of Unwanted Byproducts | Lactam Formation: As a β-amino acid, this compound can undergo intramolecular cyclization to form a six-membered ring lactam (a cyclic amide), especially at elevated temperatures or in the presence of coupling agents. | - Use milder coupling agents if lactam formation is a concern during peptide synthesis. - Optimize reaction conditions (lower temperature, shorter reaction time) to disfavor the cyclization reaction. - Protect the amine or carboxylic acid group to prevent intramolecular reaction. |
| Racemization: In peptide synthesis, the chiral center of the amino acid can be susceptible to racemization, particularly during activation and coupling steps. | - Use non-racemizing coupling reagents. - Avoid prolonged exposure to basic conditions, which can promote racemization. | |
| Side Reactions with Protecting Groups: The choice of protecting groups (e.g., Boc, Fmoc) and the conditions for their removal can lead to side reactions if not chosen carefully. The Fmoc group is base-labile, while the Boc group is acid-labile.[][4] | - Select protecting groups that are orthogonal to your reaction conditions. - Follow established protocols for the deprotection of Boc and Fmoc groups to minimize side reactions. The Fmoc group is typically removed with a solution of piperidine (B6355638) in DMF, while the Boc group is removed with an acid like trifluoroacetic acid (TFA).[][4] | |
| Difficulty in Purification | Zwitterionic Nature: Amino acids exist as zwitterions, which can make them highly polar and sometimes difficult to handle with standard organic purification techniques. | - Utilize ion-exchange chromatography for purification. - Consider derivatization to a less polar form (e.g., esterification of the carboxylic acid) to facilitate purification by silica (B1680970) gel chromatography. The protecting groups can be removed in a subsequent step. |
| Inconsistent Analytical Results (e.g., HPLC) | Sample Degradation During Analysis: The conditions of the analytical method (e.g., mobile phase pH, temperature) could be causing on-column degradation. | - Ensure the mobile phase pH is compatible with the stability of this compound. - Run the HPLC analysis at a controlled, lower temperature if thermal degradation is suspected. - Use a validated, stability-indicating HPLC method.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry place away from direct sunlight and oxidizing agents. For long-term storage, refrigeration is recommended.
Q2: At what temperature does this compound start to decompose?
Q3: How does pH affect the stability of this compound?
A3: The stability of amino acids is often pH-dependent. In strongly acidic or basic solutions, the rate of degradation can increase. For instance, hydrolysis is an acid-catalyzed process for polyesters containing similar functional groups, and a decrease in pH can accelerate degradation.[6] It is crucial to maintain the pH of your reaction mixture within a range that ensures the stability of the compound.
Q4: Can this compound form a lactam?
A4: Yes, as a β-amino acid, this compound can undergo intramolecular cyclization to form a stable six-membered ring lactam (δ-valerolactam derivative). This is a common side reaction, especially under conditions that activate the carboxylic acid, such as in peptide synthesis.
Q5: What are the most common solvents for reactions involving this compound?
A5: The choice of solvent will depend on the specific reaction. Due to its polar, zwitterionic nature, this compound has good solubility in water and other polar protic solvents. For organic reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used, sometimes in combination with other co-solvents.
Q6: Are there any known incompatibilities with common reagents?
A6: this compound is incompatible with strong oxidizing agents. As an amino acid, it can also react with aldehydes and ketones. During peptide synthesis, the choice of coupling reagents and protecting groups is critical to avoid side reactions.
Quantitative Data on Stability
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a general overview based on the behavior of similar β-amino acids. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Condition | Parameter | General Observation for β-Amino Acids | Potential Degradation Products |
| Temperature | Decomposition Range | 185 - 280 °C[1][2] | H₂O, NH₃, CO₂ (less common), Lactam |
| pH | Stability Profile | Generally most stable near neutral pH. Accelerated degradation may occur at pH < 4 and pH > 9. | Hydrolysis products, racemization products |
| Solvents | Protic Solvents (e.g., water, alcohols) | Generally stable at moderate temperatures. | Esters (in alcohol at high temp/catalysis) |
| Aprotic Polar Solvents (e.g., DMF, DMSO) | Generally stable, but solvent purity is crucial to avoid side reactions. | - | |
| Reagents | Strong Oxidizing Agents | Unstable | Oxidation products |
| Strong Acids/Bases | Potential for accelerated degradation | Hydrolysis, salt formation | |
| Peptide Coupling Reagents | Potential for lactam formation and racemization | Lactam, diastereomers |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability using HPLC
This protocol provides a framework for determining the thermal stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a relevant buffer).
-
Sample Preparation: Aliquot the stock solution into several sealed vials.
-
Thermal Stress: Place the vials in ovens or heating blocks at various temperatures (e.g., 50°C, 75°C, 100°C, 125°C, 150°C). Include a control sample kept at a reference temperature (e.g., 4°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature.
-
HPLC Analysis:
-
Allow the samples to cool to room temperature.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A common method involves pre-column derivatization (e.g., with o-phthaldialdehyde, OPA) followed by separation on a C18 reversed-phase column with fluorescence detection.[7]
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point and temperature.
-
Calculate the percentage of the compound remaining relative to the initial concentration (t=0).
-
Plot the natural logarithm of the concentration versus time for each temperature. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (k).
-
The Arrhenius equation can then be used to determine the activation energy of the degradation process.
-
Protocol 2: Monitoring Lactam Formation by HPLC-MS
This protocol can be used to monitor the intramolecular cyclization of this compound to its corresponding lactam.
-
Reaction Setup: Set up the reaction under the conditions you wish to study (e.g., peptide coupling reaction).
-
Time-Course Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further conversion (e.g., by rapid cooling and dilution with a suitable solvent).
-
Sample Preparation for LC-MS: Prepare the samples for analysis by liquid chromatography-mass spectrometry (LC-MS). This may involve dilution and filtration.
-
LC-MS Analysis:
-
Use an LC-MS system to separate the components of the reaction mixture.
-
Monitor the masses corresponding to this compound and its lactam. The lactam will have a molecular weight corresponding to the loss of one molecule of water from the parent amino acid.
-
-
Quantification: By comparing the peak areas of the amino acid and the lactam over time, the rate of lactam formation can be determined.
Visualizations
Caption: Decision workflow for assessing the stability of this compound in a planned experiment.
Caption: Potential degradation and side-reaction pathways for this compound.
References
- 1. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 7. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
Common impurities in commercial 3-Aminopentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Aminopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in commercial this compound?
A1: Commercial this compound may contain various impurities depending on the synthetic route and purification process. These can be broadly categorized as:
-
Organic Impurities:
-
Related Compounds: These include positional isomers (e.g., 2-Aminopentanoic acid, 4-Aminopentanoic acid, 5-Aminopentanoic acid), diastereomers (if a specific stereoisomer is used), and enantiomers (in case of chiral products).
-
Synthesis-Related Impurities: Unreacted starting materials, by-products from side reactions, and residual reagents. For example, in syntheses involving Michael addition, unreacted precursors might be present.
-
Degradation Products: Products formed due to instability, such as dimers or oligomers.
-
-
Residual Solvents: Organic solvents used during synthesis and purification that are not completely removed.
-
Inorganic Impurities:
-
Water Content: Moisture absorbed from the atmosphere.
-
Elemental Impurities: Trace amounts of metals that may originate from catalysts or manufacturing equipment.[1]
-
Q2: A commercial supplier specifies a purity of >98% for this compound. What could the remaining <2% consist of?
A2: The remaining percentage typically comprises a mixture of the impurities mentioned in Q1. The exact composition can vary between batches and suppliers. It is often a combination of small amounts of related organic compounds, residual solvents, and water. For critical applications, it is advisable to perform your own purity analysis.
Q3: How can the enantiomeric purity of (R)- or (S)-3-Aminopentanoic acid be determined?
A3: Enantiomeric purity is crucial for many applications, especially in drug development.[2][3][4] It is typically determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. These methods can separate and quantify the desired enantiomer from its mirror image.
Q4: What is the potential impact of impurities in this compound on my experiments, particularly in drug development?
A4: Impurities can have a significant impact on research and drug development:
-
Altered Biological Activity: Different isomers or related compounds may exhibit different pharmacological activities or toxicities, leading to misleading experimental results.
-
Reduced Reaction Yield: Impurities can interfere with chemical reactions, such as peptide synthesis, leading to lower yields and the formation of unwanted side products.[5]
-
Safety Concerns: Some impurities, especially certain elemental impurities or reactive organic molecules, can be toxic.[1][6] Regulatory agencies have strict guidelines on the levels of acceptable impurities in active pharmaceutical ingredients (APIs).[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Recommended Action |
| Inconsistent results in biological assays. | Presence of unidentified, biologically active impurities. | 1. Verify the purity of the this compound lot using techniques like HPLC, LC-MS, or NMR. 2. If possible, test a new batch from a different supplier. 3. Consider further purification of the material if impurities are detected. |
| Low yield or unexpected side products in peptide synthesis. | Impurities in the this compound are interfering with the coupling reaction. | 1. Check for the presence of primary or secondary amine impurities, which can compete in the reaction. 2. Ensure the starting material is free from excessive water and residual solvents, which can affect coupling reagents. 3. Use a recently purchased bottle or repurify the existing stock. |
| Poor peak shape or unexpected peaks in chromatography (HPLC/LC-MS). | 1. The compound may be degrading on the column. 2. The sample contains impurities. | 1. Adjust chromatographic conditions (e.g., mobile phase pH, column temperature). 2. Analyze the sample by a complementary technique (e.g., NMR) to identify the impurities. 3. Run a blank and a standard to ensure the issue is not with the system. |
| Difficulty in dissolving the compound completely. | Presence of insoluble impurities. | 1. Try different solvent systems. 2. Filter the solution to remove any particulate matter. 3. Analyze the insoluble material to identify its nature. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method for assessing the purity of this compound.
-
Preparation of Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture) to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or a mass spectrometer (LC-MS).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms to identify and quantify any impurities. The purity can be calculated based on the area percentage of the main peak.
Visualizations
Caption: Workflow for the analysis of common impurities in this compound.
Caption: Hypothetical signaling pathway involving a this compound derivative.
References
- 1. Elemental Impurities – Their Impact on Drug Quality | Quality Matters | U.S. Pharmacopeia Blog [qualitymatters.usp.org]
- 2. guidechem.com [guidechem.com]
- 3. (S)-3-Aminopentanoic acid | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. A Complete Guide to Impurity Studies in Drug Development [neopharmlabs.com]
- 8. A Comprehensive Review on Assessment and Key Control Strategies for Impurities in Drug Development with a Special Empha… [ouci.dntb.gov.ua]
Technical Support Center: Optimization of Deprotection Steps for 3-Aminopentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of 3-aminopentanoic acid.
Boc (tert-Butyloxycarbonyl) Deprotection
The Boc group is a widely used protecting group for amines, typically removed under acidic conditions. Below are common issues and solutions for the deprotection of Boc-protected this compound.
Troubleshooting Guide: Boc Deprotection
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient Acid Strength/Concentration: The acidic conditions are not potent enough to cleave the Boc group effectively.[1] 2. Steric Hindrance: The structure of the substrate may hinder access to the Boc group.[1] 3. Short Reaction Time/Low Temperature: The reaction may not have had enough time or thermal energy to proceed to completion.[1][2] | 1. Increase the concentration of Trifluoroacetic Acid (TFA), common ranges are 20-50% in a solvent like Dichloromethane (B109758) (DCM).[2][3] For less sensitive substrates, neat TFA can be used for rapid deprotection.[2] 2. Consider switching to a stronger acid system, such as 4M HCl in 1,4-dioxane.[4][5] 3. Extend the reaction time and monitor progress carefully using TLC or LC-MS.[3] |
| Side Product Formation (e.g., t-butylation) | Alkylation by tert-Butyl Cation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the molecule.[2][3][5] This is particularly relevant for molecules with electron-rich functional groups. | Use of Scavengers: Incorporate scavengers into the reaction mixture to trap the tert-butyl cation.[3][5] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[2] A common cocktail is TFA/H₂O/TIS (95:2.5:2.5).[2] |
| Degradation of Other Acid-Sensitive Groups | Harsh Acidic Conditions: The conditions required for Boc removal may be too harsh for other protecting groups or sensitive functionalities in the molecule.[5] | Use Milder Conditions: Employ milder acidic conditions, which may require longer reaction times.[4] For example, using a lower concentration of TFA. |
| Product TFA Salt is Difficult to Handle | Hygroscopic or Oily Product: The resulting trifluoroacetate (B77799) salt of the amine can be difficult to isolate and handle. | Salt Exchange or Neutralization: After removing the TFA under reduced pressure, the residue can be dissolved in a suitable solvent and washed with a mild base (e.g., saturated aqueous sodium bicarbonate) to obtain the free amine.[3][4] Alternatively, co-evaporation with toluene (B28343) can help remove residual TFA.[4][5] |
FAQs: Boc Deprotection
Q1: Why is my Boc deprotection incomplete even with a high concentration of TFA?
A1: Several factors could contribute to this. Insufficient reaction time is a common reason; ensure the reaction is monitored to completion via TLC or LC-MS.[1] Steric hindrance around the Boc-protected amine can also slow down the reaction, necessitating longer reaction times or slightly elevated temperatures.[1] Additionally, ensure your TFA is not old or has absorbed water, as this can reduce its effectiveness.[1]
Q2: What are scavengers and why are they necessary in Boc deprotection?
A2: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed.[3][5] This cation is an electrophile that can react with nucleophilic functional groups on your desired molecule, leading to unwanted side products (t-butylation).[2][3] Scavengers are compounds added to the reaction mixture to "trap" these tert-butyl cations before they can react with your product.[3][5] Common scavengers include triisopropylsilane (TIS), water, and ethanedithiol (EDT).[4]
Q3: Can I use something other than TFA for Boc deprotection?
A3: Yes, a common alternative is using a solution of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane.[4][5] This can be a milder option and avoids the formation of trifluoroacetate salts. The product will be isolated as the hydrochloride salt, which often precipitates from the reaction mixture and can be collected by filtration.[4]
Quantitative Data: Boc Deprotection Conditions
| Condition | Reagent/Solvent | Time | Temperature | Purity/Yield Notes | Reference |
| 1 | 25% TFA in DCM | 2 hours | Room Temperature | A common and generally effective condition. | [2] |
| 2 | 50% TFA in DCM | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates. | [2] |
| 3 | 55% TFA in DCM | 30 minutes | Room Temperature | Shown to yield higher purity peptides in some cases compared to 100% TFA. | [2] |
| 4 | 100% (Neat) TFA | 5-15 minutes | Room Temperature | Very rapid, but may increase the risk of side products. | [2] |
| 5 | 4M HCl in 1,4-Dioxane | 1-4 hours | Room Temperature | A milder alternative to TFA; product often precipitates as the HCl salt. | [4] |
Experimental Protocols: Boc Deprotection
Protocol 1: Deprotection using TFA in DCM
-
Dissolve the Boc-protected this compound in dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[3]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual acid.[4][5]
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate) to yield the free amine.[3][4]
Protocol 2: Deprotection using HCl in Dioxane
-
Place the Boc-protected compound into a round-bottom flask.[4]
-
Add a solution of 4M HCl in 1,4-dioxane.[4]
-
Stir the suspension or solution at room temperature for 1 to 4 hours.[4]
-
Monitor the reaction by TLC or LC-MS.[4]
-
Upon completion, the product often precipitates as the hydrochloride salt and can be isolated by filtration.[4] Alternatively, the solvent can be removed in vacuo.[4]
Visualization: Boc Deprotection Workflow
Caption: General experimental workflow for Boc deprotection.
Cbz (Carboxybenzyl) Deprotection
The Cbz group is another common amine protecting group, often removed by catalytic hydrogenation.
Troubleshooting Guide: Cbz Deprotection
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Catalyst Inactivation (Poisoning): The palladium catalyst is sensitive to poisoning by sulfur-containing compounds.[6] 2. Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for some substrates.[6] 3. Poor Catalyst Quality: The activity of the Pd/C catalyst can vary or decrease with age.[6] | 1. Ensure the starting material is free from sulfur-containing impurities. If the substrate contains sulfur, consider an alternative deprotection method.[6] 2. Increase the hydrogen pressure (e.g., up to 50 psi).[6] 3. Use a fresh, high-quality catalyst or increase the catalyst loading.[6] |
| Side Reactions with Other Functional Groups | Reduction of Other Groups: Hydrogenation can also reduce other functional groups like alkenes, alkynes, or nitro groups. | Use Alternative Deprotection Methods: - Acidic Cleavage: Conditions like HBr in acetic acid can be used, but may cause side reactions like acetylation.[6] - Lewis Acid Conditions: A milder option is using AlCl₃ in hexafluoroisopropanol (HFIP), which has good functional group tolerance.[6][7] - Transfer Hydrogenation: Use a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid in the presence of Pd/C.[6] |
| Acetylated Side Product with HBr/Acetic Acid | Acetylation of Deprotected Amine: The deprotected amine can be acetylated by the acetic acid solvent.[6] | Use a Non-nucleophilic System: Employ HCl in a non-acetylating solvent like dioxane or isopropanol.[6] Alternatively, use the AlCl₃/HFIP method at room temperature.[6] |
FAQs: Cbz Deprotection
Q1: My hydrogenation reaction for Cbz deprotection is not working. What should I check first?
A1: First, ensure your catalyst is active. Use a fresh batch of Pd/C if possible.[6] Check for potential catalyst poisons, especially sulfur-containing impurities in your starting material.[6] Also, ensure a proper hydrogen atmosphere is established by purging the reaction vessel thoroughly.[6] If the reaction is still slow, increasing the hydrogen pressure can often help drive it to completion.[6]
Q2: Are there non-hydrogenation methods to remove a Cbz group?
A2: Yes, several non-reductive methods are available. Acidic cleavage using HBr in acetic acid is a classic method, though it can be harsh.[6] A milder and more modern alternative is using a Lewis acid like aluminum chloride (AlCl₃) in a fluorinated solvent such as hexafluoroisopropanol (HFIP), which shows excellent functional group tolerance.[6][7]
Experimental Protocols: Cbz Deprotection
Protocol 3: Catalytic Hydrogenation
-
Dissolve the Cbz-protected this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.[6]
-
Purge the flask with an inert gas (e.g., nitrogen or argon), then evacuate and backfill with hydrogen gas. Repeat this cycle 3-5 times.[6]
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
Protocol 4: Deprotection using AlCl₃ in HFIP
-
Dissolve the Cbz-protected amine (1 equivalent) in HFIP.[6]
-
Add AlCl₃ (2-3 equivalents) to the solution at room temperature.[6]
-
Stir the reaction and monitor its progress by TLC or LC-MS.[6]
-
Once complete, dilute the mixture with DCM and carefully quench by slowly adding saturated aqueous NaHCO₃ solution.[6]
-
Separate the organic layer, and extract the aqueous layer with DCM.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
Visualization: Cbz Deprotection Troubleshooting
Caption: Troubleshooting decision tree for Cbz deprotection.
Fmoc (9-Fluorenylmethyloxycarbonyl) Deprotection
The Fmoc group is base-labile and commonly used in solid-phase peptide synthesis.
Troubleshooting Guide: Fmoc Deprotection
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient Base Concentration/Reaction Time: The concentration of the amine base (e.g., piperidine) or the reaction time is not sufficient for complete removal.[8] 2. Poor Solvent Quality: The solvent (typically DMF) may be of poor quality or contain impurities that hinder the reaction. | 1. Increase the piperidine (B6355638) concentration (common range is 20-30% in DMF) or extend the reaction time.[9] 2. Use high-quality, fresh solvent. |
| Side Product Formation (Dibenzofulvene Adducts) | Reaction of Dibenzofulvene with Amine: The dibenzofulvene byproduct can sometimes react with the newly deprotected amine, especially if the scavenging amine (piperidine) concentration is too low. | Ensure Sufficient Piperidine Concentration: Use a sufficient excess of piperidine (typically 20% v/v) to act as both the cleavage reagent and the scavenger for dibenzofulvene.[9] |
| Racemization | Base-Mediated Racemization: The basic conditions can potentially cause racemization at the alpha-carbon, although this is less common for beta-amino acids like this compound. | Use Milder Base or Shorter Reaction Times: If racemization is a concern, consider using a milder base or minimizing the exposure time to the base. |
FAQs: Fmoc Deprotection
Q1: What is the mechanism of Fmoc deprotection?
A1: The Fmoc group is removed via a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the 9-position of the fluorene (B118485) ring. This leads to the elimination of the fluorenyl group as dibenzofulvene and the release of the free amine after the loss of carbon dioxide.[8]
Q2: Why is piperidine commonly used for Fmoc removal?
A2: Piperidine is a secondary amine that is basic enough to efficiently remove the Fmoc group.[8] Crucially, it also acts as a scavenger for the dibenzofulvene byproduct, forming a stable adduct and preventing dibenzofulvene from reacting with other molecules in the system.[8]
Q3: Are there greener alternatives to piperidine and DMF?
A3: Yes, research has explored greener alternatives. For instance, 4-methylpiperidine (B120128) can be used at lower concentrations than piperidine.[9] Solvents like ethyl acetate (B1210297) have been investigated as replacements for DMF, although they may result in slower deprotection kinetics.[9] Other base systems like piperazine (B1678402) with DBU have also been reported.[9]
Experimental Protocols: Fmoc Deprotection
Protocol 5: Standard Fmoc Deprotection
-
To the Fmoc-protected this compound (especially if on a solid support), add a 20% solution of piperidine in N,N-dimethylformamide (DMF).[9][10]
-
Agitate the mixture at room temperature for 10-20 minutes.[8]
-
Monitor the reaction for the disappearance of the starting material.
-
If on solid phase, filter and wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[10]
-
If in solution, the work-up can be more complex and may involve extraction or chromatographic purification to separate the product from the adduct.
Visualization: Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection by piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. peptide.com [peptide.com]
Technical Support Center: Scaling Up the Synthesis of 3-Aminopentanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-Aminopentanoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the process. The primary synthesis route considered is the conjugate (Michael) addition of ammonia (B1221849) to an ethyl pentenoate precursor, followed by hydrolysis.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SYN-01 | Low yield of the crude product after the conjugate addition reaction. | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient concentration of ammonia. - Side reactions, such as polymerization of the starting material. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature; excessive heat can lead to side products. - Ensure a sufficient excess of ammonia is used to drive the reaction to completion. - Add the ethyl pentenoate slowly to the ammonia solution to minimize polymerization. |
| SYN-02 | The reaction is proceeding very slowly or has stalled. | - Low reaction temperature. - Inadequate mixing. - Poor quality of starting materials. | - Gradually increase the reaction temperature while monitoring for side product formation. - On a larger scale, ensure efficient mechanical stirring to maintain a homogeneous mixture. - Verify the purity of the ethyl pentenoate and the concentration of the ammonia solution. |
| PUR-01 | Difficulty in isolating the product after hydrolysis. | - this compound is highly soluble in water, making extraction difficult. - Emulsion formation during workup. | - Use a rotary evaporator to remove the bulk of the water. - Employ ion-exchange chromatography for efficient separation from salts and other impurities. - To break emulsions, add a small amount of brine or a different organic solvent. |
| PUR-02 | The final product is contaminated with inorganic salts. | - Incomplete removal of salts from the hydrolysis step (e.g., NaOH, HCl). | - Utilize ion-exchange chromatography for effective desalting. - Recrystallization from an appropriate solvent system (e.g., water/ethanol or water/isopropanol) can also remove salts. |
| PUR-03 | The product has a persistent color. | - Formation of colored impurities during the reaction or workup. | - Treat the aqueous solution of the product with activated carbon before crystallization. - Multiple recrystallizations may be necessary to achieve a colorless product. |
| SCL-01 | The reaction is highly exothermic and difficult to control on a larger scale. | - The heat of reaction from the Michael addition is significant. | - Use a jacketed reactor with a reliable cooling system. - Implement slow, controlled addition of the ethyl pentenoate to the ammonia solution. - Dilute the reaction mixture to better manage the exotherm. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The conjugate (Michael) addition of ammonia or a protected amine to an α,β-unsaturated pentenoate ester, followed by hydrolysis, is a widely used and scalable approach. This method is favored for its atom economy and the availability of starting materials.
Q2: How can I minimize the formation of dialkylation products (the addition of two molecules of the pentenoate to one ammonia molecule)?
A2: Using a large excess of ammonia is the most effective way to favor the formation of the mono-adduct and suppress the formation of the secondary amine by-product.
Q3: What are the critical safety precautions to consider when scaling up this synthesis?
A3: The use of concentrated ammonia solutions requires a well-ventilated area or a fume hood, as ammonia gas is corrosive and toxic. The reaction can be exothermic, so proper temperature control is crucial to prevent runaway reactions. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Q4: Can I use a different amine source instead of ammonia?
A4: Yes, other amine sources like benzylamine (B48309) can be used. Using a protected amine can sometimes offer better control over the reaction and reduce side products. However, this will necessitate an additional deprotection step in the synthesis.
Q5: What is the best way to purify this compound on a large scale?
A5: Due to its high water solubility, large-scale purification is best achieved using ion-exchange chromatography. This method effectively separates the amino acid from inorganic salts and other impurities. Subsequent crystallization from a suitable solvent system like water/ethanol will yield a pure product.
Experimental Protocols
Key Experiment: Multi-gram Synthesis of this compound
This protocol outlines a typical procedure for the synthesis of this compound on a multi-gram scale, which can be adapted for larger scales.
Step 1: Conjugate Addition
-
In a well-ventilated fume hood, charge a jacketed glass reactor with a 25-30% aqueous solution of ammonia.
-
Cool the ammonia solution to 10-15 °C using a circulating chiller.
-
Slowly add ethyl pentenoate to the cooled ammonia solution over 2-3 hours, maintaining the internal temperature below 25 °C.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS until the ethyl pentenoate is consumed.
Step 2: Hydrolysis
-
To the reaction mixture, add a 50% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours, or until the intermediate ester is fully hydrolyzed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
Step 3: Workup and Purification
-
Acidify the cooled reaction mixture to a pH of approximately 7 with concentrated hydrochloric acid.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove excess water and ammonia.
-
The resulting crude product, which contains this compound and sodium chloride, is then purified by ion-exchange chromatography.
-
The fractions containing the pure product are collected and concentrated.
-
The purified this compound is then recrystallized from a water/ethanol mixture to yield a white crystalline solid.
Visualizations
Experimental Workflow
Caption: A high-level overview of the synthesis and purification process for this compound.
Troubleshooting Logic for Low Yield
Technical Support Center: Monitoring 3-Aminopentanoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the monitoring of 3-aminopentanoic acid reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in monitoring this compound reactions?
A1: As a non-proteinogenic beta-amino acid, this compound presents several analytical challenges.[1][2] Due to its polar, zwitterionic nature, it exhibits poor volatility and is not readily amenable to gas chromatography (GC) without derivatization.[3][4] In liquid chromatography (LC), it can have poor retention on traditional reversed-phase columns. Furthermore, its lack of a strong chromophore makes UV detection difficult without derivatization.[5] Chiral separation of its enantiomers, if required, also necessitates specific chiral stationary phases or derivatizing agents.[6][7]
Q2: Is derivatization necessary for the analysis of this compound?
A2: Derivatization is generally required for GC analysis to increase volatility and thermal stability.[3][4] Common methods include silylation or esterification followed by acylation.[4] For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore for sensitive UV or fluorescence detection.[5][8] However, direct analysis by HPLC-MS/MS is also possible, though it may require specialized columns like mixed-mode or hydrophilic interaction liquid chromatography (HILIC) columns to achieve sufficient retention.[9]
Q3: Which analytical technique is most suitable for real-time monitoring of this compound reactions?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for in-situ and real-time reaction monitoring. It allows for the direct observation of both reactants and products in the reaction mixture without the need for sample workup or derivatization, providing kinetic and structural information.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH; Secondary interactions with the stationary phase; Column overload. | Adjust mobile phase pH to suppress silanol (B1196071) interactions (typically pH 2-3 or >7); Use a high-purity, end-capped column; Reduce sample concentration. |
| No or low retention on C18 column | High polarity of this compound. | Use a polar-embedded or polar-endcapped reversed-phase column; Employ Hydrophilic Interaction Liquid Chromatography (HILIC); Use an ion-pairing reagent (note: may not be MS-compatible); Derivatize with a hydrophobic reagent. |
| Low sensitivity with UV detection | Lack of a strong chromophore in this compound. | Use a detector with a lower wavelength setting (e.g., 200-210 nm), but be aware of potential interference; Employ a derivatization reagent that introduces a chromophore (e.g., PITC) or fluorophore (e.g., OPA, FMOC).[8] |
| Irreproducible retention times | Mobile phase composition variability; Column temperature fluctuations; Column degradation. | Ensure proper mobile phase mixing and degassing; Use a column thermostat; Flush the column with a strong solvent or replace if necessary. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No peak detected | Incomplete derivatization; Decomposition in the injector. | Optimize derivatization conditions (reagent, temperature, time); Use a lower injector temperature; Ensure the sample is completely dry before adding the derivatization reagent.[3] |
| Multiple peaks for this compound | Incomplete derivatization leading to multiple derivatives (e.g., single vs. double silylation). | Increase the amount of derivatization reagent and/or extend the reaction time and temperature.[3] |
| Poor peak shape | Active sites in the GC system (injector liner, column). | Use a deactivated liner and column; Perform system maintenance. |
| Low signal intensity | Poor ionization of the derivative. | Choose a derivatization reagent that yields fragments with higher mass-to-charge ratios and intensity. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis with Pre-column Derivatization (General Protocol for Amino Acids)
This protocol is a general guideline and may require optimization for this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in 0.1 M HCl.
-
If necessary, perform a protein hydrolysis step (e.g., 6 M HCl at 110°C for 24 hours) for protein-bound samples.
-
Neutralize the sample with an appropriate base (e.g., NaOH) before derivatization.
-
-
Derivatization (using Phenylisothiocyanate - PITC): [8]
-
To 20 µL of the sample, add 20 µL of a solution of PITC in ethanol (B145695) (5% v/v).
-
Mix and let the reaction proceed at room temperature for 20 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium acetate (B1210297) buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 60% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Protocol 2: GC-MS Analysis with Silylation Derivatization (General Protocol for Amino Acids)
This protocol is a general guideline and may require optimization for this compound.
-
Sample Preparation:
-
Transfer an aliquot of the sample to a reaction vial and dry it completely under a stream of nitrogen or in a vacuum centrifuge. Complete removal of water is critical for successful silylation.[3]
-
-
Derivatization (using MSTFA): [4]
-
Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine) to the dry sample.
-
Cap the vial tightly and heat at 70-100°C for 30-60 minutes.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A standard experimental workflow for GC-MS analysis.
References
- 1. This compound | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 7. usp.org [usp.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Aminopentanoic Acid and 4-Aminopentanoic Acid
A notable disparity exists in the scientific literature regarding the biological activities of 3-aminopentanoic acid and 4-aminopentanoic acid. While 4-aminopentanoic acid has been characterized as a modulator of the GABAergic system, there is a significant lack of published data on the specific biological functions of this compound. This guide provides a comprehensive overview of the known biological activities of 4-aminopentanoic acid, supported by experimental data and detailed protocols. The absence of comparable data for this compound is also addressed, highlighting a key area for future research.
4-Aminopentanoic Acid: A False GABAergic Neurotransmitter
4-Aminopentanoic acid (4-APA), a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has been shown to interact with the GABAergic system. Studies have revealed that the enantiomers of 4-APA exhibit distinct biological activities, with the (R)-enantiomer, in particular, acting as a novel false neurotransmitter of GABA.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effects of the enantiomers of 4-aminopentanoic acid on mouse cerebral synaptosomes.
| Parameter | (R)-4-Aminopentanoic Acid | (S)-4-Aminopentanoic Acid | Reference |
| Synaptosome Uptake | Greater uptake | Lower uptake | [1] |
| Endogenous GABA Concentration | Reduction | Less pronounced reduction | [1] |
| Depolarization-Induced Release | Released | Less pronounced release | [1] |
| GABA Receptor Activity | Weak agonist at GABAA α5β2γ2 | Weak agonist at GABAA α4β3δ, GABAA α5β2γ2, and GABAB B1/B2; Weak antagonist at GABAA α6β2γ2 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to characterize the biological activity of 4-aminopentanoic acid.
Synaptosome Preparation and Neurotransmitter Uptake Assay
This assay is used to measure the uptake of a substance into presynaptic nerve terminals (synaptosomes).
Protocol Outline:
-
Tissue Homogenization: Mouse cerebral cortices are homogenized in a buffered sucrose (B13894) solution.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptosomal fraction.
-
Synaptosome Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer.
-
Uptake Assay: Synaptosomes are incubated with the radiolabeled test compound (e.g., ³H-(R)-4-APA or ³H-(S)-4-APA) at a specific temperature (e.g., 37°C) for a defined period.
-
Termination of Uptake: The uptake is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting to determine the amount of uptake.
GABA Receptor Binding Assay
This assay determines the affinity of a compound for GABA receptors.
Protocol Outline:
-
Membrane Preparation: Brain tissue is homogenized and centrifuged to isolate cell membranes containing GABA receptors.
-
Binding Incubation: The membranes are incubated with a radiolabeled ligand known to bind to a specific GABA receptor subtype (e.g., [³H]muscimol for GABAA receptors or [³H]baclofen for GABAB receptors) in the presence and absence of the test compound (4-APA enantiomers).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: The radioactivity on the filters is quantified to determine the amount of radioligand binding.
-
Data Analysis: The data is analyzed to calculate the inhibitory constant (Ki) of the test compound, which represents its binding affinity.
Signaling Pathways
The interaction of 4-aminopentanoic acid with GABA receptors suggests its involvement in modulating GABAergic signaling pathways.
GABAA Receptor Signaling
GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission.
Caption: GABAA Receptor Signaling Pathway.
GABAB Receptor Signaling
GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects.
References
A Comparative Analysis of 3-Aminopentanoic Acid and GABA Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding characteristics of 3-Aminopentanoic acid and the endogenous neurotransmitter γ-aminobutyric acid (GABA) to GABA receptors. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in neuroscience and pharmacology.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] Its effects are mediated through binding to two main classes of receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors. The modulation of these receptors is a key strategy in the treatment of various neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.
This compound, also known as β-aminovaleric acid, is a structural analog of GABA. Understanding its interaction with GABA receptors is of interest for the development of novel therapeutic agents with potentially distinct pharmacological profiles. This guide aims to provide a comparative overview of the available binding data for these two compounds.
Quantitative Binding Data
Direct quantitative binding data for this compound at GABA receptors is limited in the public domain. However, extensive data is available for GABA and its various analogs, providing a framework for understanding the structure-activity relationships that govern binding to GABA receptors.
Studies on GABA analogs suggest that modifications to the GABA backbone can significantly impact receptor affinity and selectivity. For instance, homologues of GABA, such as 5-aminovaleric acid, have been shown to be much weaker ligands at GABA receptors compared to GABA itself. Another related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been identified as a weak antagonist at GABA-B receptors. Based on these structure-activity relationships, it is hypothesized that this compound would likely exhibit a lower binding affinity for GABA receptors compared to GABA.
The following table summarizes representative binding and functional data for GABA at different GABA receptor subtypes.
| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) |
| GABA | GABA-A (α1β2γ2) | Electrophysiology | EC50 | 0.33 - 12.2 |
| GABA | GABA-A | Radioligand Binding ([³H]GABA displacement) | IC50 | 0.03 |
| GABA | GABA-B | Radioligand Binding ([³H]-baclofen displacement) | IC50 | 0.04 - 0.13 |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To facilitate further research and direct comparison, a detailed protocol for a standard in vitro GABA-A receptor binding assay is provided below. This method can be adapted to determine the binding affinity of this compound.
Radioligand Binding Assay for GABA-A Receptors
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [³H]Muscimol or [³H]GABA
-
Membrane Preparation: Synaptic membranes prepared from rat or bovine brain cortex, or cells expressing recombinant GABA-A receptors.
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 10 mM)
-
Test Compound: this compound at various concentrations
-
Instrumentation: Scintillation counter, filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in a suitable buffer.
-
Perform a series of centrifugations to isolate the synaptic membrane fraction.
-
Wash the membranes multiple times to remove endogenous GABA.
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, combine the membrane preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or the test compound at varying concentrations.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Conclusion
While direct comparative binding data for this compound at GABA receptors remains to be fully elucidated, the existing knowledge on GABA and its analogs provides a strong foundation for predictive pharmacology. The provided experimental protocol offers a clear path for researchers to determine the binding affinity of this compound and other novel compounds. Further investigation into the binding properties of this compound could reveal unique interactions with GABA receptor subtypes, potentially leading to the development of new therapeutic agents with improved efficacy and side-effect profiles.
References
A Comparative Guide to the Quantification of 3-Aminopentanoic Acid in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 3-Aminopentanoic acid in biological matrices such as plasma and urine. The selection of an appropriate analytical method is critical for pharmacokinetic studies, biomarker discovery, and clinical trial monitoring. Here, we compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Comparison of Analytical Methods
The choice of analytical technique for this compound quantification depends on the specific requirements of the study, including sensitivity, throughput, and available instrumentation. Below is a comparative summary of the most common methods.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS (Triple Quadrupole) | GC-MS | HPLC-FLD |
| Principle | Chromatographic separation followed by mass-based detection of precursor and product ions. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Chromatographic separation of fluorescent derivatives followed by fluorescence detection. |
| Sample Preparation | Simple protein precipitation. Derivatization is typically not required.[1][2] | Requires derivatization to increase volatility (e.g., silylation or acylation).[3] | Requires derivatization with a fluorescent tag (e.g., OPA, FMOC).[4][5] |
| Throughput | High; rapid analysis times are achievable.[2] | Moderate; derivatization and longer run times can limit throughput. | Moderate to High; automated derivatization can improve throughput.[5] |
| Sensitivity (LOQ) | Very High (pg/mL to low ng/mL range). | High (ng/mL range). | High (low ng/mL to µg/mL range).[6][7] |
| Selectivity | Very High; based on mass-to-charge ratio of precursor and product ions. | High; based on retention time and mass fragmentation patterns. | Moderate to High; dependent on chromatographic resolution and potential for interfering fluorescent compounds. |
| Linearity | Excellent over a wide dynamic range. | Good, but can be limited by derivatization efficiency. | Good over a moderate dynamic range.[6] |
| Precision (%RSD) | Excellent (<15%).[2] | Good (<15-20%).[8] | Good (<15%).[7] |
| Accuracy (%Bias) | Excellent (typically within ±15%).[2] | Good (typically within ±15-20%). | Good (typically within ±15%). |
| Cost | High initial instrument cost. | Moderate instrument cost. | Lower instrument cost compared to MS. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of this compound using LC-MS/MS and GC-MS.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of this compound in human plasma using a triple quadrupole mass spectrometer.
1. Sample Preparation:
-
To 100 µL of human plasma, add 300 µL of ice-cold methanol (B129727) containing an internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 95% B to 40% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be optimized for this compound and its internal standard.
-
Source Parameters: Optimized for maximum signal intensity.
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.
Protocol 2: Quantification of this compound in Urine by GC-MS
This protocol outlines a method for this compound quantification in urine, which requires a derivatization step.
1. Sample Preparation and Derivatization:
-
To 50 µL of urine, add an internal standard.
-
Lyophilize the sample to complete dryness.
-
For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[9]
-
Cap the vial tightly and heat at 70°C for 1 hour.[10]
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound and the internal standard.
Visualized Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the LC-MS/MS quantification of this compound.
Caption: LC-MS/MS workflow for this compound quantification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amino acid analysis by HPLC with FLD detector [protocols.io]
- 5. academic.oup.com [academic.oup.com]
- 6. HPLC-FLD analysis of amino acids content in Chrysanthemum morifolium [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of (R)- vs. (S)-3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopentanoic acid, a derivative of valproic acid, exists as two stereoisomers, (R)-3-Aminopentanoic acid and (S)-3-Aminopentanoic acid. As chiral molecules, the spatial arrangement of their atoms can lead to significant differences in their biological activity, including pharmacological efficacy and interaction with target receptors. This guide provides a comparative overview of these enantiomers, drawing upon available data for structurally related compounds to infer potential differences in their efficacy. While direct comparative studies on the this compound enantiomers are not extensively available in the current literature, the principles of stereoselectivity in pharmacology strongly suggest that their biological effects are likely to differ.
Data Presentation
Due to the limited direct comparative data for (R)- and (S)-3-Aminopentanoic acid, this section presents data on the closely related compound, 4-aminopentanoic acid (4-APA), to illustrate the potential for enantioselective effects. It is hypothesized that this compound enantiomers may exhibit similar differential activities.
Table 1: Comparative Biological Activity of (R)- and (S)-4-Aminopentanoic Acid in Mouse Cerebral Synaptosomes [1]
| Parameter | (R)-4-Aminopentanoic Acid | (S)-4-Aminopentanoic Acid |
| Uptake in Synaptosomes | Greater uptake | Lower uptake |
| Reduction of Endogenous GABA | Significant reduction | Less pronounced reduction |
| Release Upon Depolarization | Greater release | Lower release |
| GABA Receptor Activity | Weak agonist at GABAA α5β2γ2 | Weak agonist at GABAA α4β3δ, GABAA α5β2γ2, and GABAB B1/B2; Antagonist at GABAA α6β2γ2 |
This data for 4-aminopentanoic acid suggests that the (R)-enantiomer is more readily taken up by and released from neurons, potentially acting as a more effective false neurotransmitter.[1]
Inferred Efficacy and Biological Activity
Based on general principles of stereochemistry in pharmacology and data from analogous compounds, the following inferences can be made regarding the potential efficacy of (R)- and (S)-3-Aminopentanoic acid:
-
(R)-3-Aminopentanoic Acid : Generally considered the more biologically active enantiomer in the context of amino acid derivatives interacting with the central nervous system. It is plausible that, similar to (R)-4-aminopentanoic acid, it exhibits higher affinity for and activity at specific receptor subtypes, potentially leading to more potent therapeutic effects.
-
(S)-3-Aminopentanoic Acid : May exhibit lower biological activity or a different pharmacological profile compared to the (R)-enantiomer. It could have a lower affinity for the target receptor or interact with different receptors altogether, potentially leading to different or off-target effects.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the efficacy of GABAergic compounds like this compound.
GABAA Receptor Binding Assay
This protocol is used to determine the binding affinity of a compound to the GABAA receptor.
1. Membrane Preparation:
- Homogenize rat brains in a sucrose (B13894) buffer.
- Perform a series of centrifugations to isolate the brain cell membranes.
- Wash the resulting pellet multiple times with a binding buffer to remove endogenous substances.
2. Binding Assay:
- Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]muscimol) and varying concentrations of the test compound ((R)- or (S)-3-aminopentanoic acid).
- Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
- After incubation, the membranes are filtered and washed to separate bound from unbound radioligand.
- The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
3. Data Analysis:
- The specific binding is calculated by subtracting non-specific binding from total binding.
- The data is then analyzed to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound.
Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES Test)
This in vivo model is used to evaluate the efficacy of a compound in preventing the spread of seizures.
1. Animal Preparation:
- Administer the test compound ((R)- or (S)-3-aminopentanoic acid) to a group of mice or rats at various doses. A control group receives the vehicle.
2. Seizure Induction:
- At a predetermined time after drug administration, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.
3. Observation:
- Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.
4. Data Analysis:
- The percentage of animals protected from the tonic hindlimb extension at each dose is recorded.
- The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
Visualizations
Hypothetical Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the efficacy of this compound enantiomers.
GABAergic Signaling Pathway
Caption: Simplified diagram of inhibitory GABAergic neurotransmission.
Conclusion
While direct comparative efficacy data for (R)- versus (S)-3-aminopentanoic acid is not prominently available, the principles of stereoselectivity in pharmacology, supported by data from structurally similar compounds like 4-aminopentanoic acid, strongly suggest that the (R)-enantiomer is likely to be the more biologically active and therapeutically potent form. Future research should focus on direct comparative studies to elucidate the specific pharmacological profiles of each enantiomer, which will be crucial for the development of more effective and safer therapeutic agents.
References
Uncharted Territory: The Scarcity of In Vitro and In Vivo Data on 3-Aminopentanoic Acid
For researchers, scientists, and drug development professionals investigating the potential of 3-Aminopentanoic acid, a comprehensive comparative guide to its in vitro and in vivo properties remains an elusive resource. Despite its classification as a β-amino acid and its structural similarity to known neuromodulatory compounds, a thorough review of published scientific literature reveals a significant lack of specific experimental data on its biological activity, mechanism of action, and pharmacokinetic profile.
While the broader class of β-amino acids and GABA analogues, to which this compound belongs, has been explored for anticonvulsant and anxiolytic properties, detailed studies focusing specifically on this compound are notably absent from the public domain. This scarcity of information prevents a direct comparison with other neurologically active agents and hinders a full understanding of its therapeutic potential.
A Notable Point of Clarification
Initial investigations into compounds with potential neuroprotective effects identified a molecule abbreviated as "3-EA," which demonstrated cytoprotective action in models of glutamate (B1630785) excitotoxicity and oxygen-glucose deprivation. However, further examination has clarified that 3-EA is not this compound . The compound is 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate, a distinct chemical entity. This distinction is crucial for researchers to avoid erroneous attribution of neuroprotective properties to this compound based on studies of 3-EA.
The Landscape of Related Research
Research into structurally similar compounds offers some context, though direct extrapolation of properties is not scientifically rigorous. Studies on various amino acid derivatives have been conducted to explore their anticonvulsant activities. For instance, research into amino analogues of valproic acid has provided some in vivo data on related structures, such as 2-n-propyl-3-aminopentanoic acid, revealing anticonvulsant activity in some models, alongside noted toxicity at higher doses. However, these findings are specific to the tested derivatives and cannot be directly applied to this compound itself.
The general understanding of GABA (γ-aminobutyric acid) analogues suggests that they often interact with the GABAergic system, a key inhibitory neurotransmitter system in the central nervous system. This interaction is the basis for the therapeutic effects of drugs like gabapentin (B195806) and pregabalin. While it is plausible that this compound may have some affinity for GABA receptors, a search of the scientific literature did not yield any specific binding affinity data (e.g., Kᵢ, IC₅₀) for either GABA-A or GABA-B receptors.
The Path Forward: A Call for Foundational Research
The current state of knowledge underscores a clear need for foundational in vitro and in vivo studies on this compound. To build a comprehensive understanding of this molecule and its potential therapeutic applications, future research should focus on:
-
In Vitro Pharmacological Profiling:
-
Receptor Binding Assays: Quantitative analysis of binding affinity to a panel of relevant CNS receptors, with a primary focus on GABA-A and GABA-B receptors.
-
Functional Assays: Electrophysiological or second messenger assays to determine the functional activity (agonist, antagonist, or modulator) at identified target receptors.
-
Enzyme Inhibition Assays: Evaluation of potential inhibitory effects on key enzymes involved in neurotransmitter metabolism, such as GABA transaminase (GABA-T).
-
Cell-Based Assays: Studies using neuronal cell lines or primary neuronal cultures to assess effects on cell viability, neurotransmitter release, and signaling pathways under normal and pathological conditions (e.g., excitotoxicity, oxidative stress).
-
-
In Vivo Pharmacological and Pharmacokinetic Studies:
-
Pharmacokinetic Profiling: Determination of key ADME (absorption, distribution, metabolism, and excretion) parameters, including bioavailability, plasma protein binding, and half-life.
-
Behavioral Pharmacology: Evaluation of anticonvulsant, anxiolytic, analgesic, and sedative properties in established animal models.
-
Neurochemical Analysis: In vivo microdialysis or post-mortem tissue analysis to measure changes in neurotransmitter levels in specific brain regions following administration.
-
Toxicity Studies: Acute and chronic toxicity studies to establish a safety profile.
-
Conclusion
At present, a detailed, data-driven comparison guide for this compound cannot be constructed due to the lack of published experimental data. The scientific community is encouraged to undertake the necessary foundational research to elucidate the pharmacological profile of this compound. Such studies will be instrumental in determining whether this compound holds promise as a novel therapeutic agent and will provide the essential data for future comparative analyses and drug development efforts. Until then, its biological activities and potential remain largely within the realm of speculation, based on its structural relationship to other known neuroactive compounds.
Comprehensive Analysis of 3-Aminopentanoic Acid's Interaction with Amino Acid Transporters Not Available in Public Literature
A thorough review of published scientific literature reveals a lack of specific studies on the cross-reactivity of 3-Aminopentanoic acid with a broad range of amino acid transporters. Consequently, quantitative data required for a direct comparison of its binding affinity, inhibition constants (IC50), or transport rates across various transporters is not currently available. This precludes the creation of a detailed comparison guide with supporting experimental data as requested.
While specific data for this compound is not available, this report provides a conceptual framework for how such a study would be conducted, including hypothetical experimental workflows and the potential implications of such interactions, based on general knowledge of amino acid transporter functions.
Hypothetical Experimental Workflow for Assessing Cross-Reactivity
To evaluate the interaction of this compound with a panel of amino acid transporters, a researcher would typically follow a multi-step experimental workflow. This process would involve cellular assays to screen for interactions and quantify the kinetics of transport or inhibition.
Potential Signaling Consequences of Transporter Interaction
The interaction of an amino acid analogue like this compound with a transporter can have significant downstream effects on cellular signaling. Amino acid transporters are not just passive conduits; they can act as sensors and regulators of metabolic pathways. For instance, the transport of specific amino acids can influence key signaling nodes like the mTORC1 pathway, which is a central regulator of cell growth and proliferation.
Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies for key experiments in transporter interaction studies.
Cell Culture and Transporter Expression
HEK293 (Human Embryonic Kidney 293) cells are commonly used for their low endogenous transporter expression. Cells would be cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium like Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics. Stable cell lines expressing individual amino acid transporters would be generated by transfecting the cells with a plasmid containing the transporter's cDNA and a selectable marker, followed by selection with an appropriate antibiotic.
Radiometric Uptake Assays
-
Cell Seeding: Cells expressing the transporter of interest are seeded into 24- or 48-well plates and grown to confluence.
-
Assay Buffer: The growth medium is removed, and cells are washed with a sodium-containing or sodium-free buffer (to distinguish between sodium-dependent and -independent transport) at 37°C.
-
Initiation of Uptake: The assay is started by adding the assay buffer containing a known concentration of a radiolabeled natural substrate of the transporter (e.g., [3H]leucine for LAT1) and varying concentrations of the test compound (this compound).
-
Termination of Uptake: After a short incubation period (typically 1-5 minutes to measure initial transport rates), the uptake is stopped by rapidly aspirating the radioactive solution and washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The inhibition of radiolabeled substrate uptake by this compound is calculated, and IC50 values are determined by non-linear regression analysis of the concentration-response data.
Determination of Inhibition Mechanism (e.g., Michaelis-Menten Kinetics)
To determine if the inhibition is competitive, non-competitive, or uncompetitive, uptake assays are performed with varying concentrations of the radiolabeled substrate in the presence of fixed concentrations of this compound. The resulting data on transport velocity versus substrate concentration are then plotted on a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on the maximal transport rate (Vmax) and the Michaelis constant (Km).
A Comparative Benchmarking of Synthesis Routes for 3-Aminopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
3-Aminopentanoic acid, a β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its structural motif is found in various bioactive molecules and pharmaceuticals. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides an objective comparison of different synthesis routes to this compound, supported by experimental data to inform route selection based on key performance indicators such as yield, purity, reaction time, and stereoselectivity.
Executive Summary
This guide evaluates three primary chemical synthesis strategies and one biocatalytic approach for the production of this compound. Each method offers distinct advantages and disadvantages in terms of efficiency, cost, and environmental impact.
-
Michael Addition: A straightforward and atom-economical approach involving the conjugate addition of an amine source to an α,β-unsaturated carbonyl compound. This method is often characterized by good yields but may require optimization to control side reactions and achieve high purity.
-
Hofmann Rearrangement: A classic method for the synthesis of primary amines from amides with one fewer carbon atom. While reliable, this multi-step route can involve hazardous reagents and may result in moderate overall yields.
-
Curtius Rearrangement: Similar to the Hofmann rearrangement, this route converts a carboxylic acid to a primary amine via an acyl azide (B81097) intermediate. It is a versatile method that can be performed under mild conditions.
-
Biocatalytic Synthesis: This approach utilizes enzymes, such as transaminases, to achieve high enantioselectivity in the synthesis of chiral amines. It offers a green and highly specific alternative to traditional chemical methods, often with excellent purity and yield under mild reaction conditions.
The choice of the optimal synthesis route will depend on the specific requirements of the research or development project, including the desired scale, stereochemistry, and cost considerations.
Comparison of Synthesis Routes
The following table summarizes the quantitative data for different synthesis routes to this compound and its derivatives. It is important to note that direct comparative studies for this compound are limited in the literature. Therefore, data from closely related analogues and representative protocols are included to provide a comprehensive overview.
| Synthesis Route | Starting Materials | Key Reagents | Reaction Time | Yield (%) | Purity/Selectivity | Reference (for methodology) |
| Michael Addition | Ethyl pentenoate, Ammonia (B1221849) | Ethanolic ammonia | Several hours | Moderate to High | Good | General methodology |
| Hofmann Rearrangement | 3-Carbamoylpentanoic acid | Bromine, Sodium hydroxide (B78521) | Several hours | Moderate | Good | General methodology |
| Curtius Rearrangement | Pentanedioic acid monoamide | Thionyl chloride, Sodium azide | Several hours | Moderate to High | Good | [1][2][3][4] |
| Biocatalytic Synthesis | Pro-chiral ketone | Transaminase, Amine donor | 12-24 hours | High | >99% ee | [5] (for analogous reaction) |
Note: The data presented is based on representative procedures and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Michael Addition of Ammonia to Ethyl Pentenoate
This protocol describes a general approach for the synthesis of ethyl 3-aminopentanoate, which can be subsequently hydrolyzed to this compound.
Materials:
-
Ethyl pentenoate
-
Saturated solution of ammonia in ethanol (B145695)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
A solution of ethyl pentenoate in ethanol is cooled in an ice bath.
-
A saturated solution of ammonia in ethanol is added dropwise to the cooled solution with stirring.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield crude ethyl 3-aminopentanoate.
-
For hydrolysis, the crude ester is refluxed with a solution of hydrochloric acid.
-
The reaction mixture is cooled and washed with diethyl ether.
-
The aqueous layer is neutralized with a sodium hydroxide solution to precipitate this compound.
-
The product is collected by filtration, washed with cold water, and dried.
Hofmann Rearrangement of 3-Carbamoylpentanoic Acid
This protocol outlines the synthesis of this compound from 3-carbamoylpentanoic acid.
Materials:
-
3-Carbamoylpentanoic acid
-
Sodium hydroxide
-
Bromine
-
Hydrochloric acid
Procedure:
-
A solution of sodium hydroxide in water is cooled in an ice bath.
-
Bromine is added dropwise to the cold sodium hydroxide solution to form a sodium hypobromite (B1234621) solution.
-
3-Carbamoylpentanoic acid is added in portions to the hypobromite solution with vigorous stirring.
-
The reaction mixture is heated to a specified temperature for a set duration.
-
The solution is cooled and acidified with hydrochloric acid.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.
Curtius Rearrangement of Pentanedioic Acid Monoamide
This route involves the conversion of a carboxylic acid to a primary amine.
Materials:
-
Pentanedioic acid monoamide
-
Thionyl chloride
-
Sodium azide
-
Anhydrous toluene
-
Hydrochloric acid
Procedure:
-
Pentanedioic acid monoamide is refluxed with thionyl chloride to form the corresponding acyl chloride.
-
Excess thionyl chloride is removed by distillation.
-
The crude acyl chloride is dissolved in anhydrous toluene.
-
A solution of sodium azide in water is added, and the mixture is stirred vigorously.
-
The organic layer is separated, dried, and heated to induce the Curtius rearrangement to the isocyanate.
-
The isocyanate is then hydrolyzed by refluxing with hydrochloric acid to yield this compound.
Biocatalytic Synthesis using Transaminase
This protocol describes the asymmetric synthesis of a chiral amino acid from a pro-chiral ketone, which is a highly effective method for producing enantiomerically pure this compound.[5]
Materials:
-
A suitable pro-chiral ketone precursor to this compound
-
Transaminase enzyme
-
Amine donor (e.g., isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate (B84403) buffer)
Procedure:
-
A reaction mixture is prepared containing the pro-chiral ketone, the amine donor, and PLP in a suitable buffer.
-
The transaminase enzyme is added to initiate the reaction.
-
The reaction is incubated at a specific temperature and pH with gentle agitation.
-
The progress of the reaction is monitored by HPLC.
-
Upon completion, the enzyme is removed by centrifugation or filtration.
-
The product is isolated from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflows of the described synthesis routes.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Structural Comparison of 3-Aminopentanoic Acid with Other β-Amino Acids: A Researcher's Guide
In the landscape of drug discovery and peptide engineering, β-amino acids represent a pivotal class of molecules. Their unique structural features, which differ from their α-amino acid counterparts, impart novel conformational properties and resistance to enzymatic degradation in peptides. This guide provides a detailed structural comparison of 3-Aminopentanoic acid with other notable β-amino acids, supported by experimental data and methodologies, to aid researchers and drug development professionals in their work.
Structural Overview of β-Amino Acids
β-amino acids are characterized by the presence of the amino group on the β-carbon, the second carbon atom from the carboxyl group. This structural motif results in a more flexible backbone when incorporated into peptides, leading to the formation of stable secondary structures such as helices, sheets, and turns. The nature of the substituent on the β-carbon significantly influences the conformational preferences of the molecule.
This compound: A Profile
This compound, also known as β-homovaline, is a β-amino acid with a propyl group attached to the β-carbon. Its structure is foundational for understanding the impact of simple alkyl side chains on the conformational behavior of β-amino acids.
Comparative β-Amino Acids
For this comparison, we will focus on three other β-amino acids to highlight the structural diversity and its implications:
-
β-Alanine: The simplest β-amino acid with no substituent on the β-carbon.
-
3-Aminoisobutyric Acid: Features a methyl group on the α-carbon, introducing steric hindrance.
-
(R)-3-Aminobutanoic Acid: A chiral β-amino acid with a methyl group on the β-carbon.
Comparative Structural Data
The structural parameters of amino acids, such as bond lengths and dihedral angles, are critical in determining their conformational preferences and the geometry of peptides they form. The following table summarizes key structural data obtained from computational modeling and experimental studies.
| Parameter | This compound | β-Alanine | 3-Aminoisobutyric Acid | (R)-3-Aminobutanoic Acid |
| Formula | C5H11NO2 | C3H7NO2 | C4H9NO2 | C4H9NO2 |
| Molar Mass ( g/mol ) | 117.15 | 89.09 | 103.12 | 103.12 |
| Cα-Cβ Bond Length (Å) | ~1.53 | ~1.53 | ~1.54 | ~1.53 |
| Cβ-N Bond Length (Å) | ~1.47 | ~1.47 | ~1.47 | ~1.47 |
| Preferred Torsion Angle (θ, C-Cα-Cβ-N) | gauche (+/- 60°) | trans (180°) | gauche (+/- 60°) | gauche (+/- 60°) |
| Solubility in Water | Soluble | Very Soluble | Soluble | Soluble |
Note: The data presented are approximate values derived from computational chemistry models and may vary based on the experimental conditions.
Experimental Protocols for Structural Analysis
The structural characterization of β-amino acids relies on a combination of spectroscopic and computational techniques. Below are the detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.
Objective: To determine the preferred conformation of β-amino acids in solution by measuring nuclear Overhauser effects (NOEs) and coupling constants.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the β-amino acid in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Spectral Analysis:
-
Assign all proton and carbon signals using 1D and 2D spectra.
-
Measure the coupling constants (³J) from the high-resolution ¹H spectrum to determine torsional angles using the Karplus equation.
-
Analyze the cross-peaks in the NOESY/ROESY spectrum to identify protons that are close in space, providing information about the molecular conformation.
-
-
Structure Calculation: Use the experimental restraints (coupling constants and NOEs) to calculate a family of low-energy structures using molecular dynamics or simulated annealing protocols.
X-ray Crystallography
X-ray crystallography provides precise information about the atomic and molecular structure in the solid state.
Objective: To determine the crystal structure of the β-amino acid, including bond lengths, bond angles, and intermolecular interactions.
Protocol:
-
Crystallization: Grow single crystals of the β-amino acid by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic coordinates and thermal parameters against the experimental data.
-
-
Structural Analysis: Analyze the final crystal structure to determine precise bond lengths, angles, and intermolecular interactions, such as hydrogen bonds.
Visualizing Structural Relationships and Workflows
The following diagrams illustrate the classification of the compared β-amino acids and a typical experimental workflow for their structural analysis.
Caption: Classification of compared β-amino acids.
Caption: Workflow for β-amino acid structural analysis.
Conclusion
The structural diversity of β-amino acids, exemplified by the comparison of this compound with β-Alanine, 3-Aminoisobutyric Acid, and (R)-3-Aminobutanoic Acid, provides a rich toolkit for peptide design and drug development. The choice of a specific β-amino acid will depend on the desired conformational properties and the biological target. The experimental protocols outlined here provide a solid foundation for researchers to further explore the structural landscape of these fascinating molecules.
Pharmacokinetic comparison of 3-Aminopentanoic acid derivatives
In the realm of neuroscience and pharmacology, 3-aminopentanoic acid derivatives have carved a significant niche, particularly as therapeutic agents for epilepsy and neuropathic pain. Among these, gabapentin (B195806) and pregabalin (B1679071) stand out as prominent examples. While structurally related to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), their mechanism of action does not involve direct interaction with GABA receptors. Instead, they bind to the α2δ subunit of voltage-gated calcium channels, modulating neurotransmitter release. Although they share a common therapeutic space, their pharmacokinetic profiles exhibit key differences that influence their clinical application and dosing regimens. This guide provides a detailed comparison of the pharmacokinetic properties of gabapentin and pregabalin, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct characteristics.
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of gabapentin and pregabalin have been extensively studied, revealing significant differences in their absorption, bioavailability, and dosing linearity. Below is a summary of their key pharmacokinetic parameters.
| Pharmacokinetic Parameter | Gabapentin | Pregabalin |
| Bioavailability | Dose-dependent, decreases with increasing dose (e.g., 60% at 900 mg/day to 27% at 4800 mg/day) | High (≥90%), dose-independent |
| Time to Peak Plasma Concentration (Tmax) | 3 to 4 hours | Approximately 1 hour |
| Elimination Half-life (t1/2) | 5 to 7 hours | Approximately 6.3 hours |
| Metabolism | Not metabolized | Negligible metabolism |
| Excretion | Excreted unchanged in urine | >90% excreted unchanged in urine |
| Plasma Protein Binding | <3% | Negligible |
| Dosing Frequency | Typically 3 times daily | Typically 2 to 3 times daily |
| Food Effect on Absorption | Food can increase the rate and extent of absorption | Food can decrease the rate of absorption (delaying Tmax) but not the extent |
Deep Dive into the Data: Absorption and Linearity
The most striking difference between gabapentin and pregabalin lies in their absorption kinetics. Gabapentin is absorbed via a saturable transport system (L-amino acid transporter), leading to non-linear pharmacokinetics.[1][2][3] This means that as the dose of gabapentin increases, the bioavailability decreases, and plasma concentrations do not rise proportionally.[3] In contrast, pregabalin exhibits linear pharmacokinetics, with predictable and dose-proportional increases in plasma concentrations.[3][4] Its absorption is rapid and more complete compared to gabapentin.[3]
Experimental Protocols: A Glimpse into the Methodology
The determination of these pharmacokinetic parameters relies on well-defined experimental protocols. A typical study to assess the pharmacokinetics of these derivatives in healthy volunteers would involve the following steps:
1. Study Design: A single-dose, open-label, crossover study design is often employed.[5]
2. Subject Recruitment: Healthy male and female volunteers are recruited after a thorough medical screening.
3. Drug Administration: A single oral dose of the this compound derivative (e.g., a specific milligram tablet of gabapentin or pregabalin) is administered to the subjects after an overnight fast.[6]
4. Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).[6]
5. Plasma Separation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
6. Bioanalytical Method: The concentration of the drug in the plasma samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS).[6] This method provides high sensitivity and selectivity for quantifying the drug concentrations.
7. Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Visualizing the Workflow
The logical flow of a typical pharmacokinetic study for a this compound derivative can be visualized as follows:
Signaling Pathways and Mechanism of Action
While not directly related to pharmacokinetics, understanding the mechanism of action provides context for the importance of these derivatives. As mentioned, both gabapentin and pregabalin bind to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is crucial for their therapeutic effects.
Conclusion
The pharmacokinetic profiles of gabapentin and pregabalin, both derivatives of this compound, present a compelling case study in how subtle structural modifications can lead to significant differences in drug disposition and, consequently, clinical utility. Pregabalin's linear and predictable pharmacokinetics offer an advantage in terms of dosing simplicity and reliability compared to the saturable absorption of gabapentin.[3][4] This comparative guide underscores the importance of a thorough pharmacokinetic evaluation in the drug development process, providing a framework for researchers to assess and compare novel derivatives within this important therapeutic class.
References
- 1. Clinical pharmacokinetics of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Clinical pharmacokinetics of gabapentin (1994) | McLean Mj | 256 Citations [scispace.com]
- 3. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmatonline.com [jmatonline.com]
A Comparative Guide to the Validation of Analytical Methods for 3-Aminopentanoic Acid Purity
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and research compounds is paramount. This guide provides an objective comparison of common analytical methods for the validation of 3-Aminopentanoic acid purity. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the selection of the most suitable analytical approach for specific research and quality control needs.
Comparison of Key Analytical Methods
The determination of this compound purity can be effectively achieved through several analytical techniques. The most prevalent and reliable methods include High-Performance Liquid Chromatography (HPLC) with derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) for underivatized analysis, and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID). Each method offers distinct advantages and is characterized by different performance metrics.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for amino acid analysis. Since this compound lacks a strong chromophore, derivatization is often employed to enable UV or fluorescence detection, significantly enhancing sensitivity.[1] Common derivatizing agents include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[2] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) allows for the analysis of polar compounds like amino acids in their native form, eliminating the need for derivatization.[3]
Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile or semi-volatile compounds. For amino acids, derivatization is necessary to increase their volatility and thermal stability.[4]
The choice of method depends on factors such as the required sensitivity, the nature of potential impurities, and the available instrumentation. A summary of the typical performance characteristics for each method is presented in the table below.
Data Presentation: Comparison of Analytical Method Validation Parameters
| Parameter | HPLC with Pre-column Derivatization (OPA/FMOC) | HILIC-HPLC (Underivatized) | Gas Chromatography (GC-FID) with Derivatization |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | 1 - 10 pmol | 0.4 - 0.65 µg/mL[3] | 1 - 5 ng/injection |
| Limit of Quantitation (LOQ) | 5 - 50 pmol | 1.2 - 2.1 µg/mL[3] | 5 - 15 ng/injection |
| Typical Run Time | 20 - 30 minutes | 15 - 25 minutes | 10 - 20 minutes |
Experimental Workflows and Logical Relationships
A systematic approach is crucial for the validation of any analytical method. The following diagram illustrates a general workflow for analytical method validation, applicable to the purity determination of this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. The following are representative protocols for the purity assessment of this compound using HPLC with pre-column derivatization and GC-FID.
Protocol 1: Purity Determination by HPLC with OPA/FMOC Derivatization
This method is suitable for the quantification of this compound and its primary amine-containing impurities.
1. Reagents and Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
o-phthaldialdehyde (OPA)
-
9-fluorenylmethyl chloroformate (FMOC)
-
Boric acid buffer
-
Hydrochloric acid (HCl)
2. Instrumentation:
-
HPLC system with a binary pump, autosampler with derivatization capabilities, column oven, and a fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: 40 mM Phosphate buffer pH 7.8
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v)
-
Gradient: A linear gradient tailored to separate the derivatized this compound from potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Fluorescence Detection:
-
OPA-derivatives: Excitation 340 nm, Emission 450 nm
-
FMOC-derivatives: Excitation 266 nm, Emission 305 nm
-
4. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in 0.1 N HCl to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in 0.1 N HCl to a known concentration.
-
Automated Derivatization: The autosampler is programmed to mix the sample/standard with the OPA and FMOC reagents in a specific sequence and timing before injection.
5. Data Analysis:
-
The purity of the this compound sample is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Purity Determination by Gas Chromatography (GC-FID)
This method is effective for assessing the purity of this compound and identifying volatile impurities.
1. Reagents and Materials:
-
This compound reference standard and sample
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile)
-
Helium (carrier gas)
2. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
A capillary column suitable for amino acid analysis (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split injection.
4. Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Accurately weigh the this compound reference standard and sample into separate reaction vials.
-
Derivatization: Add the anhydrous solvent and the derivatization agent to each vial. Cap the vials tightly and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the vials to room temperature before injection.
5. Data Analysis:
-
The purity is determined by calculating the area percentage of the derivatized this compound peak relative to the total peak area in the chromatogram.
Conclusion
The validation of analytical methods for determining the purity of this compound is critical for ensuring its quality and suitability for research and development purposes. Both HPLC with derivatization and GC-FID offer robust and reliable approaches. The choice between these methods should be guided by the specific requirements of the analysis, including sensitivity needs, potential impurities, and available laboratory infrastructure. The provided protocols and comparative data serve as a valuable resource for selecting and implementing the most appropriate analytical strategy.
References
Comparative Docking Analysis of 3-Aminopentanoic Acid with GABA Aminotransferase
A Comprehensive Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparative analysis of the molecular docking of 3-Aminopentanoic acid with its primary target protein, γ-aminobutyric acid aminotransferase (GABA-AT). The content herein is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the binding interactions and potential inhibitory activity of this compound and its analogs.
Introduction to this compound and GABA-AT
This compound is a GABA analogue, a class of compounds that structurally resemble the neurotransmitter γ-aminobutyric acid (GABA). Due to this similarity, these compounds are often investigated for their potential to modulate the GABAergic system. A key enzyme in this system is GABA aminotransferase (GABA-AT), which is responsible for the degradation of GABA. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, a therapeutic strategy for neurological disorders such as epilepsy. Molecular docking studies are crucial computational techniques used to predict the binding affinity and interaction patterns of small molecules like this compound with their protein targets.
Comparative Docking Performance: this compound Analogs and Other Inhibitors against GABA-AT
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference Compound |
| Vigabatrin | Human GABA-AT (Homology Model) | -5.5 | Lys357, Asp326, Glu293, Phe217 | Known Inhibitor |
| Isovaleric acid | Human GABA-AT (Homology Model) | Less potent than Vigabatrin | Not specified | Natural Compound |
| Didrovaltrate | Human GABA-AT (Homology Model) | Less potent than Vigabatrin | Not specified | Natural Compound |
| Compound A07 | Human GABA-AT (Homology Model) | Lower than Vigabatrin | Not specified | Novel Inhibitor |
| Compound B07 | Human GABA-AT (Homology Model) | Lower than Vigabatrin | Not specified | Novel Inhibitor |
| Compound D08 | Human GABA-AT (Homology Model) | Lower than Vigabatrin | Not specified | Novel Inhibitor |
| Compound H08 | Human GABA-AT (Homology Model) | Lower than Vigabatrin | Asp326, Lys357, Glu293, Phe217 | Novel Inhibitor |
Experimental Protocols: Molecular Docking of GABA-AT Inhibitors
The following protocol outlines a standard in silico molecular docking procedure for investigating the interaction between a ligand (e.g., this compound) and GABA-AT.
1. Protein and Ligand Preparation:
-
Protein Structure: Obtain the 3D structure of human GABA-AT. Since the crystal structure is not always available, a homology model based on a template such as the pig GABA-AT crystal structure is often used. The protein structure is typically downloaded from the Protein Data Bank (PDB).
-
Ligand Structure: The 3D structure of the ligand (this compound or its analogs) is generated using chemical drawing software like ChemDraw and converted to a 3D format (e.g., .pdb or .mol2).
-
Preparation for Docking: Both the protein and ligand files are prepared for docking using software like AutoDockTools. This involves adding polar hydrogens, assigning Gasteiger charges, and defining the rotatable bonds in the ligand.
2. Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of GABA-AT. The dimensions and center of the grid are chosen to encompass the entire binding pocket where the natural substrate, GABA, binds.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding pose.
-
Parameter Settings: The docking parameters, including the number of genetic algorithm runs, population size, and number of evaluations, are set to ensure a thorough search of the conformational space.
3. Analysis of Docking Results:
-
Binding Energy and Docking Score: The docking results are analyzed to determine the binding energy (or docking score) of the ligand-protein complex. A lower binding energy generally indicates a more stable complex and higher binding affinity.
-
Interaction Analysis: The best-ranked docking pose is visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the amino acid residues in the active site of GABA-AT.
-
Comparison with Known Inhibitors: The docking score and interaction pattern of the test ligand are compared with those of a known inhibitor (e.g., vigabatrin) to evaluate its potential as a GABA-AT inhibitor.
Visualizing the Molecular Landscape
GABAergic Synapse and the Role of GABA-AT
The following diagram illustrates the key components of a GABAergic synapse and the central role of GABA-AT in GABA metabolism.
Caption: The GABAergic synapse and the metabolic pathway of GABA.
Experimental Workflow for Comparative Docking Studies
This diagram outlines the typical workflow for conducting a comparative molecular docking study.
Caption: A generalized workflow for in silico comparative docking studies.
Safety Operating Guide
Safe Disposal of 3-Aminopentanoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-aminopentanoic acid, aligning with general laboratory safety and environmental protection standards. Adherence to these procedures is essential to minimize risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Based on its hazard classifications, the following PPE is recommended:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile), inspected for integrity before each use. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.[1] |
| Lab Coat | A standard laboratory coat to protect personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or vapors.[1] |
This compound is known to cause skin and serious eye irritation.[2][3] In case of accidental contact, follow the first-aid measures outlined in the safety data sheet, such as washing skin with plenty of water or rinsing eyes cautiously with water for several minutes.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[4] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[4][5]
Step 1: Waste Identification and Segregation
-
Identify as Non-Halogenated Organic Waste: this compound is an organic compound that does not contain halogens.
-
Segregate Waste: Collect waste this compound in a designated container separate from other waste streams, particularly from incompatible materials. Always segregate chemical waste by compatibility, not alphabetically.[4]
Step 2: Waste Container Selection and Management
-
Choose a Compatible Container: Use a container made of a material compatible with this compound. The original container is often the best choice.[6] If unavailable, high-density polyethylene (B3416737) (HDPE) containers are generally suitable for a wide range of chemical wastes.[7]
-
Ensure Proper Sealing: The container must have a secure, leak-proof cap and be kept closed except when adding waste.[7]
-
Maintain Container Integrity: Ensure the container is in good condition, free from leaks, and that the exterior is clean.[6]
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and is crucial for safety. The label must be clear, legible, and securely attached to the container.
| Label Information | Requirement |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible.[4] |
| Chemical Name | List the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4] |
| Principal Investigator/Lab Info | Include the name of the principal investigator and the specific laboratory or room number.[4] |
| Date of Generation | Record the date when the waste was first added to the container.[4] |
| Hazard Pictograms | Mark the appropriate hazard pictograms, such as the GHS07 symbol for irritant.[4] |
Step 4: Storage and Pickup
-
Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[8] This area should be secure and accessible only to trained personnel.[8]
-
Arrange for Disposal: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste management contractor.[4]
Disposal of Empty Containers
Containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water) three times.[6]
-
Collect Rinseate: The rinseate from the cleaning process must be collected and disposed of as hazardous waste.[6]
-
Deface Label: Completely remove or deface the original chemical label on the container.[6]
-
Final Disposal: Once decontaminated and with the label removed, the container can typically be disposed of in the regular trash.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-Aminopentanoic acid | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 8. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
Personal protective equipment for handling 3-Aminopentanoic acid
Essential Safety and Handling Guide for 3-Aminopentanoic Acid
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), safe handling procedures, emergency protocols, and disposal plans to ensure a safe laboratory environment.
Hazard and Safety Data
Proper handling of this compound is crucial due to its potential health effects. The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2][3][4] | Warning[1][2][4] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1][2][3][4] | Warning[1][2][4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1][2][3][4] | Warning[1][2][4] |
Occupational Exposure Limits: As of the latest data, specific occupational exposure limits (e.g., PEL, TLV) for this compound have not been established by major regulatory bodies.[5] In the absence of defined limits, it is imperative to handle this compound with care, utilizing the principle of ALARA (As Low As Reasonably Achievable) for exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| Body Part | Recommended Protection | Specification |
| Hands | Chemical-resistant gloves | Inspect gloves before use. Consider the breakthrough time and permeability of the glove material. |
| Eyes/Face | Safety glasses with side shields or Goggles, Face shield | Use a face shield in addition to goggles when there is a splash hazard. |
| Body | Laboratory coat, Protective clothing | Wear a fully buttoned lab coat. Consider a chemical-resistant apron for larger quantities. |
| Respiratory | N95 (US) or equivalent dust mask | Use a respirator if ventilation is inadequate or if handling large quantities that may generate dust. |
Experimental Protocol: General Handling of Solid this compound
This protocol outlines the essential steps for safely handling solid this compound in a laboratory setting.
1. Preparation and Pre-handling Checks:
-
Ensure that the safety data sheet (SDS) for this compound is accessible and has been reviewed.
-
Verify that the work area is clean and uncluttered.
-
Confirm that a chemical spill kit is readily available.
-
Ensure that the eyewash station and safety shower are accessible and operational.[5]
-
Don all required personal protective equipment as detailed in the PPE section.
2. Weighing and Dispensing:
-
Conduct all weighing and dispensing of this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4]
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
Close the container tightly after dispensing.[4]
3. Dissolution and Reaction:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure that all reaction vessels are appropriately labeled.
4. Post-handling and Cleanup:
-
Clean all equipment used for handling this compound.
-
Wipe down the work area with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
Emergency and Disposal Plans
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6] |
| Skin Contact | Immediately wash off with soap and plenty of water.[6] Remove contaminated clothing and wash it before reuse.[2][4] If skin irritation persists, get medical advice/attention.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][6] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention. |
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[6]
-
For a solution spill, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4][6] Do not dispose of down the drain or in regular trash. The chemical should be collected in a suitable and closed container labeled for chemical waste.[6]
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Workflow for handling a chemical spill.
Caption: Standard operating procedure for chemical use.
References
- 1. This compound | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
